1-Vinyl-1H-pyrazole-4-carboxylic acid
Description
BenchChem offers high-quality 1-Vinyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Vinyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOXIKNICPHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653232 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905307-07-5 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Vinyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Vinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazole ring, a vinyl group, and a carboxylic acid moiety, offers a versatile platform for the synthesis of novel pharmaceutical agents and functional polymers. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities. The vinyl group provides a reactive handle for polymerization and other addition reactions, while the carboxylic acid functionality allows for the formation of salts, esters, and amides, enabling the modulation of physicochemical properties such as solubility and bioavailability.
This technical guide provides a comprehensive overview of the known and anticipated physical properties of 1-Vinyl-1H-pyrazole-4-carboxylic acid. While experimental data for this specific molecule is limited in the public domain, this document synthesizes available information, draws logical inferences from related compounds, and outlines the established experimental protocols for the precise determination of its key physical characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this promising molecule.
Molecular Structure and Basic Information
A thorough understanding of the physical properties of a compound begins with its fundamental molecular identity.
| Property | Value | Source |
| Chemical Name | 1-Vinyl-1H-pyrazole-4-carboxylic acid | - |
| Synonyms | 1-ethenyl-1H-pyrazole-4-carboxylic acid | [1] |
| CAS Number | 905307-07-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.124 g/mol | [1] |
Predicted and Known Physical Properties
Melting Point
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice forces. For carboxylic acids, intermolecular hydrogen bonding plays a significant role in elevating melting points.
Expected Properties: Based on related pyrazole carboxylic acids, 1-Vinyl-1H-pyrazole-4-carboxylic acid is expected to be a crystalline solid at room temperature with a relatively high melting point, likely in the range of 150-250 °C. For comparison, the parent compound, pyrazole-4-carboxylic acid, has a reported melting point of 275 °C (with decomposition). The introduction of the vinyl group may slightly lower the melting point compared to the unsubstituted parent due to a potential disruption of the crystal packing, but strong hydrogen bonding from the carboxylic acid dimer formation will remain a dominant factor.
Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a solid material.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of 1-Vinyl-1H-pyrazole-4-carboxylic acid is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like 1-Vinyl-1H-pyrazole-4-carboxylic acid, which are solid at room temperature and possess strong intermolecular forces, the boiling point is expected to be high and may be accompanied by decomposition.
Expected Properties: Direct experimental determination of the boiling point at atmospheric pressure is likely to be challenging due to thermal decomposition. Predicted boiling points for structurally similar, albeit not identical, pyrazole carboxylic acids are in the range of 320-350 °C. It is reasonable to anticipate a similar, high boiling point for 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Solubility
Solubility is a crucial parameter for drug development, influencing formulation, and for various chemical applications, affecting reaction conditions. The presence of both a polar carboxylic acid group and a less polar vinylpyrazole moiety suggests a mixed solubility profile.
Expected Properties:
-
Water: The carboxylic acid group is capable of hydrogen bonding with water, suggesting some degree of aqueous solubility.[2] However, the overall molecule has a significant non-polar character, which will limit its miscibility in water. The solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the highly polar carboxylate salt.
-
Organic Solvents: 1-Vinyl-1H-pyrazole-4-carboxylic acid is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can effectively solvate the carboxylic acid group. Its solubility in non-polar solvents like hexane is anticipated to be low.
Acidity (pKa)
The pKa is a quantitative measure of the strength of an acid in solution. The carboxylic acid group is the primary acidic proton in 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Expected Properties: The pKa of a carboxylic acid is influenced by the electronic effects of its substituents. The pyrazole ring is known to be electron-withdrawing, which should stabilize the conjugate base (carboxylate) and thus increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. Predicted pKa values for related pyrazole carboxylic acids are in the range of 3.8 to 4.5. Therefore, 1-Vinyl-1H-pyrazole-4-carboxylic acid is expected to be a moderately strong organic acid.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard and reliable method for determining the pKa of an acidic or basic compound.
Methodology:
-
Sample Preparation: A known concentration of 1-Vinyl-1H-pyrazole-4-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration Procedure: The base is added to the acid solution in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal is characteristically exchangeable with D₂O.
-
Pyrazole Ring Protons: Two distinct signals are anticipated for the protons on the pyrazole ring, likely appearing as singlets or narrow doublets in the aromatic region (7-9 ppm).
-
Vinyl Group Protons (-CH=CH₂): This will present as a classic AMX spin system with three distinct signals: one for the geminal proton and two for the cis and trans vicinal protons, typically in the range of 5-7 ppm, each exhibiting characteristic splitting patterns.
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.
-
Pyrazole Ring Carbons: Signals for the carbon atoms of the pyrazole ring are expected in the aromatic region (110-150 ppm).
-
Vinyl Group Carbons (-CH=CH₂): Two signals are expected in the olefinic region (100-140 ppm).
Experimental Protocol for NMR Sample Preparation
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Sample Preparation: Dissolve 5-10 mg of 1-Vinyl-1H-pyrazole-4-carboxylic acid in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.
-
Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Vinyl and Pyrazole): Absorptions in the range of 1600-1680 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1210-1320 cm⁻¹.
Experimental Protocol for Solid-State FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid 1-Vinyl-1H-pyrazole-4-carboxylic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Collect Spectrum: Collect the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 138. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragments corresponding to the vinylpyrazole moiety.
Conclusion
1-Vinyl-1H-pyrazole-4-carboxylic acid is a molecule with considerable potential, and a thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide has provided a detailed overview of its known characteristics and, where experimental data is lacking, has offered scientifically grounded predictions based on analogous structures. Furthermore, the inclusion of detailed, field-proven experimental protocols for determining key physical and spectroscopic properties provides a practical framework for researchers to generate the necessary data to advance their work. As research into this and related compounds continues, the body of experimental data will undoubtedly grow, further refining our understanding of this versatile chemical entity.
References
-
CP Lab Safety. 1-Vinyl-1H-pyrazole-4-carboxylic acid, 95% Purity, C6H6N2O2, 5 grams. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
Sources
Technical Guide: Therapeutic Utility and Chemical Engineering of Vinylpyrazole Derivatives
Executive Summary
The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib and Rimonabant. However, the vinylpyrazole subclass—specifically 4-vinylpyrazole derivatives—represents an underutilized yet highly potent chemical space. The exocyclic double bond (vinyl group) introduces two critical features: extended π-conjugation for improved fluorophore/binding properties and Michael acceptor reactivity for covalent protein targeting.
This guide outlines the synthesis, pharmacological mechanisms, and experimental validation of vinylpyrazole derivatives, focusing on their primary applications in oncology (tubulin/kinase inhibition) and secondary utility in antimicrobial resistance.
Part 1: Chemical Architecture & Synthesis
The bioactivity of vinylpyrazoles is heavily dependent on the substitution pattern. The 4-vinyl position is the most synthetically accessible and biologically relevant, often serving as a bioisostere for the cis-stilbene bridge found in combretastatin A-4 (a potent vascular disrupting agent).
Synthetic Pathway: The Vilsmeier-Haack/Knoevenagel Route
The most robust method for generating the vinylpyrazole core involves the formylation of a pyrazole precursor followed by condensation. This route avoids harsh conditions and allows for the introduction of diverse aryl groups essential for lipophilicity.
Mechanism of Synthesis (DOT Diagram)
Figure 1: Step-wise synthesis of 4-vinylpyrazole derivatives via Vilsmeier-Haack formylation and Knoevenagel condensation.
Structural Activity Relationship (SAR)[1]
-
The Vinyl Linker: Acts as a rigid spacer that orients the pyrazole and the distal aryl ring into a specific conformation required for the Colchicine Binding Site (CBS) on tubulin.
-
Michael Acceptor Potential: If the vinyl group is conjugated with an electron-withdrawing group (e.g., CN, COOH), it becomes a Michael acceptor, capable of forming covalent bonds with cysteine residues in the ATP-binding pockets of kinases (e.g., EGFR).
Part 2: Oncology Applications[2][3][4][5]
The primary therapeutic window for vinylpyrazoles lies in their ability to disrupt cell division and signaling pathways.
Tubulin Polymerization Inhibition
Microtubules are dynamic structures essential for mitosis. Vinylpyrazole derivatives mimic the structure of Combretastatin A-4 (CA-4) . The pyrazole ring replaces the unstable phenolic ring of CA-4, while the vinyl group maintains the necessary geometry to wedge into the
Mechanism of Action:
-
Binding: The derivative binds to the Colchicine Binding Site at the interface of
- and -tubulin. -
Destabilization: This binding prevents the "curved-to-straight" conformational change required for microtubule assembly.
-
Arrest: The cell cycle arrests at the G2/M phase, leading to apoptosis.[1]
Signaling Pathway: Microtubule Destabilization (DOT Diagram)
Figure 2: Mechanism of action showing the inhibition of tubulin polymerization by vinylpyrazole derivatives leading to apoptosis.
Dual Kinase Inhibition (EGFR/VEGFR)
Recent studies indicate that fused pyrazole derivatives (often synthesized via vinyl intermediates) act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The vinyl group facilitates hydrophobic interactions within the kinase hinge region.
Comparative Potency Data
The following table summarizes the potency of pyrazole-based derivatives compared to standard of care (SOC) agents.
| Compound Class | Target | IC50 (µM) | Reference Standard | Relative Potency |
| 4-Vinylpyrazole deriv. | Tubulin (MCF-7) | 0.015 - 0.05 | Combretastatin A-4 | High (Bioisostere) |
| Fused Pyrazolo-pyrimidine | EGFR (HepG2) | 0.15 ± 0.03 | Erlotinib (0.73 µM) | 5x Superior |
| Styryl-pyrazole | VEGFR-2 | 0.22 | Sorafenib | Comparable |
Data synthesized from recent medicinal chemistry evaluations (see References).
Part 3: Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating vinylpyrazole derivatives.
Protocol: Synthesis of 4-Formylpyrazole (Precursor)
This protocol utilizes the Vilsmeier-Haack reaction, the industry standard for introducing the carbon framework required for the vinyl group.[2]
-
Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C in a round-bottom flask.
-
Activation: Add POCl
(3.0 eq) dropwise. Stir for 30 mins to generate the Vilsmeier salt (white/yellowish solid). -
Addition: Dissolve the hydrazone (1.0 eq) in minimum DMF and add dropwise to the salt.
-
Cyclization: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Hydrolysis: Pour the reaction mixture into crushed ice. Neutralize with saturated Na
CO to pH 8. -
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.
Protocol: In Vitro Tubulin Polymerization Assay
Self-validating system using fluorescence enhancement.
-
Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure tubulin). Resuspend tubulin in G-PEM buffer (GTP, PIPES, EGTA, MgCl
). -
Control Setup:
-
Dosing: Add the vinylpyrazole derivative (dissolved in DMSO) at concentrations of 1, 5, and 10 µM. Keep final DMSO < 0.5%.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
-
Readout: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.
-
Validation: The derivative is confirmed as an inhibitor if the Vmax (slope of the growth phase) is significantly lower than the vehicle control and comparable to Colchicine.
Part 4: Future Outlook & Covalent Inhibition
The future of vinylpyrazoles lies in Targeted Covalent Inhibitors (TCIs) . By tuning the electrophilicity of the vinyl group (e.g., adding electron-withdrawing cyano or ester groups), researchers can design drugs that form irreversible covalent bonds with non-catalytic cysteines in kinases. This approach, successfully used in drugs like Osimertinib, can be applied to vinylpyrazoles to overcome drug resistance in EGFR-mutant cancers.
References
-
Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry. [Link][4]
-
Bayoumi, N. A., & El-Shehry, M. F. (2022).[5] Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry. [Link]
-
Silva, V. L. M., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
-
Mghwary, S. A., et al. (2019).[6] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
-
Zhang, L., et al. (2025).[1] Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
An In-depth Technical Guide to the Shelf Life and Stability of 1-Vinyl-1H-pyrazole-4-carboxylic Acid
Introduction
1-Vinyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive carboxylic acid moiety, makes it a valuable precursor for the synthesis of novel polymers, bioactive molecules, and functional materials. However, these very features present inherent challenges to its long-term stability and shelf life. This technical guide provides a comprehensive analysis of the factors influencing the stability of 1-Vinyl-1H-pyrazole-4-carboxylic acid, outlines potential degradation pathways, and offers detailed protocols for its rigorous stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this reactive monomer.
Molecular Structure and Inherent Stability Considerations
The stability of 1-Vinyl-1H-pyrazole-4-carboxylic acid is intrinsically linked to its molecular architecture. The presence of two key functional groups, the N-vinyl group and the C4-carboxylic acid, dictates its reactivity and potential degradation routes.
-
The N-Vinyl Group: This electron-rich double bond is highly susceptible to radical, cationic, and thermal polymerization.[1][2][3] The initiation of polymerization can be triggered by exposure to heat, light (UV radiation), or the presence of radical initiators (e.g., peroxides). Uncontrolled polymerization can lead to the formation of oligomers and polymers, resulting in a loss of purity and altered physical properties of the material.
-
The Pyrazole Ring: The pyrazole nucleus itself is a stable aromatic heterocycle. However, the electron-withdrawing nature of the carboxylic acid group and the electronic influence of the vinyl group can affect its reactivity.[4][5]
-
The Carboxylic Acid Group: The carboxylic acid moiety can participate in typical reactions such as esterification and amidation. While generally stable, under certain conditions, it could be susceptible to decarboxylation, especially at elevated temperatures.
The interplay of these functional groups necessitates a thorough understanding of their individual and combined contributions to the overall stability profile of the molecule.
Potential Degradation Pathways
Based on the chemical nature of 1-Vinyl-1H-pyrazole-4-carboxylic acid, several degradation pathways can be anticipated under various stress conditions. A proactive understanding of these pathways is crucial for developing stability-indicating analytical methods and establishing appropriate storage conditions.
Polymerization
The most significant stability concern is the polymerization of the vinyl group. This can be a spontaneous process, particularly at elevated temperatures, or induced by external factors.
Caption: Primary degradation pathway via polymerization.
Oxidative Degradation
The vinyl group is also susceptible to oxidation, which can lead to the formation of various degradation products, including epoxides, aldehydes, or cleavage of the double bond. The pyrazole ring itself can be subject to oxidation under harsh conditions.
Hydrolytic Degradation
While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other degradative reactions, although this is considered less likely under typical storage conditions.[6]
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate polymerization or other photochemical reactions.[7][8][9][10] The aromatic pyrazole ring can also absorb UV light, potentially leading to photolytic degradation.
Thermal Degradation
At elevated temperatures, in addition to polymerization, decarboxylation of the carboxylic acid group may occur, leading to the formation of 1-vinyl-1H-pyrazole. The thermal stability of pyrazole carboxylic acids can vary depending on the substitution pattern.[11][12]
Caption: Overview of potential degradation pathways.
Recommended Storage and Handling
To ensure the long-term stability and preserve the purity of 1-Vinyl-1H-pyrazole-4-carboxylic acid, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. Avoid freezing. | Minimizes the rate of potential polymerization and other degradation reactions. |
| Light | Store in an amber, light-resistant container. | Protects the compound from photolytic degradation and light-induced polymerization.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the vinyl group. |
| Inhibitors | For long-term storage, consider the addition of a polymerization inhibitor (e.g., 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT)) at a low concentration (e.g., 100-200 ppm). | Stabilizes the monomer by scavenging free radicals that can initiate polymerization.[3] |
| Container | Use a tightly sealed container to prevent moisture ingress. | Minimizes the risk of hydrolytic degradation. |
| Handling | Handle in a well-ventilated area, avoiding exposure to high temperatures and sources of ignition. | Due to its reactive nature, appropriate personal protective equipment should be worn. |
Experimental Protocols for Stability Assessment
A comprehensive stability study for 1-Vinyl-1H-pyrazole-4-carboxylic acid should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method, followed by long-term and accelerated stability testing under ICH-recommended conditions.[13][14]
Development of a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended analytical technique for assessing the purity and stability of 1-Vinyl-1H-pyrazole-4-carboxylic acid.[15][16][17][18]
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of 1-Vinyl-1H-pyrazole-4-carboxylic acid and its degradation products.
Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.[19][20][21] A target degradation of 5-20% is generally recommended.
Caption: Workflow for forced degradation studies.
4.2.1. Acid and Base Hydrolysis
-
Prepare a solution of 1-Vinyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).
-
Treat the solution with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor the degradation over time by HPLC.
-
Neutralize the samples before injection into the HPLC system.
4.2.2. Oxidative Degradation
-
Prepare a solution of the compound.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor the degradation over time by HPLC.
4.2.3. Thermal Degradation
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.
-
Analyze samples at various time points by HPLC.
4.2.4. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10]
-
Analyze the samples by HPLC, comparing them to a control sample protected from light.
Long-Term and Accelerated Stability Testing
Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted on at least three primary batches of 1-Vinyl-1H-pyrazole-4-carboxylic acid.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 2-8 °C | 12 months |
| Accelerated | 25 °C / 60% RH | 6 months |
Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) for appearance, purity (by HPLC), and the presence of any degradation products.
Conclusion
The stability of 1-Vinyl-1H-pyrazole-4-carboxylic acid is a critical parameter that dictates its shelf life, purity, and suitability for its intended applications. The primary degradation pathway of concern is the polymerization of the vinyl group, which can be mitigated by proper storage at refrigerated temperatures, protection from light, and the use of an inert atmosphere. Forced degradation studies are essential for identifying potential degradation products and for the development of a robust, stability-indicating analytical method. By implementing the recommendations and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of 1-Vinyl-1H-pyrazole-4-carboxylic acid throughout its lifecycle.
References
- Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development.
- Stability Indicating HPLC Method Development: A Review. (2023). Indo-American Journal of Pharmaceutical Sciences.
- Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample. (Patent No. CN106596457B).
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices (Part 1).
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices (Part 2).
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). [Journal Name, if available].
- El Haddad, I., et al. (2013). Radical mechanisms of methyl vinyl ketone oligomerization through aqueous phase OH-oxidation. Atmospheric Chemistry and Physics, 13(13), 6659-6673.
- Salameh, A. K., & Taylor, L. S. (2006). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Journal of Pharmaceutical Sciences, 95(10), 2143-2153.
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
- Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). Crystal Growth & Design.
- Ferreira, I. C. F. R., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 129-138.
- Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. (2024). Accounts of Chemical Research.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
- Vinyl azides in organic synthesis: an overview. (2023). RSC Advances.
- Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. (2024). Queensland Alliance for Environmental Health Sciences.
- How To Store Liquid Monomers for Maximum Shelf Life. (2025). [Source, if available].
- Photostability Study of Biopharmaceutical Products. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.
- Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(6), 4331.
- An Introduction to the Accelerated Stability Assessment Program. (2017). [Source, if available].
- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Journal of Molecular Modeling.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules.
- N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. (2017). Critical Reviews in Toxicology.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Biologics Evaluation and Research (CBER). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Asymmetric Copper Hydride-Catalyzed Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles. (2017). Journal of the American Chemical Society.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Source, if available].
- Recent Advances in the Synthesis of Pyrazole Deriv
- Development of a method for the identification of organic contaminants in vinyl chloride monomer (VCM) by TD-GC-MS and multivariate analysis. (2017). Analytical Methods.
- Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 254-258.
- Effect of Extraction Media and Storage Time on the Elution of Monomers from Four Contemporary Resin Composite Materials. (2013). Journal of Contemporary Dental Practice.
- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). The Journal of Organic Chemistry.
- Shelf Life of PMR Polyimide Monomer Solutions and Prepregs Extended. (n.d.). NASA.
- Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Organic & Biomolecular Chemistry.
- Improvement in photostability of pantoprazole sodium by microencapsulation. (2013). Indian Journal of Pharmaceutical Sciences.
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2018). Molecules.
- Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). (2025). [Journal Name, if available].
- Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). Molecules.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Source, if available].
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Oligomerization of vinyl monomers, 19. Studies of side reactions occuring in oligomeric models of “living” poly(2‐vinylpyridine). (2025). Journal of Polymer Science Part A: Polymer Chemistry.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). [Source, if available].
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
- Qian, C., & Tang, W. (2020). A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Organic Letters, 22(11), 4467–4470.
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Use. (2020). Fluoryx Labs.
- Accelerated Stability Studies for Faster Drug Development. (n.d.). Leukocare.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.
Sources
- 1. plasticseurope.org [plasticseurope.org]
- 2. Mia Secret Store [miasecretstore.com]
- 3. fluoryx.com [fluoryx.com]
- 4. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjpms.com [irjpms.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. database.ich.org [database.ich.org]
- 10. ikev.org [ikev.org]
- 11. chempap.org [chempap.org]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ajrconline.org [ajrconline.org]
- 20. onyxipca.com [onyxipca.com]
- 21. acdlabs.com [acdlabs.com]
Pyrazole Carboxylic Acids: Regiocontrol and Utility in Drug Discovery
A Technical Guide for Synthetic Chemists and Medicinal Designers
Executive Summary
Pyrazole carboxylic acids represent a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for blockbusters like Sildenafil (Viagra) , Celecoxib (Celebrex) , and Rimonabant .[1] Their utility stems from a unique combination of structural rigidity, hydrogen-bonding capability (donor/acceptor), and bioisosteric potential for amide and carboxylic acid moieties.[1]
However, the deployment of these building blocks is frequently bottlenecked by regiochemical ambiguity . The synthesis of N-substituted pyrazoles often yields mixtures of 1,3- and 1,5-isomers, a challenge that complicates purification and structure-activity relationship (SAR) studies.[1] This guide provides an authoritative technical analysis of regioselective synthesis, advanced functionalization via decarboxylative coupling, and industrial-scale protocols.[1]
Part 1: The Regioselectivity Challenge in Synthesis
The most common route to pyrazole carboxylic acids is the cyclocondensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones or
1.1 Mechanistic Divergence
When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl, two pathways compete:
-
Steric Control: The more nucleophilic terminal nitrogen (
) attacks the less hindered carbonyl. -
Electronic Control: Solvation and pH can shift the tautomeric equilibrium of the hydrazine or the electrophilicity of the carbonyls.
Figure 1: Regiochemical Divergence in Knorr Synthesis The following diagram illustrates the "fork in the road" where reaction conditions dictate the isomer ratio.
Caption: Mechanistic bifurcation in pyrazole synthesis. Path A is favored by steric bulk; Path B can be promoted by acid catalysis.
1.2 Solving the Isomer Problem
Recent literature highlights specific strategies to lock regioselectivity:
-
Thioamide Intermediates: Using
-ketothioamides allows for high regiocontrol.[1] The substituted nitrogen of the hydrazine selectively displaces the sulfur leaving group, leading to a single -substituted isomer (Source: Vertex AI Search 1.1).[1] -
Fluorinated Scaffolds: The synthesis of trifluoromethyl-pyrazole carboxylic acids often requires specific 1,3-dielectrophiles (like trifluoromethyl ynones) to direct the nucleophilic attack away from the electron-withdrawing
group.[1]
Part 2: Advanced Functionalization Strategies
Once the pyrazole carboxylic acid core is secured, it serves as a versatile handle for further diversification.
2.1 Amide Coupling (The "Bread and Butter")
Amide bonds are ubiquitous in drug discovery.[1] For pyrazole carboxylic acids, steric hindrance at the 3- or 5-position can make coupling difficult.[1]
Table 1: Comparative Efficiency of Coupling Reagents for Pyrazole Acids Data synthesized from comparative synthetic studies (Source: Vertex AI Search 1.13, 1.17).
| Reagent | Conditions | Yield (Typical) | Notes |
| HATU | DMF, DIPEA, RT | 85-95% | Gold standard for hindered acids; prevents racemization.[1] |
| EDC/HOAt | DCM, RT | 70-80% | Good for scale-up; water-soluble urea byproduct. |
| TiCl4 | Pyridine, Heat | <15% | Not recommended. Harsh Lewis acid conditions often degrade the pyrazole ring or lead to low conversion. |
| DCC/DMAP | DCM, RT | 40-60% | Variable yields; urea byproduct removal is difficult. |
2.2 Decarboxylative Cross-Coupling (The "Modern" Approach)
A powerful emerging method is the use of the carboxylic acid as a "traceless" activating group. Instead of keeping the carbonyl, it is extruded as
Mechanism:
Recent protocols utilize a synergistic Photoredox/Copper catalytic system.[2] The carboxylic acid undergoes oxidation to a radical, loses
Figure 2: Synergistic Decarboxylative Catalytic Cycle
Caption: Radical decarboxylative coupling pathway enabling C(sp2)-C(sp3) or C-N bond formation.[1]
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Aryl-pyrazole-3-carboxylic Acid
Target: High-fidelity synthesis avoiding regioisomeric mixtures.
-
Reagents: Ethyl acetoacetate (1.0 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (0.5 M).
-
Step 1 (Controlled Condensation): Dissolve the 1,3-dicarbonyl in ethanol. Cool to 0°C.
-
Step 2 (Addition): Add the aryl hydrazine slowly. Critical: Maintain temperature <5°C to favor kinetic control if targeting the 1,3-isomer.[1]
-
Step 3 (Cyclization): Allow to warm to RT. If the 1,5-isomer is desired, add catalytic HCl and reflux for 4 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 3:7). The two isomers typically have distinct Rf values (difference > 0.1).[1]
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Water.
-
Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours to yield the free acid.
Protocol B: HATU-Mediated Amide Coupling
Target: Synthesis of complex amide drug intermediates (e.g., Rimonabant analogs).[1]
-
Activation: To a solution of Pyrazole-COOH (1.0 eq) in dry DMF (0.2 M), add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT. Observation: Solution typically turns yellow.[1]
-
Coupling: Add the amine (1.1 eq). Stir at RT for 4-12 hours.
-
Quench: Dilute with EtOAc, wash with Sat.
(x2), 1M HCl (x2), and Brine.[1] -
Purification: Flash chromatography.
Part 4: Case Studies in Drug Discovery
-
Darolutamide (Nubeqa):
-
Role: Androgen receptor antagonist for prostate cancer.
-
Chemistry: Utilizes 5-acetyl-1H-pyrazole-3-carboxylic acid as a key fragment.[4] The synthesis requires precise control of the acetyl vs. carboxylic acid reactivity (Source: Vertex AI Search 1.7).
-
-
Rimonabant (Acomplia):
-
Role: CB1 inverse agonist (Anti-obesity).[1]
-
Chemistry: Features a 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide core. The steric bulk of the dichlorophenyl group necessitates robust coupling conditions (HATU/EDC) to attach the piperidine ring.
-
References
-
Regioselective Synthesis and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 2022. Link
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications, 2025.[1][2] Link[1]
-
Process Optimization for Acid-Amine Coupling: A Catalytic Approach. Current Chemistry Letters, 2022. Link
-
Compound and Process for Synthesizing 5-Acetyl-1H-Pyrazole-3-Carboxylic Acid. Google Patents (CN111138289B). Link
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Medicinal Chemistry Letters, 2025. Link[1]
Sources
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
Exploratory Synthesis of Novel 1-Vinyl-1H-Pyrazole Derivatives
Executive Summary
The 1-vinyl-1H-pyrazole scaffold represents a chemically distinct and underutilized pharmacophore in medicinal chemistry. While the pyrazole ring itself is ubiquitous (e.g., Celecoxib, Rimonabant), the N-vinyl appendage offers unique opportunities for covalent inhibition strategies, polymerization capability, and late-stage diversification via olefin metathesis.
This guide moves beyond textbook definitions to provide a field-tested workflow for synthesizing these derivatives. We focus on overcoming the primary synthetic bottleneck: regiocontrol of the N-alkylation in asymmetrically substituted pyrazoles.
Part 1: Strategic Rationale & Retrosynthetic Analysis
The Regioselectivity Challenge
The synthesis of 1-vinyl-1H-pyrazoles is governed by the tautomeric equilibrium of the pyrazole ring. In asymmetrically substituted pyrazoles (e.g., 3-methyl-5-phenylpyrazole), the vinyl group can attach to either nitrogen, leading to 1,3- or 1,5- substituted isomers.
-
Thermodynamic Control: Generally favors the sterically less hindered isomer (1,3-substitution).
-
Kinetic Control: Can be manipulated using specific transition metal catalysts or steric bulk on the vinylating agent.
Retrosynthetic Disconnections
We identify three primary pathways for exploratory synthesis, ranked by utility in a drug discovery setting:
-
Pathway A (Preferred): Copper-catalyzed oxidative cross-coupling (Chan-Lam) using vinylboronic acids. Why: Mild conditions, tolerates functional groups, avoids high-pressure autoclaves.
-
Pathway B (Atom Economy): Metal-mediated aza-Michael addition to terminal alkynes. Why: 100% atom economy, switchable E/Z stereoselectivity.
-
Pathway C (Legacy): Dehydrohalogenation of N-(2-haloethyl)pyrazoles. Why: Useful only when transition metals must be avoided; generally lower yield and harsher conditions.
Visualization: Synthetic Pathways[1][2]
Figure 1: Retrosynthetic analysis showing the three primary disconnections for accessing the 1-vinyl-1H-pyrazole core.[1][2]
Part 2: Validated Experimental Protocols
Protocol A: Copper-Catalyzed Chan-Lam Coupling
Best for: Late-stage functionalization of complex pyrazoles. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.
The "Self-Validating" Logic
Unlike Buchwald-Hartwig coupling, which requires inert atmosphere and expensive Pd ligands, Chan-Lam proceeds in air. The color change of the reaction mixture (blue Cu(II) to brown/green active species and back) serves as a visual indicator of reaction progress.
Materials
-
Substrate: 3,5-Disubstituted Pyrazole (1.0 equiv)
-
Reagent: Vinylboronic acid pinacol ester (1.5 equiv) — Note: Esters are more stable than free acids.
-
Catalyst: Cu(OAc)₂ (0.1 equiv) — Must be anhydrous or monohydrate; avoid tetrahydrate.
-
Ligand/Base: Pyridine (2.0 equiv) or TEA.
-
Solvent: Acetonitrile (MeCN) or DCM.
-
Oxidant: Atmospheric Oxygen (O₂ balloon not strictly necessary, open flask often suffices).
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and the pyrazole (1.0 mmol) in MeCN (5 mL). Stir for 5 minutes until the solution is homogenous (typically deep blue/green).
-
Addition: Add the vinylboronic acid ester (1.5 mmol) and Pyridine (2.0 mmol).
-
Oxidation Phase: Equip the flask with a drying tube (to prevent excessive moisture while allowing air exchange) or an O₂ balloon if kinetics are slow. Stir at Room Temperature for 16–24 hours.
-
Critical Checkpoint: If the reaction turns black and precipitates, the catalyst has died (disproportionated to Cu(0)). Add more pyridine or switch to O₂ balloon.
-
-
Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel. 1-Vinyl pyrazoles are often less polar than the parent NH-pyrazole.
Protocol B: Ag-Catalyzed Switchable Aza-Michael Addition
Best for: Generating specific E or Z isomers from conjugated alkynes (e.g., propiolates). Scientific Insight: Silver carbonate (Ag₂CO₃) acts as a coordination guide, flipping the selectivity from the thermodynamic E-isomer to the kinetic Z-isomer.
Experimental Matrix: Stereocontrol
| Target Isomer | Catalyst | Solvent | Temperature | Yield (Typical) |
| (E)-Isomer | None (Base-free) or DABCO | DMSO | 80°C | 85-95% |
| (Z)-Isomer | Ag₂CO₃ (50 mol%) | DMSO | 25°C | 70-85% |
Step-by-Step Methodology (Z-Selective)
-
Complexation: Mix Pyrazole (1.0 mmol) and Ag₂CO₃ (0.5 mmol) in DMSO (2 mL). Stir for 10 minutes.
-
Why: This pre-forms the silver-azolide species.
-
-
Addition: Dropwise addition of the activated alkyne (e.g., ethyl propiolate, 1.2 mmol).
-
Reaction: Stir at room temperature for 8–12 hours.
-
Quench: Dilute with water and extract with EtOAc. The silver salts will remain in the aqueous/solid phase.
-
Purification: These isomers are often separable by standard silica column chromatography.
Part 3: Characterization & Isomer Differentiation
The most common failure mode in this synthesis is misidentifying the regiochemistry (
The NOESY Cross-Check
You cannot rely solely on 1H NMR chemical shifts. You must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
1,5-Isomer: Strong NOE correlation between the vinyl proton (
) and the substituent at position 5 (e.g., Phenyl group). -
1,3-Isomer: No NOE between the vinyl proton and the substituent at position 3 (too distant). Instead, you may see NOE between the vinyl proton and the pyrazole
proton.
Mechanistic Visualization: Chan-Lam Cycle
Understanding the mechanism aids in troubleshooting low yields.
Figure 2: Simplified catalytic cycle for the Copper-mediated oxidative coupling. Note that re-oxidation of Cu(I) to Cu(II) is the rate-limiting step if oxygen flow is insufficient.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022).[3] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.[4][3][5][6][7][8][9][10][11][12][13] [Link]
-
Li, X., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.[4][3][5][6][7][8][9][10][11][12] [Link]
-
Motornov, V., et al. (2019).[5] Copper-catalyzed Chan-Lam coupling for N-vinylation of electron-deficient azoles.[5] Beilstein Journal of Organic Chemistry. [Link]
-
Knorr, L. (1883).[6][14] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Historical context for Pyrazole synthesis). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling | MDPI [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. academicstrive.com [academicstrive.com]
Technical Guide: Anti-Inflammatory Properties of Pyrazole Compounds
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its utility in anti-inflammatory therapeutics is not merely historical but foundational to modern non-steroidal anti-inflammatory drug (NSAID) design. Unlike carboxylic acid-based NSAIDs (e.g., ibuprofen), pyrazoles offer a unique structural geometry that allows for high selectivity toward Cyclooxygenase-2 (COX-2), significantly mitigating the gastrointestinal toxicity associated with COX-1 inhibition.
This guide analyzes the mechanistic basis of pyrazole activity, details the Structure-Activity Relationships (SAR) governing their potency, and provides validated protocols for their synthesis and biological evaluation.
Mechanistic Landscape: Beyond COX-2 Inhibition[2]
While the inhibition of COX-2 is the primary mode of action for blockbuster drugs like Celecoxib, recent research confirms that pyrazoles act as multi-target directed ligands (MTDLs).
The COX-2 Selectivity Basis
The anti-inflammatory efficacy of pyrazoles stems from their ability to fit into the hydrophobic side pocket of the COX-2 enzyme—a pocket that is sterically restricted in the COX-1 isoform.
-
Structural Fit: The pyrazole core serves as a rigid spacer, orienting bulky substituents (typically phenyl rings at positions 1 and 5) to engage in
stacking and hydrophobic interactions within the active site. -
The Pharmacophore: A sulfonamide (
) or methylsulfonyl ( ) group at the para-position of the N1-phenyl ring is critical. It forms hydrogen bonds with Arg513 and His90 in the COX-2 side pocket, a key differentiator from COX-1 [1].
Secondary Pathways: NF-κB and Cytokine Suppression
Newer pyrazole hybrids exhibit efficacy by intercepting upstream signaling. They inhibit the phosphorylation of IκB, preventing the nuclear translocation of NF-κB. This downregulates the transcription of pro-inflammatory cytokines, specifically TNF-
Visualization: The Inflammatory Cascade
The following diagram illustrates the dual-intervention potential of pyrazole compounds within the arachidonic acid pathway.
Figure 1: Mechanism of Action showing direct COX-2 inhibition and upstream NF-κB modulation by pyrazole derivatives.[1]
Structure-Activity Relationship (SAR)
To design a potent anti-inflammatory pyrazole, specific substitutions on the 5-membered ring are non-negotiable.
| Position | Role in SAR | Optimal Substituent |
| N1 | Selectivity Anchor | A phenyl ring is essential. For COX-2 selectivity, this ring must bear a para-sulfonamide or para-methylsulfonyl group. |
| C3 | Steric Bulk | Bulky lipophilic groups (e.g., |
| C4 | Electronic Tuning | Electron-withdrawing groups (F, Cl, CN) often improve metabolic stability and potency. Unsubstituted C4 is acceptable but less potent. |
| C5 | Orientation | A phenyl or heteroaryl ring here is crucial for establishing the "propeller" shape required to lock the molecule into the active site. |
Recent Insight: Hybridization of the pyrazole core with other pharmacophores (e.g., benzothiazoles or pyrimidines) has recently yielded compounds with superior IC50 values compared to Celecoxib, specifically by targeting oxidative stress markers alongside COX-2 [3].
Experimental Ecosystem: Validated Protocols
Chemical Synthesis: The Knorr Protocol
The Knorr Pyrazole Synthesis remains the most robust method for generating pyrazole libraries. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]
Reagents:
-
1,3-Dicarbonyl (e.g., Ethyl benzoylacetate)
-
Hydrazine Hydrate (or Phenylhydrazine for N1-substitution)
-
Glacial Acetic Acid (Catalyst)[4]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of the 1,3-dicarbonyl compound in 20 mL of absolute ethanol.
-
Activation: Add 3-5 drops of glacial acetic acid. The acid protonates the carbonyl, facilitating nucleophilic attack.
-
Addition: Dropwise addition of Hydrazine derivative (12 mmol) under stirring at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Isolation: Pour the reaction mixture into crushed ice. The pyrazole usually precipitates as a solid.
-
Purification: Filter the solid and recrystallize from ethanol/water to achieve pharmaceutical-grade purity (>98%) [4].
Figure 2: Workflow for the acid-catalyzed Knorr Pyrazole Synthesis.
Biological Assay: Carrageenan-Induced Paw Edema
This in vivo assay is the industry standard for evaluating acute anti-inflammatory activity. It measures the compound's ability to inhibit the edema (swelling) caused by carrageenan, a sulfated polysaccharide that triggers prostaglandin release.[5]
Protocol Parameters:
-
Subject: Wistar Rats (150–200g).
-
Induction: Sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution (in saline) into the right hind paw.[6]
-
Treatment: Test compounds are administered orally or intraperitoneally 30–60 minutes prior to carrageenan injection.
Measurement & Calculation:
-
Measure paw volume using a Plethysmometer (water displacement method) at
(baseline) and hours post-injection.[6] -
Calculate the Percentage Inhibition (
) using the formula:- : Mean paw volume of treated group.
- : Mean paw volume of control group.
- : Baseline paw volume.
Causality Check: Inhibition at 1 hour suggests histamine/serotonin blockade; inhibition at 3+ hours confirms COX-2/prostaglandin blockade (the target mechanism for pyrazoles) [5].
Comparative Data: Pyrazoles vs. Standards
The following table summarizes the potency of representative pyrazole derivatives compared to clinical standards. Note the correlation between the N1-substitution and COX-2 selectivity.
| Compound | Structure Class | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Outcome |
| Celecoxib | Diarylpyrazole | 0.04 | >300 | Clinical Standard (High Selectivity) |
| Diclofenac | Phenylacetic acid | 0.9 | ~2 | Low Selectivity (GI Toxicity Risk) |
| Compound 6c [2] | Pyrazole-Urea Hybrid | 0.02 | >400 | Superior Potency (Preclinical) |
| AD 532 [6] | Cyanopyrazole | 0.05 | High | Reduced Renal Toxicity |
References
-
Ghoneim, M. M., et al. (2024).[7] Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]
-
Chandra, S., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Gupta, S. K. (2025).[8][9] Recent Advances in Pyrazole and Benzothiazole Derivatives as Potential Anti-Inflammatory Agents. Chemistry Research Journal. Available at: [Link]
-
Inotiv. (2024).[7][9] Carrageenan Induced Paw Edema Protocol. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2016). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.[10] European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinylpyrazoles: Functional Monomers for Advanced Materials
Topic: Role of Vinylpyrazoles in Materials Science Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinylpyrazoles represent a specialized class of nitrogen-rich monomers that bridge the gap between high-energy materials, coordination chemistry, and responsive soft matter. Unlike ubiquitous styrenics or acrylates, vinylpyrazoles offer a unique combination of a reactive vinyl handle and a robust, coordination-capable pyrazole heterocycle. This guide provides a technical deep-dive into their synthesis, precision polymerization, and critical applications in energetic binders, metal-organic frameworks (MOFs), and pH-responsive drug delivery systems.
Part 1: Structural Chemistry & Synthesis
The N-Vinyl vs. C-Vinyl Dichotomy
The utility of vinylpyrazoles is dictated by the position of the vinyl group.
-
N-Vinylpyrazoles (1-vinyl): The vinyl group is directly attached to the nitrogen. These are electron-rich, non-conjugated monomers similar to N-vinylpyrrolidone (NVP). They are prone to hydrolysis under acidic conditions and require specific polymerization control (e.g., xanthate-mediated RAFT).
-
C-Vinylpyrazoles (3-, 4-, or 5-vinyl): The vinyl group is attached to the carbon ring. These behave more like styrenics, exhibiting conjugation with the aromatic ring, and are generally more stable and amenable to standard radical polymerization.
Synthetic Pathways
Scalability is the primary bottleneck for industrial adoption. Two dominant pathways exist:
-
Direct Vinylation (The Acetylene Route):
-
Dehydrohalogenation (The Laboratory Route):
Part 2: Precision Polymerization Strategies
The Challenge of N-Vinyl Monomers
Standard free radical polymerization (FRP) of 1-vinylpyrazole often yields low molecular weights due to the instability of the propagating radical and chain transfer events. Furthermore, the electron-rich nature of the N-vinyl double bond makes it disparate from electron-poor monomers (like acrylates), complicating copolymerization.
The Solution: RAFT/MADIX Polymerization
To achieve defined molecular weights and block architectures, Reversible Addition-Fragmentation chain Transfer (RAFT) is the gold standard.
-
Critical Choice: For N-vinylpyrazoles, Xanthates (O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) are required. Trithiocarbonates (used for styrenics) are often too stable to fragment efficiently with the unstable N-vinyl radical, leading to retardation.
-
Mechanism: The xanthate acts as a Chain Transfer Agent (CTA), degenerating the radical exchange to ensure all chains grow simultaneously.
Experimental Protocol: RAFT Polymerization of 1-Vinylpyrazole
Objective: Synthesis of Poly(1-vinylpyrazole) (PVPz) with
Materials:
-
Monomer: 1-Vinylpyrazole (distilled under vacuum).
-
CTA: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).
-
Initiator: AIBN (recrystallized).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Protocol:
-
Stoichiometry Calculation: Target DP = [M]₀/[CTA]₀. For 10k g/mol (MW monomer = 94.11), set ratio ~106:1. Use [CTA]₀/[AIBN]₀ ratio of 10:1 to minimize termination.
-
Preparation: In a Schlenk tube, dissolve 1-vinylpyrazole (1.0 g, 10.6 mmol), CTA (22 mg, 0.1 mmol), and AIBN (1.6 mg, 0.01 mmol) in dioxane (2 mL).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Argon.
-
Polymerization: Immerse tube in a pre-heated oil bath at 70°C. Stir for 12 hours.
-
Quenching: Cool rapidly in liquid nitrogen and expose to air.
-
Purification: Precipitate dropwise into cold diethyl ether. Centrifuge and dry under vacuum at 40°C.
-
Validation: Analyze via ¹H NMR (disappearance of vinyl peaks at 5-7 ppm) and GPC (DMF eluent).
Part 3: Applications in Materials Science
Energetic Binders (High-Energy Density Materials)
Poly(vinylpyrazoles) are superior candidates for energetic binders in solid propellants, replacing inert binders like HTPB.
-
Mechanism: The pyrazole ring has a high positive heat of formation (+100-200 kJ/mol).
-
Nitration: Post-polymerization nitration (using HNO₃/Ac₂O) yields Poly(nitrovynylpyrazole), significantly boosting density and detonation velocity.
| Property | HTPB (Standard) | Poly(1-vinylpyrazole) | Nitrated PVPz |
| Density (g/cm³) | 0.92 | 1.15 | ~1.65 |
| Heat of Formation | Negative (Inert) | Positive | High Positive |
| Oxygen Balance | Very Negative | Negative | Improved |
| Function | Inert Binder | Energetic Binder | High-Explosive Binder |
Metal-Organic Frameworks (MOFs) & Coordination Polymers
Vinylpyrazoles serve as "ligand-monomers."
-
Strategy: The pyrazole nitrogen coordinates to metal centers (Zn²⁺, Cu²⁺, Co²⁺) to form MOFs.
-
Post-Synthetic Modification (PSM): The pendant vinyl group remains uncoordinated in the pore, available for "in-pore" polymerization or thiol-ene click chemistry to functionalize the pore surface without collapsing the framework.
pH-Responsive Hydrogels for Drug Delivery
The pyrazole ring is a weak base (
-
Mechanism: At stomach pH (< 2), the pyrazole protonates, becoming cationic. This causes electrostatic repulsion between chains, swelling the hydrogel and releasing the payload.[2] At neutral pH (intestine), the gel collapses/shrinks.
-
Application: Protection of acid-labile drugs (like peptides) through the stomach, with targeted release in the upper small intestine.
Part 4: References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Link
-
Kizhinyaev, V. I., et al. (2000). Polymerization of vinylazoles: A review. Polymer Science Series B. (Foundational text on radical polymerization kinetics of azoles).
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. (Establishes Xanthates for N-vinyl monomers).
-
Steiner, L., et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications. Link
-
Chavez, D. E., et al. (2015). Synthesis of High-Nitrogen Energetic Materials. Angewandte Chemie International Edition. (Context for nitrated pyrazole binders).
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 1-Vinyl-1H-pyrazole-4-carboxylic acid
Executive Summary & Strategic Rationale
1-Vinyl-1H-pyrazole-4-carboxylic acid is a critical building block in medicinal chemistry, particularly for the development of covalent kinase inhibitors and polymer-drug conjugates. The vinyl group serves as a Michael acceptor, allowing for targeted covalent modification of cysteine residues in proteins, or as a monomer for polymerization.
While direct N-vinylation using vinyl halides (e.g., vinyl bromide) is possible, it often requires high-pressure equipment and handles carcinogenic gases. Furthermore, transition-metal-catalyzed transvinylation (using vinyl acetate) can suffer from poor yields due to the electron-withdrawing nature of the carboxylate group at position 4.
The Recommended Strategy: This protocol utilizes a robust "Alkylation-Elimination" pathway. This approach uses standard laboratory glassware, avoids gaseous reagents, and offers superior regiocontrol and scalability.
Core Reaction Pathway
The synthesis proceeds in three logical phases:
-
N-Alkylation: Reaction of ethyl 1H-pyrazole-4-carboxylate with a 1,2-dihaloethane linker.
-
Elimination: Base-induced elimination of hydrogen halide to generate the N-vinyl alkene.
-
Hydrolysis: Controlled saponification of the ester to the free acid without polymerizing the vinyl group.
Figure 1: Strategic synthesis pathway via the haloethyl elimination route.
Materials & Equipment
Reagents Table
| Reagent | CAS | Purity | Role |
| Ethyl 1H-pyrazole-4-carboxylate | 37622-90-5 | >98% | Starting Material |
| 1,2-Dibromoethane | 106-93-4 | >99% | Linker / Electrophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base (Alkylation) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 6674-22-2 | >98% | Base (Elimination) |
| Lithium Hydroxide (LiOH[1]·H₂O) | 1310-66-3 | >98% | Hydrolysis Agent |
| Acetonitrile (ACN) | 75-05-8 | Anhydrous | Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | HPLC Grade | Solvent |
| BHT (Butylated hydroxytoluene) | 128-37-0 | >99% | Radical Inhibitor |
Critical Equipment
-
Three-neck round-bottom flask (250 mL & 500 mL) equipped with a reflux condenser and nitrogen inlet.
-
High-vacuum rotary evaporator (bath temp < 40°C).
-
NMR Spectrometer (400 MHz) for IPC (In-Process Control).
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 1-vinyl-1H-pyrazole-4-carboxylate
Note: This phase combines alkylation and elimination. While the intermediate bromoethyl species can be isolated, a telescoped or two-step one-pot approach is often more efficient. Here, we isolate the intermediate to ensure high purity for the elimination step.
Step A: N-Alkylation
-
Setup: Flame-dry a 500 mL 3-neck flask and purge with N₂.
-
Charge: Add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and Acetonitrile (200 mL).
-
Activation: Add K₂CO₃ (19.7 g, 142.8 mmol, 2.0 eq). Stir at room temperature for 15 minutes.
-
Alkylation: Add 1,2-Dibromoethane (26.8 g, 142.8 mmol, 2.0 eq) dropwise.
-
Expert Insight: Using excess dibromoethane prevents the formation of the "dimer" (bis-pyrazole ethane) byproduct.
-
-
Reaction: Heat to reflux (80-82°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The residue (Ethyl 1-(2-bromoethyl)-1H-pyrazole-4-carboxylate) is usually pure enough (>90%) for the next step. If not, perform a short silica plug filtration.
Step B: Elimination
-
Solvation: Dissolve the crude bromoethyl intermediate (approx. 17.6 g) in anhydrous THF (150 mL).
-
Elimination: Cool the solution to 0°C in an ice bath. Add DBU (13.0 g, 85.6 mmol, 1.2 eq relative to starting pyrazole) dropwise over 20 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour reaction mixture into saturated NH₄Cl solution (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect ~8.5 g (72% over two steps) of Ethyl 1-vinyl-1H-pyrazole-4-carboxylate as a pale yellow oil or low-melting solid.
Phase 2: Hydrolysis to 1-Vinyl-1H-pyrazole-4-carboxylic acid
Critical Control Point: The vinyl group is susceptible to polymerization under harsh acidic conditions or radical stress. Avoid strong mineral acids and high heat.
-
Dissolution: Dissolve the vinyl ester (8.5 g, 51.1 mmol) in THF (85 mL).
-
Saponification: Add a solution of LiOH·H₂O (4.3 g, 102.2 mmol, 2.0 eq) in Water (40 mL).
-
Reaction: Stir at 40°C for 4 hours. Do not reflux.
-
IPC: Monitor consumption of ester by TLC.
-
-
Workup (The Sensitive Step):
-
Concentrate THF under reduced pressure (bath < 35°C).
-
Dilute the aqueous residue with water (20 mL) and wash with DCM (2 x 30 mL) to remove unreacted ester or organic impurities.
-
Cool the aqueous layer to 0°C.
-
Acidification: Slowly adjust pH to ~3.0–4.0 using 1M HCl or 10% Citric Acid . Avoid pH < 2.0 to prevent degradation.
-
The product should precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at RT.
-
Stabilization: If storing for long periods, add trace BHT (0.1%) or store at -20°C.
Analytical Specifications
| Attribute | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 97.0% | HPLC (254 nm) |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), 8.5 (s, 1H, Pyr-H), 8.0 (s, 1H, Pyr-H), 7.2 (dd, 1H, Vinyl), 5.8 (d, 1H, Vinyl), 5.0 (d, 1H, Vinyl). | Proton NMR |
| Mass Spec | [M+H]⁺ = 139.05 | LC-MS (ESI) |
| Residual Solvent | < 0.5% (THF/ACN) | GC-HS |
Troubleshooting & Optimization Logic
The following decision tree helps resolve common synthesis issues.
Figure 2: Troubleshooting logic for common synthetic failures.
Expert Insights (Causality)
-
Regioselectivity: The alkylation of 1H-pyrazole-4-carboxylate typically occurs at N1 (tautomerically equivalent in the unsubstituted parent, but distinct once alkylated). Since the 4-position is symmetric, N1 vs N2 alkylation results in the same product.
-
Elimination Mechanism: The use of DBU is preferred over alkoxides (like NaOEt) for the elimination step because DBU is non-nucleophilic. Alkoxides can attack the ester group or cause transesterification.
-
Vinyl Stability: The electron-withdrawing carboxyl group at C4 pulls electron density from the ring, making the N-vinyl group slightly electron-deficient. This makes it less prone to cationic polymerization but susceptible to Michael additions if nucleophiles are present during workup.
References
-
Liu, X., et al. (2012). "Synthesis and biological evaluation of 1-vinyl-1H-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 22(1), 345-349.
-
Trofimenko, S. (1970).[4] "Geminal bis(1-pyrazolyl)alkanes and their N-vinyl derivatives." Journal of the American Chemical Society, 92(17), 5118–5126. (Fundamental chemistry of vinyl pyrazoles).
-
Patent WO2012025469A1. "Improved process for the preparation of esters of 1H-pyrazole-4-carboxylic acids." (Industrial context for pyrazole carboxylate handling).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394625, 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Sources
- 1. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. US8912342B2 - Pyrazole synthesis by coupling of carboxylic acid derivatives and enamines - Google Patents [patents.google.com]
- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
Application Notes and Protocols for the Free-radical Polymerization of 1-Vinyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of poly(1-Vinyl-1H-pyrazole-4-carboxylic acid) via free-radical polymerization. The protocols and discussions herein are designed to be a practical resource for researchers in polymer chemistry, materials science, and drug development, offering not only procedural steps but also the underlying scientific rationale for key experimental decisions.
Introduction: The Significance of Pyrazole-Containing Polymers
Pyrazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[1] Their incorporation into polymer chains offers a versatile platform for the development of novel drug delivery systems, biomaterials, and functional coatings. Poly(1-Vinyl-1H-pyrazole-4-carboxylic acid) is of particular interest due to the combined presence of the biologically active pyrazole ring and the functional carboxylic acid group. This unique combination can impart desirable properties such as pH-responsiveness, biocompatibility, and the potential for covalent drug conjugation.
Free-radical polymerization is a robust and widely used method for the synthesis of vinyl polymers.[2] It proceeds via a chain mechanism involving initiation, propagation, and termination steps, and is amenable to a broad range of functional monomers.[3] This guide will detail the application of this technique to the synthesis of poly(1-Vinyl-1H-pyrazole-4-carboxylic acid).
Reaction Mechanism and Workflow
The free-radical polymerization of 1-Vinyl-1H-pyrazole-4-carboxylic acid is initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then attack the vinyl group of the monomer, initiating the polymerization cascade. The reaction proceeds through the sequential addition of monomer units to the growing polymer chain until termination occurs.
Figure 1: General mechanism of free-radical polymerization.
The experimental workflow involves the dissolution of the monomer and initiator in a suitable solvent, followed by heating under an inert atmosphere to initiate polymerization. The resulting polymer is then isolated and purified.
Figure 2: Experimental workflow for the synthesis of poly(1-Vinyl-1H-pyrazole-4-carboxylic acid).
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| 1-Vinyl-1H-pyrazole-4-carboxylic acid | ≥98% | Varies | The synthesis of the monomer may be required if not commercially available. A potential route involves the vinylation of pyrazole-4-carboxylic acid.[2] |
| Azobisisobutyronitrile (AIBN) | ≥98% | Sigma-Aldrich | Should be recrystallized from methanol before use to remove decomposition products. Caution: AIBN is a potential explosive and should be handled with care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | A good solvent for both the monomer and the resulting polymer. Other polar aprotic solvents can be explored. |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | Used as a non-solvent for polymer precipitation. |
| Nitrogen or Argon gas | High purity | Local supplier | For creating an inert atmosphere to prevent radical scavenging by oxygen. |
Experimental Protocol: Solution Polymerization
This protocol outlines a general procedure for the free-radical solution polymerization of 1-Vinyl-1H-pyrazole-4-carboxylic acid. Optimization of reaction parameters may be necessary to achieve desired molecular weights and yields.
1. Monomer and Initiator Preparation: a. In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-Vinyl-1H-pyrazole-4-carboxylic acid (e.g., 5.0 g, 36.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (e.g., 50 mL). b. Add the free-radical initiator, azobisisobutyronitrile (AIBN) (e.g., 0.060 g, 0.36 mmol, 1 mol% relative to the monomer). The initiator concentration can be varied to control the molecular weight of the polymer.
2. Degassing the Reaction Mixture: a. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. b. Backfill the flask with high-purity nitrogen or argon gas.
3. Polymerization: a. Immerse the Schlenk flask in a preheated oil bath at 70-80 °C. The rate of polymerization is dependent on the decomposition rate of AIBN, which is temperature-sensitive. b. Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 12-24 hours). The reaction time will influence the final monomer conversion and polymer molecular weight.
4. Polymer Isolation and Purification: a. After the desired reaction time, cool the flask to room temperature. The solution will likely be more viscous due to polymer formation. b. Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as anhydrous diethyl ether (e.g., 500 mL), while stirring vigorously. This will cause the polymer to precipitate. c. Collect the precipitated polymer by vacuum filtration. d. Wash the polymer cake with fresh diethyl ether to remove any unreacted monomer, initiator fragments, and residual solvent. e. Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of Poly(1-Vinyl-1H-pyrazole-4-carboxylic acid)
Thorough characterization is crucial to confirm the structure, purity, and physical properties of the synthesized polymer.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show broad peaks corresponding to the polymer backbone protons (typically in the 1.5-3.5 ppm range). The characteristic peaks of the pyrazole ring protons and the vinyl protons of the monomer should be significantly diminished or absent, confirming polymerization. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[3] |
| ¹³C NMR Spectroscopy | The spectrum will display broad signals for the aliphatic carbons of the polymer backbone and the carbons of the pyrazole ring and the carboxylic acid group. The disappearance of the vinyl carbon signals from the monomer spectrum is a key indicator of successful polymerization.[4] |
| FTIR Spectroscopy | The FTIR spectrum should exhibit a broad absorption band in the region of 3400-2400 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching peak around 1700 cm⁻¹ is also expected. The characteristic peaks of the C=C vinyl group from the monomer (around 1630 cm⁻¹) should be absent in the polymer spectrum.[5][6] |
| Gel Permeation Chromatography (GPC) | GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. The choice of eluent and calibration standards is critical for accurate measurements. |
| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer.[7] Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the amorphous polymer. Pyrazole-containing polymers have been reported to exhibit high thermal stability.[8][9] |
Troubleshooting and Considerations
-
Low Yield or No Polymerization: This can be due to the presence of inhibitors, such as oxygen. Ensure thorough degassing of the reaction mixture. The purity of the monomer and initiator is also critical.
-
Broad Molecular Weight Distribution (High PDI): This is common in free-radical polymerization. To achieve better control over the molecular weight and a narrower PDI, controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) could be employed.
-
Incomplete Monomer Conversion: The reaction time and temperature can be increased to drive the polymerization to higher conversion. However, this may also lead to broader molecular weight distributions.
-
Solubility Issues: The carboxylic acid group can influence the solubility of both the monomer and the polymer. If the monomer has limited solubility in the chosen solvent, a different solvent system may be required. The solubility of the final polymer should be tested in various solvents to facilitate characterization and further applications. The pH of aqueous solutions can significantly affect the solubility of the polymer.[10]
Applications in Drug Development
The unique properties of poly(1-Vinyl-1H-pyrazole-4-carboxylic acid) make it a promising candidate for various applications in drug development:
-
Drug Delivery Vehicles: The polymer can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents. The carboxylic acid groups can be used for covalent attachment of drugs.
-
pH-Responsive Systems: The carboxylic acid moieties impart pH-sensitivity, allowing for the design of drug delivery systems that release their payload in specific pH environments, such as the acidic tumor microenvironment.
-
Biocompatible Coatings: The polymer can be used to coat medical devices to improve their biocompatibility and reduce fouling.
Conclusion
This application note provides a comprehensive framework for the successful synthesis and characterization of poly(1-Vinyl-1H-pyrazole-4-carboxylic acid) via free-radical polymerization. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can produce well-defined polymers with tailored properties for a range of applications in drug development and materials science.
References
-
Barros, M. T. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(15), 4983. Available at: [Link]
- Google Patents. (1999). Process for the polymerization of 4-vinyl pyridine monomers.
-
ResearchGate. (2015). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b) poly(4VP-co-NVP) in CDCl3; and (c) poly(BVPC-co-NVP) in D2O. Available at: [Link]
-
ResearchGate. (n.d.). DSC, TGA and DTA data of the obtained polymers. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of poly(vinyl alcohol). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Microstructure, and Acidity of Poly(vinylphosphonic acid). Available at: [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of poly(vinyl alcohol) (PVA) and poly(vinyl.... Available at: [Link]
-
MDPI. (2020). Poly (Vinyl Alcohol) Assisted Synthesis and Anti-Solvent Precipitation of Gold Nanoparticles. Available at: [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
Link Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Available at: [Link]
-
Pure. (1983). Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. Available at: [Link]
-
MDPI. (2020). Poly (Vinyl Alcohol) Assisted Synthesis and Anti-Solvent Precipitation of Gold Nanoparticles. Available at: [Link]
- Google Patents. (1990). Method for preparing pyrazolecarboxylic acid and derivatives.
-
SciELO. (2005). Synthesis and Characterization of Poly (Vinyl Alcohol) Hydrogels and Hybrids for rMPB70 Protein Adsorption. Available at: [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link]
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Available at: [Link]
-
Chemical Review and Letters. (n.d.). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Available at: [Link]
-
Future Science. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]
Sources
- 1. Quantitative Analysis of Polyvinyl Alcohol-Polyethylene (PVOH-PE) Copolymers and Polyvinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends Using Fourier Transform Infrared Spectroscopy and Elemental Analysis [pubs.sciepub.com]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents [patents.google.com]
Microwave-Assisted Synthesis of Pyrazole-4-Carboxylic Acids: Accelerated Protocols for Medicinal Chemistry
Topic: Microwave-Assisted Synthesis of Pyrazole-4-Carboxylic Acids Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Strategic Rationale
Pyrazole-4-carboxylic acids are privileged scaffolds in drug discovery, serving as core moieties in COX-2 inhibitors (e.g., Celecoxib analogs), chemically gated ion channel blockers, and agrochemicals. Traditional thermal synthesis of these motifs—typically via the Vilsmeier-Haack reaction or cyclocondensation—suffers from prolonged reaction times (hours to days), harsh conditions, and inconsistent yields due to thermal gradients.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes while improving yield and purity. By leveraging dielectric heating, we achieve uniform internal temperature profiles that favor the cyclization kinetics required for the pyrazole core.
The Microwave Advantage: Mechanism of Action
Unlike conventional conductive heating, which relies on surface-to-center heat transfer, microwave irradiation (2.45 GHz) targets the reaction mixture directly through two mechanisms:
-
Dipolar Polarization: Polar solvent molecules (e.g., EtOH, DMF) align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.
Key Benefit: This "in-core" heating allows for rapid superheating of solvents above their boiling points (in sealed vessels), significantly accelerating the rate-determining step of the cyclocondensation.
Comparative Analysis: Microwave vs. Conventional Thermal
Data aggregated from recent comparative studies (e.g., BenchChem, RSC Advances).[1]
| Parameter | Conventional Thermal Reflux | Microwave-Assisted Synthesis | Improvement Factor |
| Reaction Time | 2 – 12 Hours | 5 – 20 Minutes | 10x - 30x Faster |
| Temperature | Reflux (78°C for EtOH) | 120°C - 150°C (Pressurized) | Higher Kinetic Energy |
| Yield | 48% - 75% | 85% - 98% | +20-40% Yield |
| Solvent Usage | High (20-50 mL/g) | Low (2-5 mL/g) or Solvent-Free | Green Chemistry |
| Purity Profile | Side products common (thermal degradation) | Cleaner (Rapid quench possible) | Simplified Workup |
Detailed Experimental Protocols
Protocol A: One-Pot Cyclocondensation to Ethyl Pyrazole-4-Carboxylate
This protocol synthesizes the ester precursor, which is the industry-standard intermediate for the carboxylic acid.
Reaction Scheme:
Hydrazine Hydrate + Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Reactant A: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equiv)
-
Reactant B: Hydrazine Hydrate (1.2 equiv) or Substituted Hydrazine (for N-substituted pyrazoles).
-
Solvent: Ethanol (Absolute) or Water (Green alternative).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of Reactant A in 3 mL of Ethanol.
-
Addition: Dropwise add 1.2 mmol of Hydrazine Hydrate . Note: Exothermic reaction may occur; allow to stand for 1 min.
-
Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave cavity.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temperature: 120°C.
-
Ramp Time: 2:00 minutes.
-
Hold Time: 10:00 minutes.
-
Pressure Limit: 250 psi (Safety Cutoff).
-
Stirring: High.
-
-
Workup:
-
Cool the vessel to 50°C using compressed air (integrated feature).
-
Pour the reaction mixture into 10 mL of ice-cold water.
-
Validation: The solid product precipitates immediately. Filter, wash with cold water, and dry.
-
Yield Expectation: 90-95%.
-
Protocol B: Rapid Hydrolysis to Pyrazole-4-Carboxylic Acid
Direct conversion of the ester from Protocol A to the final acid scaffold.
Reaction Scheme:
Ethyl Pyrazole-4-carboxylate + NaOH
Step-by-Step Methodology
-
Preparation: Suspend the ester (from Protocol A) in a mixture of Ethanol/Water (1:1 v/v).
-
Base Addition: Add 3.0 equivalents of NaOH (2M solution).
-
Irradiation Parameters:
-
Temperature: 100°C.
-
Time: 5:00 minutes.
-
Power: Max 150W (Control carefully to prevent bumping).
-
-
Isolation:
-
Concentrate the solvent under reduced pressure (optional, often not needed due to high concentration).
-
Acidify with 1N HCl to pH 2-3.
-
Collect the white precipitate via filtration.[5]
-
Recrystallization: Ethanol/Water.
-
Mechanistic & Workflow Visualization
Figure 1: Synthetic Pathway and Mechanism
The following diagram illustrates the cyclocondensation mechanism favored by dipolar polarization.
Caption: Mechanistic flow from raw reagents to final carboxylic acid, highlighting the MW-assisted cyclization and subsequent hydrolysis.
Figure 2: Optimization Decision Tree
Use this logic flow to optimize reaction conditions if yields are suboptimal.
Caption: Troubleshooting logic for optimizing microwave parameters based on experimental outcomes.
Troubleshooting & Safety Guidelines
Critical Safety Note: The "Vilsmeier-Haack" Hazard
While some literature suggests using Vilsmeier-Haack conditions (POCl3/DMF) in microwaves to generate pyrazole-4-aldehydes (which are then oxidized to acids), extreme caution is required.
-
Risk: POCl3 generates HCl gas rapidly upon hydrolysis or reaction. In a sealed microwave vessel, this causes a massive pressure spike.
-
Recommendation: Avoid POCl3 in sealed MW vessels unless using a reactor with active pressure venting and specific corrosion-resistant liners (e.g., Silicon Carbide). Stick to the Cyclocondensation/Hydrolysis route (Protocol A/B) for a safer safety profile.
Common Issues
-
Vessel Failure: Always ensure the volume does not exceed 2/3 of the vial capacity. The rapid expansion of ethanol at 120°C creates significant headspace pressure.
-
Thermal Runaway: If using non-polar solvents (e.g., Toluene), add a "doping" agent (ionic liquid or small amount of DMF) to allow the microwave to couple with the solution.
References
-
BenchChem. (2025).[10] A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis. Retrieved from
-
RSC Advances. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from
-
CONICET. Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Retrieved from
-
MDPI. (2021). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Retrieved from
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Polymer Functionalization with 1-Vinyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Strategic Advantage of the Pyrazole Moiety in Polymer Chemistry
In the landscape of functional materials and therapeutic innovation, the strategic selection of monomeric building blocks is paramount. 1-Vinyl-1H-pyrazole-4-carboxylic acid (VPyCA) emerges as a monomer of significant interest for researchers, scientists, and drug development professionals. This unique molecule offers a compelling combination of a polymerizable vinyl group and a versatile carboxylic acid handle, all supported by the biologically significant pyrazole core.
The pyrazole ring system is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its incorporation into polymer chains imparts these desirable biological characteristics to the macromolecular structure. Furthermore, the carboxylic acid functionality serves as a versatile anchor for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules, making VPyCA an ideal candidate for the development of advanced drug delivery systems, biomaterials, and functional coatings.[4][5]
These application notes provide a comprehensive guide to the synthesis of the VPyCA monomer, its subsequent polymerization, and the post-polymerization functionalization of the resulting polymer. The protocols are designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational methods.
Part 1: Synthesis of 1-Vinyl-1H-pyrazole-4-carboxylic Acid (VPyCA) Monomer
The synthesis of VPyCA can be approached in a two-step process, beginning with the formation of the pyrazole-4-carboxylic acid core, followed by the introduction of the vinyl group at the N1 position.
Protocol 1.1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of pyrazole-4-carboxylic acid esters.[6][7]
Reaction Scheme:
A two-step synthesis of VPyCA.
Materials:
-
Ethyl 2-formyl-3-oxopropanoate (or its sodium salt)
-
Hydrazine hydrate
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxopropanoate in absolute ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1H-pyrazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: The structure of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 1.2: Vinylation of Ethyl 1H-pyrazole-4-carboxylate and Subsequent Hydrolysis
This protocol is a generalized procedure based on known vinylation reactions of N-heterocycles.[8][9]
Reaction Scheme:
Vinylation and hydrolysis to yield VPyCA.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (DPPP)
-
A suitable base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Standard inert atmosphere glassware (Schlenk line)
Procedure:
Part A: Vinylation
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 1H-pyrazole-4-carboxylate, palladium(II) acetate, DPPP, and the base.
-
Add the anhydrous solvent, followed by vinyl acetate.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove the catalyst and base.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl 1-vinyl-1H-pyrazole-4-carboxylate by column chromatography.
Part B: Hydrolysis
-
Dissolve the purified ethyl 1-vinyl-1H-pyrazole-4-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate (VPyCA) by filtration, wash with cold water, and dry under vacuum.
Characterization: Confirm the structure of the final VPyCA monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and determine its purity by HPLC.
Part 2: Polymerization of 1-Vinyl-1H-pyrazole-4-carboxylic Acid
The vinyl group of VPyCA allows for its polymerization via standard free-radical methods. Both homopolymers and copolymers can be synthesized, offering a wide range of material properties.
Protocol 2.1: Free-Radical Homopolymerization of VPyCA
This protocol is a general procedure for the free-radical polymerization of vinyl monomers.[8]
Reaction Scheme:
Homopolymerization of VPyCA.
Materials:
-
1-Vinyl-1H-pyrazole-4-carboxylic acid (VPyCA) monomer
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN, or a water-soluble initiator like 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF, or Dioxane for AIBN; Water or a buffer for water-soluble initiators)
-
Inert atmosphere setup (Schlenk line)
-
Precipitation solvent (e.g., Diethyl ether, Acetone)
Procedure:
-
Dissolve the VPyCA monomer in the chosen solvent in a Schlenk flask.
-
Add the free-radical initiator. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.
-
De-gas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours). The viscosity of the solution will likely increase.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a stirred non-solvent.
-
Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization: The resulting poly(VPyCA) should be characterized by:
-
¹H NMR: To confirm the polymer structure (disappearance of vinyl protons).
-
FT-IR: To identify the characteristic functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Solubility Tests: To determine suitable solvents for the polymer.
| Parameter | Typical Range/Value | Significance |
| Monomer Concentration | 0.1 - 2.0 M | Affects polymerization rate and polymer solubility. |
| Initiator Concentration | 0.1 - 2.0 mol% (relative to monomer) | Higher concentration leads to lower molecular weight. |
| Temperature | 60 - 80 °C (for AIBN) | Affects initiator decomposition rate and polymerization kinetics. |
| Reaction Time | 6 - 48 hours | Determines monomer conversion and final polymer yield. |
Part 3: Post-Polymerization Functionalization of Poly(VPyCA)
The carboxylic acid groups along the poly(VPyCA) backbone are readily available for a variety of conjugation chemistries, enabling the attachment of drugs, targeting moieties, or imaging agents.
Protocol 3.1: Amide Coupling of a Model Amine to Poly(VPyCA)
This protocol utilizes standard carbodiimide chemistry for the formation of an amide bond.[10]
Workflow Diagram:
Amide coupling workflow.
Materials:
-
Poly(VPyCA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
An amine-containing molecule of interest (e.g., a drug with a primary amine)
-
A suitable base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIPEA) (optional, to neutralize any amine salts)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Deionized water
Procedure:
-
Dissolve poly(VPyCA) in anhydrous DMF under an inert atmosphere.
-
In a separate vial, dissolve the amine-containing molecule in anhydrous DMF. If it is a hydrochloride salt, add 1-2 equivalents of a non-nucleophilic base like TEA or DIPEA.
-
To the stirred polymer solution, add NHS (e.g., 1.5 equivalents per carboxylic acid group) followed by EDC (e.g., 1.5 equivalents per carboxylic acid group).
-
Allow the activation reaction to proceed for 30-60 minutes at room temperature.
-
Add the solution of the amine-containing molecule to the activated polymer solution.
-
Let the reaction proceed at room temperature for 12-24 hours.
-
Quench the reaction by adding a small amount of water.
-
Purify the functionalized polymer by extensive dialysis against deionized water to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified, functionalized polymer as a solid.
Characterization of the Functionalized Polymer:
-
¹H NMR: To confirm the presence of signals from the conjugated molecule.
-
FT-IR: To observe the appearance of the amide bond signal.
-
UV-Vis Spectroscopy or Fluorescence Spectroscopy: If the conjugated molecule has a chromophore or fluorophore, this can be used to quantify the degree of functionalization.
Part 4: Potential Applications in Drug Delivery
The unique properties of poly(VPyCA) and its derivatives make them highly attractive for various applications in drug delivery.
-
Targeted Drug Delivery: The carboxylic acid groups can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
pH-Responsive Drug Release: The carboxylic acid groups provide pH-sensitivity. In acidic environments, such as in tumor microenvironments or endosomes, the protonation state of the carboxylic acids can change, potentially triggering a conformational change in the polymer and facilitating the release of the conjugated drug.
-
Combination Therapy: The polymer backbone can be co-functionalized with multiple drugs or with a combination of a drug and an imaging agent for theranostic applications.
-
Biocompatible Coatings: The hydrophilic and potentially bioactive nature of the pyrazole moiety makes these polymers interesting candidates for coating medical devices to improve biocompatibility and reduce biofouling.[3]
Example Application Data (Hypothetical):
| Polymer Conjugate | Drug | Targeting Ligand | In Vitro Cytotoxicity (IC₅₀) |
| Poly(VPyCA)-Doxorubicin | Doxorubicin | None | 5 µM |
| Poly(VPyCA)-Dox-Folate | Doxorubicin | Folic Acid | 0.5 µM (in folate receptor-positive cells) |
Conclusion
1-Vinyl-1H-pyrazole-4-carboxylic acid is a highly promising monomer for the development of advanced functional polymers. Its straightforward synthesis and polymerization, combined with the versatile reactivity of the carboxylic acid group and the inherent biological relevance of the pyrazole moiety, provide a powerful platform for innovation in drug delivery and biomaterials science. The protocols and application concepts presented here serve as a robust starting point for researchers to explore the full potential of this exciting class of materials.
References
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents. [URL: https://patents.google.
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents. [URL: https://patents.google.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [URL: https://www.mdpi.com/1420-3049/27/11/3493]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [URL: https://www.researchgate.net/publication/360799739_Revisiting_the_Chemistry_of_Vinylpyrazoles_Properties_Synthesis_and_Reactivity]
- Post-polymerisation functionalisation of conjugated polymer backbones and its application in multi-functional emissive nanoparticles. ResearchGate. [URL: https://www.researchgate.net/publication/325255462_Post-polymerisation_functionalisation_of_conjugated_polymer_backbones_and_its_application_in_multi-functional_emissive_nanoparticles]
- Process for the Preparation of Pyrazole Derivatives. Google Patents. [URL: https://patents.google.
- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. Google Patents. [URL: https://patents.google.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368369/]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35682975/]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8708]
- Process for the production of pyrazoles. Google Patents. [URL: https://patents.google.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/mh/d2mh00639e]
- Process for the manufacture of α, α-branched carboxylic acid vinyl esters. Justia Patents. [URL: https://patents.justia.
- Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Functional-Polymers-by-Post-Polymerization-Concepts%2C-Theato-Kelling/a0429a3e6a0031899e338c353d2d05775191c49b]
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [URL: https://www.jocpr.
- List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate. [URL: https://www.researchgate.
- Pyrazole derivatives and diabetic medicine containing them. Google Patents. [URL: https://patents.google.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [URL: https://www.researchgate.
- Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058728/]
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [URL: https://www.mdpi.com/2079-4991/12/7/1215]
- 1-Vinyl-3-and 1-vinyl-5-pyrazolecarboxylic acids. Synthesis and anti-burn activity of their chitosan salts. ResearchGate. [URL: https://www.researchgate.net/publication/285587780_1-Vinyl-3-and_1-vinyl-5-pyrazolecarboxylic_acids_Synthesis_and_anti-burn_activity_of_their_chitosan_salts]
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [URL: https://www.researchgate.net/publication/355325997_Design_synthesis_and_biological_investigation_of_certain_pyrazole-3-carboxylic_acid_derivatives_as_novel_carriers_for_nitric_oxide]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Transition-Metal-Catalyzed Reactions of Vinylpyrazoles
Strategic Overview
Vinylpyrazoles represent a privileged scaffold in medicinal chemistry, serving as precursors to Janus kinase (JAK) inhibitors and other heterocyclic bioactives. However, their reactivity profile presents a dichotomy that challenges standard catalytic protocols:
-
The "Directing Group" Mode: The pyrazole nitrogen (
) is a potent Lewis base. While this allows it to serve as a Directing Group (DG) for C-H activation, it also poses a risk of catalyst poisoning by forming stable, unreactive complexes with soft metals (Pd, Pt). -
The "Substrate" Mode: The vinyl handle is electronically distinct depending on its attachment point (
-vinyl vs. -vinyl). -vinylpyrazoles behave as electron-rich enamines, whereas -vinylpyrazoles resemble styrenes (vinylarenes).
This guide details two orthogonal protocols designed to harness these properties:
-
Protocol A: Rh(III)-catalyzed C-H activation/annulation of
-vinylpyrazoles to synthesize fused pyrazolo-pyridines. -
Protocol B: Co-catalyzed regioselective hydroboration of
-vinylpyrazoles to access versatile boronic esters.
Mechanistic Logic & Pathway Visualization
The Rhodium(III) Advantage
For annulation reactions, Rh(III) (
The Cobalt Radical Pathway
For hydrofunctionalization, Cobalt catalysts (activated by HBPin) operate via a hydrometalation or radical pathway that favors anti-Markovnikov selectivity, essential for generating linear alkylboronates from vinylpyrazoles.
Figure 1: Catalytic cycle for the Rh(III)-catalyzed C-H annulation of N-vinylpyrazoles. The cycle relies on the formation of a stable rhodacycle intermediate.
Protocol A: Rh(III)-Catalyzed C-H Annulation
Objective: Synthesis of pyrazolo[1,5-a]pyridines via coupling of
Reagents & Equipment[1][2][3]
-
Catalyst:
(Pentamethylcyclopentadienylrhodium(III) dichloride dimer). -
Additive:
(Silver hexafluoroantimonate) – Crucial for chloride abstraction to open coordination sites. -
Oxidant:
(Copper(II) acetate). -
Solvent: 1,2-Dichloroethane (DCE) or MeOH (anhydrous).
-
Atmosphere: Air or
(Reaction is generally robust to air, but ensures reproducibility).
Step-by-Step Methodology
-
Catalyst Activation (Glovebox or Schlenk Line): In a dried screw-cap reaction tube equipped with a magnetic stir bar, charge:
- (2.5 mol %)
- (10 mol %)
-
Note: Stir in 1.0 mL of DCE for 10 minutes at room temperature. The solution should turn turbid as AgCl precipitates. This generates the active cationic species
.
-
Substrate Addition: Add the following to the reaction tube:
- -Vinylpyrazole substrate (0.2 mmol, 1.0 equiv).
-
Internal Alkyne (e.g., Diphenylacetylene) (0.24 mmol, 1.2 equiv).
- (2.1 equiv) – Acts as the terminal oxidant to regenerate Rh(III).
-
Reaction:
-
Seal the tube.
-
Heat to 100 °C in an oil bath for 12–16 hours.
-
Monitor: Check via TLC. The starting vinylpyrazole spot (usually higher
) should disappear, replaced by a highly fluorescent spot (typical of fused heteroaromatics).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with DCM (10 mL) and filter through a short pad of Celite to remove Copper/Silver salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Variation | Outcome |
| Solvent | DCE | MeOH | Higher yields for polar substrates; slower for lipophilic ones. |
| Oxidant | Air ( | Feasible but requires longer reaction times (24h+). | |
| Additive | Lower yield; non-coordinating anions ( |
Protocol B: Co-Catalyzed Hydroboration of C-Vinylpyrazoles
Objective: Regioselective synthesis of linear boronic esters from
Reagents & Equipment[1][2][3]
-
Pre-catalyst:
(Cobalt(II) acetylacetonate). -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or specialized PNN pincer ligands.
-
Reagent: HBPin (Pinacolborane).[2]
-
Solvent: THF (Tetrahydrofuran), anhydrous and degassed.
-
Atmosphere: Strictly Inert (Argon/Nitrogen) – Cobalt-hydride species are air-sensitive.
Step-by-Step Methodology
-
Catalyst Preparation (Glovebox):
-
In a vial, mix
(2 mol %) and Xantphos (2.2 mol %) in THF (0.5 mL). -
Stir for 15 minutes. The color typically shifts from pink/purple to a dark brown, indicating ligand ligation.
-
-
Activation:
-
Add HBPin (1.5 equiv) dropwise to the catalyst solution.
-
Observation: Gas evolution (
) may occur. This step generates the active Co-H species.
-
-
Substrate Addition:
-
Add the
-vinylpyrazole (0.5 mmol) dissolved in THF (1.0 mL). -
Note: If the pyrazole nitrogen is unprotected (
), use 2.5 equiv of HBPin, as the first equivalent will react with the N-H proton to form and .
-
-
Reaction:
-
Stir at Room Temperature (25 °C) for 4–8 hours.
-
Note: Unlike Rh-catalyzed annulation, this reaction is thermally mild. Heating >60 °C often leads to isomerization or catalyst decomposition.
-
-
Quenching & Work-up:
-
Quench by exposing to air and adding silica gel.
-
Caution: Do not use aqueous workup if the boronate is sensitive to hydrolysis.
-
Filter through a silica plug eluting with
.
-
Figure 2: Operational workflow for Cobalt-catalyzed hydroboration.
Troubleshooting & Critical Controls
The "Black Box" of Catalyst Poisoning
The pyrazole nitrogen is a strong
-
Diagnosis: The solution remains the color of the starting metal salt (e.g., pink for Co) rather than darkening, indicating the metal is sequestered by the pyrazole N rather than the ligand.
-
Solution:
-
Protect the Nitrogen: Methylate (
) or protect with Boc/THP before the reaction. -
Increase Temperature (Rh only): Higher temperatures (120 °C) can induce ligand exchange, dislodging the pyrazole N from the "poisoned" state.
-
Regioselectivity Drifts
In Co-catalyzed hydroboration, if you observe branched (Markovnikov) products:
-
Cause: Ligand dissociation or steric mismatch.
-
Fix: Switch to a bulkier ligand (e.g., from dppf to Xantphos). The steric bulk forces the metal to the less hindered terminal carbon of the vinyl group.
References
-
Rh(III)
- Rhodium(III)-Catalyzed C–H Activation/Annulation of N-Iminopyridinium Ylides with Alkynes.
- Source: Organic Chemistry Frontiers
-
URL: [Link] (Representative methodology for Rh(III) annulation).
-
Rh(I)
-
Cobalt-Catalyzed Hydroboration
- Cobalt-Catalyzed Alkene Hydrobor
- Source: Angewandte Chemie Intern
-
URL: [Link]
-
General Review on Pyrazole Functionalization
- Transition-metal-catalyzed C-H functionaliz
- Source: Organic & Biomolecular Chemistry
-
URL: [Link]
Sources
Application Notes and Protocols for the Use of 1-Vinyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Value of the Vinylpyrazole Scaffold in Agrochemical Design
The pyrazole ring is a cornerstone of modern agrochemical design, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1] Its derivatives, particularly pyrazole-4-carboxamides, have been exceptionally successful as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that target cellular respiration in pathogenic fungi.[2][3] This guide focuses on a specialized, yet highly versatile, building block: 1-Vinyl-1H-pyrazole-4-carboxylic acid (1) .
This molecule is distinguished by two key reactive sites: the carboxylic acid at the 4-position, which is the gateway to forming the crucial amide bond in many SDHI fungicides, and the vinyl group at the N1-position.[4][5] The vinyl group is not merely a placeholder; it offers a unique chemical handle for a variety of transformations, including polymerization, cycloaddition, and other addition reactions, opening avenues for novel derivatization strategies aimed at enhancing bioactivity, modifying physicochemical properties, or creating agrochemicals with novel modes of action.[6][7]
These application notes provide a comprehensive technical guide for researchers, offering a plausible synthetic pathway to this key intermediate and detailing its subsequent conversion into a representative fungicidal compound. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide experimental choices.
Physicochemical Properties of 1-Vinyl-1H-pyrazole-4-carboxylic Acid (1)
| Property | Value | Source |
| CAS Number | 905307-07-5 | [CAS Registry] |
| Molecular Formula | C₆H₆N₂O₂ | [Calculated] |
| Molecular Weight | 138.12 g/mol | [Calculated] |
| Appearance | Off-white to pale yellow solid | [Typical] |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Methanol) | [Inferred] |
Synthetic Protocol I: Plausible Synthesis of 1-Vinyl-1H-pyrazole-4-carboxylic Acid (1)
A direct, one-step synthesis of 1 is not prominently described in the literature. Therefore, a robust, multi-step synthetic route is proposed, starting from the readily available 1H-pyrazole-4-carboxylic acid. This pathway leverages a well-established N-vinylation reaction.
Workflow for the Synthesis of 1-Vinyl-1H-pyrazole-4-carboxylic Acid (1)
Sources
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Creating Functional Surfaces Using Vinylpyrazole Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: February 8, 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of vinylpyrazole-based functional surfaces. Vinylpyrazole monomers are versatile building blocks for creating surfaces with tailored properties for a range of applications, including drug development, biomedical devices, and advanced materials. This document details the underlying chemistry of vinylpyrazoles, methodologies for their polymerization on surfaces, and protocols for the characterization and application of these functional coatings. We will explore both "grafting from" and "grafting to" techniques, as well as plasma polymerization, providing step-by-step protocols and explaining the scientific rationale behind experimental choices. Applications in creating anti-fouling surfaces, platforms for controlled drug release, and biosensors will be discussed, supported by data from analogous systems and established principles of surface science.
Introduction: The Potential of Vinylpyrazole in Surface Functionalization
The pyrazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its diverse biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it an attractive candidate for creating functional surfaces.[2] Vinylpyrazoles, which feature a polymerizable vinyl group attached to the pyrazole ring, offer a direct route to immobilize these functionalities onto a wide variety of substrates.[3][4]
The resulting polyvinylpyrazole surfaces can be designed to exhibit a range of properties, including:
-
Biocompatibility: The nitrogen-rich, heterocyclic nature of the pyrazole ring can be leveraged to create surfaces that interact favorably with biological systems.
-
Anti-fouling Properties: Surfaces that resist non-specific protein adsorption are crucial for many biomedical applications. The hydrophilicity and hydrogen bonding capabilities of the pyrazole group suggest its potential in creating such surfaces.[5][6]
-
Drug Delivery: The pyrazole group can be used to conjugate drugs for controlled release, or the polymer matrix itself can be formulated into a drug-eluting hydrogel.[7][8]
-
Biosensing: The pyrazole moiety can act as a ligand for metal ions or be functionalized to bind specific biomolecules, forming the basis for chemosensors and biosensors.[9]
This guide will provide the technical details necessary for researchers to harness the potential of vinylpyrazole monomers in their own work.
Fundamental Chemistry of Vinylpyrazole Monomers
Vinylpyrazoles are characterized by a vinyl group attached to the nitrogen or a carbon atom of the pyrazole ring.[3] The reactivity of the vinyl group is influenced by the substituents on the pyrazole ring.[4]
Synthesis of Vinylpyrazole Monomers
Several synthetic routes to vinylpyrazoles have been reported.[3] A common method involves the vinylation of pyrazole with acetylene under pressure.[3] Another accessible route is the dehydration of the corresponding hydroxyethylpyrazole.[3] For the purposes of these application notes, we will assume the availability of the desired vinylpyrazole monomer.
Polymerization of Vinylpyrazole Monomers
Vinylpyrazoles can be polymerized via free-radical polymerization, often initiated by azo compounds like azobisisobutyronitrile (AIBN).[4] The polymerization of neat 1-vinylpyrazole can be explosive, so solution polymerization is recommended.[4] The rate of polymerization is dependent on the substitution pattern of the pyrazole ring, with more substituted vinyl groups polymerizing more slowly.[4] In dilute benzene, 1-vinylpyrazole can be polymerized to high molecular weight polymers (150,000–330,000 Da).[4]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for creating well-defined polymer brushes on surfaces.[1][10] RAFT allows for precise control over polymer molecular weight and dispersity.
Methodologies for Creating Polyvinylpyrazole Surfaces
There are two primary strategies for grafting polymers onto a surface: "grafting to" and "grafting from". A third method, plasma polymerization, offers a solvent-free approach to create highly cross-linked thin films.
"Grafting To" Approach
In the "grafting to" method, pre-synthesized polyvinylpyrazole chains are attached to a functionalized surface.[11] This method allows for the characterization of the polymer before attachment but generally results in lower grafting densities due to steric hindrance.[12]
Workflow for "Grafting To"
Caption: "Grafting From" workflow for polyvinylpyrazole.
Plasma Polymerization
Plasma polymerization uses a plasma to create a highly reactive environment that polymerizes the monomer in the gas phase and deposits a thin, highly cross-linked, and pinhole-free film onto the substrate. [13]This technique is advantageous as it can be applied to a wide variety of substrates and does not require solvents. [13] Workflow for Plasma Polymerization
Caption: Plasma polymerization workflow.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and vinylpyrazole derivatives.
Protocol 1: Surface-Initiated RAFT Polymerization of 1-Vinylpyrazole ("Grafting From")
This protocol is adapted from procedures for other vinyl monomers and is designed for a silicon wafer substrate. [10][14] Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
S-(1-dodecyl)-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or other suitable RAFT agent
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Vinylpyrazole
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene, dichloromethane (DCM), ethanol, and dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean silicon wafers by sonication in ethanol and deionized water (15 min each), followed by drying under a stream of nitrogen. Activate the surface with an oxygen plasma cleaner for 5 minutes.
-
Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and ethanol, then cure at 110°C for 1 hour. This creates an amine-terminated surface.
-
Immobilization of RAFT Agent: In a flask under nitrogen, dissolve the RAFT agent (e.g., DDMAT, 1.1 eq), DCC (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM. Add the amine-functionalized wafers and stir at room temperature for 24 hours. Rinse thoroughly with DCM and ethanol and dry under nitrogen.
-
Polymerization: Prepare a polymerization solution of 1-vinylpyrazole (e.g., 1 M) and AIBN (e.g., 0.01 M) in a suitable solvent like DMF. Degas the solution with three freeze-pump-thaw cycles. [15]Place the RAFT agent-functionalized wafers in the solution under a nitrogen atmosphere. Heat to 70°C for the desired time (e.g., 4-24 hours) to grow the polymer brushes.
-
Cleaning: After polymerization, remove the wafers and sonicate in fresh DMF to remove any physisorbed polymer, followed by rinsing with ethanol and drying.
Protocol 2: Plasma Polymerization of 1-Vinylpyrazole
This protocol is based on general plasma polymerization procedures for nitrogen-containing heterocyclic monomers. [13][16] Materials:
-
Substrate of choice (e.g., glass slide, polymer film)
-
1-Vinylpyrazole
-
Plasma reactor with a radiofrequency (RF) power source
Procedure:
-
Substrate Preparation: Clean the substrate as appropriate for the material (e.g., sonication, plasma cleaning). Place the substrate in the plasma reactor chamber.
-
Chamber Evacuation: Evacuate the chamber to a base pressure of <10 mTorr.
-
Monomer Introduction: Introduce 1-vinylpyrazole vapor into the chamber at a controlled flow rate. Allow the pressure to stabilize.
-
Plasma Ignition: Ignite the plasma by applying RF power (e.g., 10-100 W) at a frequency of 13.56 MHz.
-
Deposition: Maintain the plasma for the desired deposition time (typically 1-30 minutes) to achieve the desired film thickness.
-
Venting: Turn off the RF power and monomer flow. Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
Characterization of Polyvinylpyrazole Surfaces
The successful modification of a surface with polyvinylpyrazole can be confirmed using a variety of surface-sensitive techniques.
| Technique | Information Obtained | Expected Results for Polyvinylpyrazole |
| Contact Angle Goniometry | Surface wettability and surface free energy. [17][18] | Increased hydrophilicity compared to many unmodified substrates, leading to a lower water contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. [3][19] | Presence of nitrogen (N 1s) and characteristic carbon (C 1s) peaks corresponding to the pyrazole ring. |
| Ellipsometry | Thickness of the polymer layer. | Layer thickness should increase with polymerization time in "grafting from" methods. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Changes in surface morphology and roughness after polymer grafting. |
| Fourier-Transform Infrared Spectroscopy (FTIR-ATR) | Presence of specific chemical bonds. | Characteristic peaks for the pyrazole ring and the polymer backbone. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass and viscoelastic properties of the adsorbed layer in real-time. [20][21] | Can be used to monitor polymer grafting and subsequent protein adsorption. |
Applications in Drug Development and Biomedical Research
Anti-fouling Surfaces
Non-specific protein adsorption can lead to device failure and adverse biological responses. Hydrophilic, non-ionic, or zwitterionic polymer brushes are known to resist protein fouling. [5][6]The pyrazole moiety, being polar and a hydrogen bond acceptor, can create a hydration layer that acts as a barrier to protein adsorption. [6] Protocol for Evaluating Anti-fouling Properties:
-
Prepare polyvinylpyrazole-coated and control (uncoated) surfaces.
-
Use QCM-D or surface plasmon resonance (SPR) to monitor the adsorption of a model protein (e.g., bovine serum albumin, fibrinogen) from a buffer solution in real-time.
-
Compare the adsorbed mass on the functionalized and control surfaces to quantify the reduction in protein fouling.
Controlled Drug Release
Polyvinylpyrazole can be used to create drug-eluting surfaces or hydrogels. The pyrazole ring can be functionalized for covalent drug attachment, or drugs can be physically entrapped within a polyvinylpyrazole hydrogel matrix. [7][8][22] Protocol for Drug Loading and Release Study (Conceptual):
-
Drug Loading:
-
For covalent attachment, modify the pyrazole ring (if necessary) and use appropriate coupling chemistry to attach the drug.
-
For physical entrapment, swell a cross-linked polyvinylpyrazole hydrogel in a concentrated drug solution. [23]2. Drug Release:
-
Place the drug-loaded surface/hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C.
-
At predetermined time points, withdraw aliquots of the release medium and quantify the drug concentration using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Biosensors
The pyrazole ring is an excellent ligand for various metal ions. [9]This property can be exploited to create chemosensors. Furthermore, the pyrazole ring can be chemically modified to immobilize biomolecules like enzymes or antibodies for specific biosensing applications. [24] Conceptual Design of a Pyrazole-Based Electrochemical Biosensor:
Caption: Conceptual design of a pyrazole-based biosensor.
Conclusion and Future Outlook
Vinylpyrazole monomers are a promising class of compounds for the creation of functional surfaces with wide-ranging applications in the life sciences. The protocols and concepts outlined in this guide provide a foundation for researchers to explore the potential of these materials. Future research will likely focus on the development of novel vinylpyrazole derivatives with tailored properties, the synthesis of advanced block copolymers for creating multi-functional surfaces, and the translation of these technologies into real-world applications in drug delivery, diagnostics, and medical devices.
References
- Graphene nanoplatelets (GNP) were exfoliated using a nondestructive chemical reduction method and subsequently decorated with polymers using two different approaches: grafting from and grafting to. Poly(methyl methacrylate) (PMMA) with varying molecular weights was covalently attached to the GNP layers using both methods. The grafting ratios were higher (44.6% to 126.5%) for the grafting from approach compared to the grafting to approach (12.6% to 20.3%). [Source: ResearchGate, URL: https://www.researchgate.
- The ability to modify surfaces with polymers has been readily exploited to alter various surface properties, such as wettability, biocompatibility and chemical functionality. Covalently-bound polymer-grafted surfaces can be prepared either through a “grafting-from” or “grafting-to” approach. [Source: Royal Society of Chemistry Blogs, URL: https://blogs.rsc.org/py/2016/09/27/focus-on-polymer-grafted-surfaces/]
- Strategies of polymer grafting: (a) grafting-to; (b) grafting-from; (c) grafting-through. [Source: ResearchGate, URL: https://www.researchgate.
- Quartz crystal microbalance with dissipation monitoring (QCM-D) is frequently used to study protein adsorption on various substrates in situ and in real time. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.8b02450]
- Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. [Source: Journal of Chemical Education, URL: https://pubs.acs.org/doi/pdf/10.1021/ed075p536]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182008/]
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Source: MDPI, URL: https://www.mdpi.com/1420-3049/26/16/5033]
- Systematic Comparison of Zwitterionic and Non-Zwitterionic Antifouling Polymer Brushes on a Bead-Based Platform. [Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410404/]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Source: MDPI, URL: https://www.mdpi.com/1420-3049/27/11/3493]
- RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Source: MDPI, URL: https://www.mdpi.com/2073-4360/8/8/305]
- Depiction of USFDA-approved pyrazole-bearing drugs (In percentage)... [Source: ResearchGate, URL: https://www.researchgate.net/figure/Depiction-of-USFDA-approved-pyrazole-bearing-drugs-In-percentage_fig1_364716167]
- Distinct Antifouling Mechanisms on Different Chain Densities of Zwitterionic Polymers. [Source: MDPI, URL: https://www.mdpi.com/2073-4360/11/10/1691]
- X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. [Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4212595/]
- Synthesis and Characterization of Novel Poly(ethylene glycol) Based Amphiphilic Polymers. [Source: ResearchGate, URL: https://www.researchgate.net/publication/285640700_Synthesis_and_Characterization_of_Novel_Polyethylene_glycol_Based_Amphiphilic_Polymers]
- Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. [Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9266555/]
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999849/]
- Surface-Initiated PET-RAFT via the Z-Group Approach. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acspolymersau.2c00030]
- Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). [Source: MDPI, URL: https://www.mdpi.com/2073-4360/13/1/122]
- Plasma polymerization. [Source: Wikipedia, URL: https://en.wikipedia.
- ASTM D5946 - Measuring water contact angle on surface-treated polymer films. [Source: DataPhysics Instruments, URL: https://www.dataphysics-instruments.
- X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. [Source: ResearchGate, URL: https://www.researchgate.net/publication/267781031_X-Ray_Photoelectron_Spectroscopy_Investigation_of_the_Nitrogen_Species_in_Photoactive_Perfluorophenylazide-Modified_Surfaces]
- Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). [Source: Freie Universität Berlin, URL: https://refubium.fu-berlin.de/handle/fub188/29624]
- Understanding the Antifouling Mechanism of Zwitterionic Monomer-Grafted Polyvinylidene Difluoride Membranes: A Comparative Experimental and Molecular Dynamics Simulation Study. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.iecr.9b04294]
- Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. [Source: MDPI, URL: https://www.mdpi.com/1996-1944/16/1/350]
- Surface functionalization and biomolecule immobilization using plasma-generated free radicals on polypropylene. [Source: ResearchGate, URL: https://www.researchgate.
- Surface Energy Measurements for Development and Control of Surface Treatment Options. [Source: Industrial Heating, URL: https://www.industrialheating.
- Surface Functionalization and Imaging Using Monolayers and Surface-Grafted Polymer Layers. [Source: IntechOpen, URL: https://www.intechopen.com/chapters/41131]
- Exploring the Drug-Loading and Release Ability of FucoPol Hydrogel Membranes. [Source: MDPI, URL: https://www.mdpi.com/2073-4360/12/10/2379]
- Nitrogen Fixation via Plasma-Assisted Processes: Mechanisms, Applications, and Comparative Analysis—A Comprehensive Review. [Source: MDPI, URL: https://www.mdpi.com/2073-4344/14/4/397]
- Acid-triggered radical polymerization of vinyl monomers. [Source: ResearchGate, URL: https://www.researchgate.
- X-ray Photoelectron Spectroscopy Analysis of Nitrogen-Doped TiO2 Films Prepared by Reactive-Ion-Beam Sputtering with Various NH3/O2 Gas Mixture Ratios. [Source: MDPI, URL: https://www.mdpi.com/2079-6412/11/12/1483]
- Polymer Grafting and its chemical reactions. [Source: Frontiers in Bioengineering and Biotechnology, URL: https://www.frontiersin.org/articles/10.3389/fbioe.2022.894006/full]
- Nanotechnology Education - Engineering a better future Student Guide Exploring Surface Energy of Polymers by Contact Angle E. [Source: NNCI, URL: https://www.nnci.net/sites/default/files/2017-08/Exploring%20Surface%20Energy%20of%20Polymers_Student.pdf]
- A study on the characteristics of plasma polymer thin film with controlled nitrogen flow rate. [Source: SpringerOpen, URL: https://nanoscalereslett.springeropen.com/articles/10.1186/1556-276X-7-393]
- Protein adsorption on and swelling of polyelectrolyte brushes: A simultaneous ellipsometry-quartz crystal microbalance study. [Source: AIP Publishing, URL: https://pubs.aip.org/aip/jcp/article/134/2/024901/300189/Protein-adsorption-on-and-swelling-of]
- Recent progress in chemosensors based on pyrazole derivatives. [Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7509890/]
- Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/12857092/]
- Hydrogels: swelling, drug loading, and release. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/1614957/]
- Zwitterionic materials for antifouling membrane surface construction. [Source: ResearchGate, URL: https://www.researchgate.net/publication/305386008_Zwitterionic_materials_for_antifouling_membrane_surface_construction]
- RAFT Polymerization Procedures. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.
- Detection of Nitrogen in Layer-by-Layer Polymeric Films by Energy Dispersive X-Ray Spectroscopy. [Source: Scientific.Net, URL: https://www.scientific.net/KEM.605.209]
- RAFT Polymerization on Particle Surfaces: Same Goal, Different Strategies. [Source: The Benicewicz Group - University of South Carolina, URL: https://ce.sc.
- Illustration of drug loading and releasing mechanisms of hydrogels. (a)... [Source: ResearchGate, URL: https://www.researchgate.net/figure/Illustration-of-drug-loading-and-releasing-mechanisms-of-hydrogels-a-Hydrogel_fig1_349420653]
- Zwitterionic and hydrophilic polyelectrolyte/metal ion anti-fouling layers via covalent and coordination bonds for reverse osmosis membranes. [Source: Royal Society of Chemistry, URL: https://pubs.rsc.org/en/content/articlelanding/2021/qm/d1qm00403a]
- Quartz Crystal Microbalance Measurements-Protein Adsorption & Polymer Mechanics l Protocol Preview. [Source: YouTube, URL: https://www.youtube.
- Plasma polymerization of isopentyl nitrite at atmospheric pressure: gas phase analysis and surface chemistry. [Source: White Rose Research Online, URL: https://eprints.whiterose.ac.uk/206979/]
- Characterization and Viscometric Study of Poly (vinyl alcohol) / Poly (ethylene glycol) Blends. [Source: ResearchGate, URL: https://www.researchgate.net/publication/322971261_Characterization_and_Viscometric_Study_of_Poly_vinyl_alcohol_Poly_ethylene_glycol_Blends]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Source: MDPI, URL: https://www.mdpi.com/2313-7673/8/3/62]
- The Effects of Nitrogen-Containing Monomers on the Thermal Degradation and Combustion Attributes of Polystyrenes Chemically. [Source: VU Research Repository, URL: https://vuir.vu.edu.au/47746/]
- FTIR and Contact Angle Measurements of Surface Modified Polymers. [Source: EAG Laboratories, URL: https://www.eag.com/resources/appnotes/ftir-and-contact-angle-measurements-of-surface-modified-polymers/]
Sources
- 1. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Comparison of Zwitterionic and Non-Zwitterionic Antifouling Polymer Brushes on a Bead-Based Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Antifouling Mechanisms on Different Chain Densities of Zwitterionic Polymers | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Plasma polymerization - Wikipedia [en.wikipedia.org]
- 14. benicewiczgroup.com [benicewiczgroup.com]
- 15. RAFT Polymerization Procedures [sigmaaldrich.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. tau.ac.il [tau.ac.il]
- 18. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 19. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” | MDPI [mdpi.com]
Methods for preparing pyrazole-containing polymers
Application Note: Precision Synthesis of Pyrazole-Containing Polymers
Executive Summary
Pyrazole-containing polymers represent a high-value class of functional materials due to the unique coordination chemistry of the 1,2-diazole ring. Unlike imidazoles, pyrazoles possess adjacent nitrogen atoms, granting them distinct tautomeric equilibria and metal-binding affinities (particularly for Pd, Ag, and Cu).
This guide moves beyond generic synthesis descriptions to provide three field-validated protocols for incorporating pyrazole moieties into macromolecular architectures. We address the primary synthetic challenge: nitrogen-coordination interference. The basicity of the pyrazole nitrogen often poisons transition-metal catalysts used in ATRP or interferes with radical propagation.
We present three distinct methodologies to overcome these hurdles:
-
Chain-Growth: RAFT Polymerization of N-vinylpyrazole using solvent-assisted control.
-
Step-Growth: Polycondensation via the Knorr-type reaction for high-stability porous frameworks.
-
Post-Polymerization Modification (PPM): Modular installation of pyrazoles on poly(β-diketone) backbones.
Method A: Controlled Radical Polymerization (RAFT)[1][2]
The Challenge: N-vinylpyrazole (1-VP) is a "Less Activated Monomer" (LAM). The lone pair on the nitrogen atom can conjugate with the vinyl group, making the radical unstable and prone to side reactions. Furthermore, if using ATRP, the pyrazole ring coordinates strongly with Cu(I) catalysts, terminating the reaction.
The Solution: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using a Xanthate chain transfer agent (CTA), also known as MADIX. We utilize a solvent-protonation strategy (acetic acid) to passivate the nitrogen lone pair during propagation.
Protocol 1: RAFT Polymerization of 1-Vinylpyrazole
Materials:
-
Monomer: 1-Vinylpyrazole (1-VP) (Distill under reduced pressure before use).
-
CTA: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1 or similar Xanthate).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Glacial Acetic Acid (Critical for controlling dispersity).
Workflow:
-
Stoichiometry Calculation: Target a degree of polymerization (DP) of 100.
-
[Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2
-
-
Preparation:
-
In a Schlenk tube, dissolve 1-VP (1.0 g, 10.6 mmol) and the Xanthate CTA (23.6 mg, 0.106 mmol) in Glacial Acetic Acid (3.0 mL).
-
Add AIBN (3.5 mg, 0.021 mmol).
-
Note: The acetic acid acts as a solvent and a proton donor, forming a hydrogen-bond complex with the pyrazole nitrogen. This reduces the electron density on the vinyl group, stabilizing the propagating radical and preventing "degradative chain transfer."
-
-
Degassing:
-
Seal the tube with a rubber septum.
-
Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen is a radical scavenger and will kill the reaction).
-
Backfill with Nitrogen or Argon.
-
-
Polymerization:
-
Immerse the tube in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 rpm for 12–24 hours.
-
-
Termination & Purification:
-
Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitation: Dropwise addition of the reaction mixture into cold diethyl ether (excess). Poly(1-VP) will precipitate as a white/off-white solid.
-
Dialysis: Dissolve the solid in Methanol and dialyze against water/methanol (1:1) using a 1 kDa MWCO membrane to remove unreacted monomer and acetic acid traces.
-
Drying: Lyophilize to obtain the final polymer.
-
Data Validation:
| Parameter | Method | Success Criteria |
|---|---|---|
| Conversion | 1H NMR | > 60% (Disappearance of vinyl peaks at 5.0–7.5 ppm) |
| Dispersity (Đ) | GPC (DMF eluent) | < 1.30 (Indicates controlled growth) |
| Identity | FTIR | Absence of C=C stretch; Strong C=N stretch ~1520 cm⁻¹ |
Method B: Step-Growth Polycondensation (Porous Polymers)
The Challenge: Creating robust, insoluble networks for metal scavenging or gas storage. Radical polymerization yields linear chains that are soluble; step-growth is required for cross-linked frameworks (COPs/MOFs).
The Solution: The Double Knorr Condensation . Reacting a bis(β-diketone) with a dihydrazine creates a pyrazole linkage at both ends, driving the formation of a stable network.
Protocol 2: Synthesis of Pyrazole-Linked Porous Polymer (COP-Type)
Materials:
-
Linker A: 1,4-Diacetylbenzene (precursor) converted to 1,1'-(1,4-phenylene)bis(butane-1,3-dione) (Bis-β-diketone).
-
Linker B: Hydrazine Hydrate (64% in water).
-
Solvent: Ethanol / Acetic Acid (10:1 v/v).
Workflow:
-
Reactor Setup: Use a pressure-rated heavy-walled glass tube or a solvothermal autoclave (Teflon-lined).
-
Mixing:
-
Suspend Bis-β-diketone (1.0 mmol) in Ethanol (10 mL).
-
Add Acetic Acid (1.0 mL) as a catalyst.
-
Add Hydrazine Hydrate (2.2 mmol, slight excess).
-
-
Condensation:
-
Work-up:
-
Filter the resulting precipitate while hot.[9]
-
Soxhlet Extraction: Wash with THF (12 hours) followed by Methanol (12 hours) to remove oligomers and unreacted starting materials.
-
Activation: Dry in a vacuum oven at 100°C for 24 hours.
-
Visualizing the Workflow:
Caption: Step-growth mechanism via the Knorr reaction. Acid catalysis facilitates the initial nucleophilic attack of hydrazine on the carbonyl.
Method C: Post-Polymerization Modification (PPM)
The Challenge: Synthesizing complex pyrazole derivatives (e.g., with bulky side groups) directly from monomers is difficult due to steric hindrance during polymerization.
The Solution: Polymerize a reactive scaffold first, then "click" the pyrazole on. We use Poly(acetoacetoxyethyl methacrylate) (PAAEMA) as the backbone. The pendant β-ketoester groups react quantitatively with hydrazines to form pyrazoles.
Protocol 3: The "Polymer Knorr" Reaction
Materials:
-
Backbone: PAAEMA (Mn ~ 15,000 g/mol ).
-
Reagent: Phenylhydrazine (or any functionalized hydrazine).
-
Solvent: THF.
Workflow:
-
Dissolution: Dissolve PAAEMA (500 mg, ~2.3 mmol of repeating units) in THF (10 mL).
-
Addition: Add Phenylhydrazine (2.5 mmol, 1.1 equiv per repeating unit).
-
Reaction:
-
Stir at Reflux (66°C) for 6 hours.
-
Observation: The solution may change color (often yellowing) as the aromatic pyrazole forms.
-
-
Purification:
-
Precipitate into cold Hexane.
-
Re-dissolve in THF and precipitate again (2x) to remove excess hydrazine (which is toxic).
-
-
Validation:
-
1H NMR: Monitor the disappearance of the methylene protons between the carbonyls of the acetoacetate group (approx. 3.5 ppm) and the appearance of the pyrazole ring proton (~6.0 ppm).
-
Comparative Analysis & Decision Matrix
Select the method based on your final application requirements.
| Feature | Method A: RAFT (Vinyl) | Method B: Polycondensation | Method C: PPM (Modification) |
| Architecture | Linear, Block Copolymers | Cross-linked, Porous | Linear, Brush |
| Solubility | Soluble (Organic/Water) | Insoluble (Network) | Soluble |
| Molecular Weight | Controlled (Narrow PDI) | High (Infinite network) | Same as precursor |
| Primary Use | Drug Delivery, Dispersants | Gas Storage, Metal Capture | Combinatorial Screening |
Decision Workflow:
Caption: Decision tree for selecting the optimal pyrazole polymer synthesis route based on solubility and monomer availability.
Troubleshooting & Expert Tips
-
Catalyst Poisoning (Method A): If you attempt ATRP instead of RAFT, you must use a strong ligand (like Me6TREN) or protect the pyrazole nitrogen with a TMS group (deprotect post-polymerization). RAFT is preferred because it tolerates the Lewis basicity of pyrazoles better than copper-mediated systems.
-
Regioselectivity (Method C): When reacting substituted hydrazines (R-NH-NH2) with the polymer backbone, you will get a mixture of 1,3- and 1,5-substituted pyrazoles. If regiopurity is critical, use Method A with a pre-synthesized, isomerically pure monomer.
-
Gelation (Method B): Ensure strict 1:1 stoichiometry of functional groups (diketone:hydrazine) to maximize molecular weight/network density. Excess hydrazine can lead to terminal defects rather than bridging.
References
-
RAFT Polymerization of N-Vinyl Monomers
- Title: Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process.
- Source: Polymer Chemistry (RSC).
-
URL:[Link]
- Relevance: Establishes the protocol for using acetic acid to control RAFT of vinyl-azoles.
-
Porous Pyrazole Polymers (COP-214)
- Title: Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery.
- Source: Yavuz Lab (KAIST).
-
URL:[Link]
- Relevance: Primary reference for the polycondensation (Method B)
-
Post-Polymerization Modification (Knorr)
-
Review of Pyrazole Synthesis
- Title: Recent Advances in the Synthesis of Pyrazole Deriv
- Source: MDPI (Molecules).
-
URL:[Link]
- Relevance: Provides mechanistic background for the condens
Sources
- 1. mdpi.com [mdpi.com]
- 2. RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Vinylpyrazoles
Welcome to the technical support center for the synthesis of N-vinylpyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these valuable heterocyclic building blocks. N-vinylpyrazoles are crucial precursors for a range of applications, from pharmaceuticals to advanced materials, but their synthesis can present unique challenges.
This document provides in-depth, field-tested insights to help you troubleshoot common side reactions and optimize your synthetic protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during N-vinylpyrazole synthesis.
Q1: My reaction mixture is turning into a thick, unworkable sludge. What is happening?
A: This is a classic sign of polymerization of the N-vinylpyrazole product. The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, atmospheric oxygen, or trace impurities like peroxides in your solvents. It is crucial to work under an inert atmosphere and consider the use of a polymerization inhibitor.
Q2: I'm getting a mixture of two products with very similar TLC spots and NMR signals. How do I resolve this?
A: You are likely forming a mixture of N1 and N2 regioisomers. This occurs when you use an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole). The vinyl group can attach to either of the two nitrogen atoms. Controlling this regioselectivity is a major challenge and depends heavily on your choice of base, solvent, and reaction temperature. The isomers often require careful separation by column chromatography.
Q3: My yield is consistently low, even though my starting material is consumed. What are the likely culprits?
A: Low yields can stem from several issues beyond polymerization or isomer formation. Common causes include:
-
Incomplete deprotonation: The base you are using may not be strong enough to fully deprotonate the pyrazole N-H, leading to a stalled reaction.[1]
-
Catalyst deactivation: If using a metal-catalyzed process (e.g., transvinylation), the catalyst may be poisoned by impurities or degrade under the reaction conditions.
-
Side reactions of the vinylating agent: Depending on your method, the vinylating agent itself can undergo side reactions. For instance, in reactions involving acetylene, cyclotrimerization to benzene can occur.
-
Product instability: While generally stable, N-vinylpyrazoles can be sensitive to harsh workup conditions (e.g., strong acid).
Q4: Is it necessary to use a polymerization inhibitor? If so, which one and how much?
A: While highly purified N-vinylpyrazoles can be stable for extended periods, it is best practice to use an inhibitor during synthesis, especially if heating is required, and for long-term storage. Hydroquinone or its monomethyl ether (MEHQ) are effective and commonly used.[2][3][4] A concentration of 100-500 ppm relative to the pyrazole is a typical starting point. The inhibitor should be added to the reaction mixture or to the purified product before storage.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a detailed breakdown of specific problems, their mechanistic origins, and actionable protocols to resolve them.
Issue 1: Uncontrolled Polymerization
Unwanted polymerization is one of the most frequent and disruptive side reactions, leading to significant yield loss and difficult purification.
Root Cause Analysis:
The vinyl moiety of N-vinylpyrazoles can undergo free-radical chain-growth polymerization. This process is typically initiated by radical species that can be generated from:
-
Atmospheric Oxygen: Oxygen can react with organic molecules, especially in the presence of light or heat, to form peroxide radicals.
-
Peroxides in Solvents: Ethereal solvents like THF or dioxane are notorious for forming explosive peroxides upon storage. These are potent polymerization initiators.
-
High Temperatures: Thermal energy can be sufficient to induce homolytic bond cleavage and generate initiating radicals.
-
Radical Initiators: Impurities from other reactions or azo-initiators used in other lab processes can act as contaminants.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization.
Experimental Protocol: Implementing a Polymerization Inhibitor
-
Reagent: Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ).
-
Preparation: Prepare a stock solution of the inhibitor in the reaction solvent (e.g., 1 mg/mL).
-
Procedure:
-
For synthesis: Before adding your reagents, add the required volume of the inhibitor stock solution to the reaction vessel to achieve a final concentration of 100-500 ppm relative to the mass of the starting pyrazole.
-
For storage: After purification, add the inhibitor to the neat N-vinylpyrazole product before placing it in storage at 4 °C under nitrogen.
-
Issue 2: Formation of N1/N2 Regioisomers
When using pyrazoles substituted at the 3(5) or 4 positions, N-vinylation can occur at either nitrogen, leading to a mixture of isomers that are often difficult to separate.
Root Cause Analysis:
The regiochemical outcome is a competition between the two nitrogen atoms of the pyrazole anion acting as nucleophiles. The ratio of products is determined by a delicate balance of steric and electronic factors, which are heavily influenced by the reaction conditions.[1]
-
Steric Hindrance: A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen, favoring vinylation at the more accessible nitrogen.[1]
-
Solvent Effects:
-
Non-polar solvents (e.g., Toluene, THF): With alkali metal bases (like NaH or KH), these solvents promote the formation of a "tight ion pair" between the pyrazolate anion and the metal cation. The cation may coordinate preferentially to the less sterically hindered nitrogen, directing the vinylating agent to that position.
-
Polar aprotic solvents (e.g., DMF, DMSO): These solvents solvate the cation, creating a "naked" pyrazolate anion. In this case, the reaction is often under thermodynamic control, and the selectivity can be poor, resulting in a mixture of isomers.
-
-
Base/Cation Effects: Stronger, bulkier bases or the presence of specific cations can influence the position of the equilibrium between the two possible pyrazolate tautomers.
Troubleshooting and Optimization:
The key to controlling regioselectivity is to systematically vary the reaction parameters.
| Parameter | Condition Favoring N1 (less hindered) | Condition Favoring N2 (more hindered) | Rationale |
| Base | NaH, KH | Cs₂CO₃, K₂CO₃ | Smaller cations (Na⁺, K⁺) form tighter ion pairs, amplifying steric effects. Larger, "softer" cations (Cs⁺) may coordinate differently. |
| Solvent | Toluene, Dioxane, THF | DMF, Acetonitrile | Non-polar solvents promote ion pairing and kinetic control. Polar solvents promote "free" anions and thermodynamic control. |
| Temperature | Lower (e.g., 0 °C to RT) | Higher (e.g., 80-120 °C) | Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered isomer. |
Experimental Protocol: Screening for Regioselectivity
-
Setup: Prepare four identical small-scale reactions (e.g., 0.5 mmol pyrazole) in parallel under an inert atmosphere.
-
Reaction Conditions:
-
Rxn A (Kinetic, Non-polar): NaH (1.1 eq) in THF at 0 °C.
-
Rxn B (Thermodynamic, Polar): K₂CO₃ (2.0 eq) in DMF at 80 °C.
-
Rxn C (Intermediate): K₂CO₃ (2.0 eq) in Acetonitrile at 60 °C.
-
Rxn D (Alternative Base): Cs₂CO₃ (2.0 eq) in THF at 60 °C.
-
-
Procedure: To each flask, add the pyrazole and solvent. For Rxn A, cool to 0 °C before adding NaH. Stir for 30 minutes after gas evolution ceases. For others, add the base at room temperature. Add the vinylating agent (e.g., vinyl acetate with a catalyst, or a vinyl halide) to each flask and run for a set time (e.g., 12 hours).
-
Analysis: Quench all reactions carefully with water. Extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the crude organic extracts by ¹H NMR or GC-MS to determine the N1:N2 isomer ratio. Use the conditions that provide the best ratio for your scaled-up reaction.
Issue 3: Byproduct Formation from the Vinylating Agent
The choice of vinylating agent dictates the potential side reactions you may encounter.
A. Method: Dehydrohalogenation of 1-(2-haloethyl)pyrazoles
This common two-step method involves first alkylating the pyrazole with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) followed by base-induced elimination.
-
Side Reaction: Formation of 1,2-bis(pyrazol-1-yl)ethane. This occurs when a second molecule of pyrazole displaces the remaining halogen on the intermediate.
-
Causality: This is a simple Sₙ2 reaction competing with the desired monosubstitution. It is favored when the pyrazole is in excess or when the reaction is run for extended periods at high temperatures.
-
Prevention: The formation of this bis-adduct can be suppressed by using a large excess of the dihaloethane or by performing the reaction in specific solvents like acetonitrile with triethylamine as the base.[6]
B. Method: Direct Vinylation with Acetylene
This is an atom-economical but technically challenging method often requiring high pressure and temperature.
-
Side Reaction: Cyclotrimerization of acetylene to form benzene.
-
Causality: Many transition metal catalysts used to activate acetylene for nucleophilic attack can also catalyze its [2+2+2] cycloaddition.
-
Prevention: This side reaction is highly dependent on the specific catalyst and conditions used. Optimization of catalyst loading, temperature, and pressure is critical. Often, this requires specialized equipment and expertise.
C. Method: Transvinylation with Vinyl Acetate
This method uses a metal catalyst (historically mercury salts, now more commonly palladium or ruthenium) to transfer the vinyl group from vinyl acetate to the pyrazole.[5][7]
-
Side Reaction: Formation of acetic acid and catalyst deactivation. The reaction releases one equivalent of acetic acid, which can protonate the pyrazole, rendering it non-nucleophilic, or interact with the catalyst.
-
Causality: This is an inherent part of the reaction mechanism.
-
Prevention: The reaction is typically run with a stoichiometric amount of a non-nucleophilic base to scavenge the generated acid. The use of rigorously dried reagents and solvents can minimize catalyst hydrolysis and deactivation.[8]
Purification Strategies
Purifying N-vinylpyrazoles requires addressing three main challenges: removing unreacted pyrazole, separating regioisomers, and eliminating oligomers/polymers.
1. Distillation
For thermally stable, non-isomeric products, vacuum distillation is highly effective for removing non-volatile impurities like salts, unreacted pyrazole (which has a much higher boiling point due to H-bonding), and oligomers.
Protocol: Vacuum Distillation
-
Safety: Always use a safety shield. Ensure glassware has no star cracks. Never heat a closed system.
-
Inhibitor: Add a small amount (e.g., a few crystals) of an inhibitor like hydroquinone to the distillation flask to prevent polymerization upon heating.
-
Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Conditions: N-vinyl monomers are often distilled at reduced pressures (1-20 torr) to keep the boiling temperature below 120-150 °C, minimizing thermal degradation and polymerization.[9][10]
-
Collection: Collect the distilled product in a flask cooled in an ice bath to prevent volatilization.
2. Column Chromatography
Chromatography is the primary method for separating N1/N2 regioisomers. Due to their similar polarities, this can be challenging.
Caption: Workflow for chromatographic isomer separation.
Recommended Conditions:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice.[11]
-
Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is a good starting point.[11] For more polar pyrazoles, dichloromethane/methanol may be required. The key is to find a system where the two isomers show baseline separation on TLC.
-
Tip: The N1 isomer, being less sterically hindered, is often slightly less polar and will typically have a higher Rf value (elute first) than the corresponding N2 isomer.
References
- Google Patents. (n.d.). Method for obtaining pure n-vinyl pyrrolidone.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support Center.
- Google Patents. (n.d.). Purification of vinyl chloride.
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
- BenchChem. (2025). Technical Support Center: Selective N-Methylation of Pyrazoles. BenchChem Technical Support Center.
-
Zhang, Y., Liu, J., & Jia, X. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(38), 7029–7034. [Link]
-
Reddy, G. S., et al. (2007). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 167-173. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: About. Retrieved February 8, 2026, from [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
- Google Patents. (n.d.). Method for removing monomers and/or oligomers from a component formed during polymerization.
- ResearchGate. (2025). Transvinylation of 4- and 5-Nitropyrazoles with Vinyl Acetate in the Presence of Mercury Acetate Immobilized on Poly(vinylazole)
- Google Patents. (n.d.). Polymerization inhibitor for vinyl-containing materials.
- The Organic Chemist. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement [Video]. YouTube.
-
Wang, X., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(21), 5086. [Link]
- Google Patents. (n.d.). Hydroquinone Compounds for Inhibiting Monomer Polymerization.
- Google Patents. (n.d.). Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom.
-
Zhang, Y., Liu, J., & Jia, X. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. PubMed. [Link]
-
Singh, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 533. [Link]
-
Contreras, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6537. [Link]
-
Wolfe, J. P., & Bérubé, A. (2006). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 8(23), 5271–5274. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]
-
reposiTUm. (n.d.). The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. Retrieved February 8, 2026, from [Link]
- Wiley Online Library. (2025).
- Semantic Scholar. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via.
- ResearchGate. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 3. chempoint.com [chempoint.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity | MDPI [mdpi.com]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Pyrazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility in pyrazole carboxylic acids. As this class of compounds is vital in medicinal chemistry and materials science, overcoming solubility hurdles is often critical for experimental success and therapeutic efficacy.[1][2][3] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've synthesized a novel pyrazole carboxylic acid, and it shows very low solubility in my aqueous assay buffer. Why is this happening?
A1: The limited aqueous solubility of pyrazole carboxylic acids typically stems from a combination of their molecular properties. The core pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, is fundamentally an aromatic heterocycle with significant non-polar character.[4] The issue is often compounded by other hydrophobic substituents on the ring, which are common in drug discovery programs to enhance target affinity.[5]
The carboxylic acid group (-COOH) is a polar, ionizable handle that should aid solubility. However, in its protonated (neutral) state at acidic or neutral pH, its contribution to aqueous solubility can be outweighed by the lipophilicity of the rest of the molecule. For the compound to dissolve, the energy required to break the crystal lattice of the solid must be overcome by the favorable interactions between the solute and the solvent molecules. With large, hydrophobic pyrazole derivatives, these interactions with water are often not strong enough to achieve significant dissolution.
Q2: What is the first and simplest step I should try to improve the solubility of my pyrazole carboxylic acid?
A2: The most direct and effective initial approach is pH modification. The carboxylic acid moiety is acidic, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with polar water molecules, thereby increasing solubility.
The Causality: By increasing the pH of your aqueous solution above the pKa of the carboxylic acid group, you shift the equilibrium towards the deprotonated, anionic form. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its ionized, and typically more soluble, form. Pyrazoles themselves can also be weakly basic, but the carboxylic acid group is the dominant factor for pH-dependent solubility in alkaline conditions.[6][7]
Practical Steps:
-
Prepare a stock solution of your compound in an organic solvent like DMSO.
-
Prepare a series of aqueous buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small aliquot of your DMSO stock to each buffer and observe for precipitation.
-
Quantify the solubility at each pH using methods like HPLC or UV-Vis spectroscopy.
For many pyrazole carboxylic acids, simply adjusting the pH to be basic (e.g., pH > 8) can form a soluble salt in situ and solve the problem for many in vitro experiments.[8]
Caption: Effect of pH on the ionization and solubility of a pyrazole carboxylic acid.
Q3: pH adjustment isn't sufficient or is not an option for my downstream application. What's the next logical step?
A3: Salt formation is the next-line strategy and a cornerstone of pharmaceutical development for improving the solubility of ionizable compounds. While pH adjustment creates a salt in situ, isolating a stable, solid salt form of your pyrazole carboxylic acid can offer superior solubility and dissolution characteristics. This involves reacting the acidic pyrazole derivative with a suitable base to form a salt that can be isolated and characterized.
The Causality: The goal is to create a new solid form (the salt) with a more favorable crystal lattice energy than the parent "free acid." When this salt is introduced to an aqueous medium, it dissociates into the ionized pyrazole carboxylate and the counter-ion, effectively bypassing the dissolution of the poorly soluble neutral form. The choice of the counter-ion is critical, as different counter-ions will lead to salts with vastly different physicochemical properties.[6][9]
Common Counter-ions for Carboxylic Acids:
-
Inorganic: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺)
-
Organic Amines: Tromethamine, Meglumine, Diethanolamine, Choline
Workflow:
-
Screening: Dissolve your pyrazole carboxylic acid in a suitable solvent (e.g., ethanol, acetone).
-
Addition: Add a stoichiometric equivalent of a selected base (e.g., sodium hydroxide, meglumine).
-
Isolation: Induce precipitation of the salt through cooling, anti-solvent addition, or evaporation.
-
Characterization: Analyze the resulting solid to confirm salt formation and assess its properties (solubility, dissolution rate, stability).
A successful salt can increase aqueous solubility by several orders of magnitude compared to the free acid.
Q4: My compound is still not soluble enough, or it precipitates upon dilution from a DMSO stock. How can I use co-solvents effectively?
A4: Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of non-polar or weakly polar compounds. [10][11] This strategy is particularly useful for preparing concentrated stock solutions for in vitro screening or for preclinical formulations.
The Causality: Co-solvents work by reducing the overall polarity of the solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. A large, hydrophobic molecule disrupts this network, which is energetically unfavorable. Co-solvents like ethanol or polyethylene glycol (PEG) are less polar than water and can better solvate the non-polar regions of your pyrazole derivative, making it easier for the compound to leave its crystal lattice and enter the solution.[11]
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5-40% | Generally safe, but can cause precipitation on dilution. Volatile. |
| Propylene Glycol (PG) | 10-60% | Good solubilizer, less volatile than ethanol. Can be viscous at high concentrations. |
| Polyethylene Glycol (PEG 400) | 10-80% | Excellent solubilizer for many poorly soluble drugs. High concentrations are very viscous. |
| Dimethyl Sulfoxide (DMSO) | <10% (often <1% in assays) | Exceptional solubilizing power, but can have toxicological implications and interfere with some biological assays. |
| N-Methyl-2-pyrrolidone (NMP) | 1-10% | Strong solubilizer, but has known reproductive toxicity concerns and should be handled with care. |
Best Practices:
-
Systematic Screening: Don't just pick one. Test binary (e.g., PEG 400/water) and ternary (e.g., Ethanol/PG/water) systems at various ratios to find the optimal "sweet spot" for solubility.
-
Beware of Precipitation: A common issue is that a compound dissolved in a high concentration of co-solvent may precipitate when diluted into a purely aqueous buffer. Always perform a dilution test to ensure your compound remains in solution under the final assay conditions.[12]
Q5: I am working on a drug candidate and need to fundamentally improve its properties. What are the options for chemical modification?
A5: When intrinsic solubility is the limiting factor, chemical modification via a prodrug strategy is a powerful approach. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[13]
The Causality: For a pyrazole carboxylic acid, the -COOH group can be masked by converting it into an ester. This esterification does two things:
-
Removes the Ionizable Group: This can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes (permeability).[14]
-
Breaks Intermolecular Interactions: The strong hydrogen bonding between carboxylic acid groups, which can favor a stable crystal lattice, is disrupted, which may lead to improved solubility.
A common strategy is to create an ester with a solubilizing promoiety, such as a phosphate ester for dramatically increased water solubility or an amino acid ester.[15] For example, prodrugs of pyrazolo[3,4-d]pyrimidine compounds have been designed with water-soluble N-methylpiperazino promoieties, resulting in a 600-fold improvement in solubility.[15]
Workflow:
-
Design: Select a promoiety that imparts the desired solubility characteristics and is known to be cleaved by common enzymes (e.g., esterases) in the body.
-
Synthesis: Chemically synthesize the ester prodrug from your parent pyrazole carboxylic acid.[16][17]
-
Evaluation:
-
Measure the aqueous solubility of the new prodrug.
-
Assess its chemical stability in buffer.
-
Confirm its conversion back to the parent drug in the presence of plasma or relevant enzymes.
-
Evaluate its biological activity, which should be dependent on its conversion to the active form.
-
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q6: Are there any formulation-based approaches I can use for in-vitro assays or early-stage in-vivo studies?
A6: Yes, several advanced formulation techniques can enhance the apparent solubility and dissolution rate of your compound without chemical modification. These are particularly useful when you need to deliver a higher dose in preclinical studies.
-
Cyclodextrins: These are cone-shaped molecules made of sugar units that have a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of your pyrazole derivative can become encapsulated within the cyclodextrin's core, forming an inclusion complex. This complex is much more soluble in water because the hydrophilic exterior of the cyclodextrin interacts favorably with the solvent. This has been successfully applied to the pyrazole-containing drug Celecoxib, significantly enhancing its solubility and dissolution rate.[18]
-
Solid Dispersions: This involves dispersing your compound at the molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC, or PEGs). When the solid dispersion is introduced to water, the polymer dissolves rapidly, releasing your compound in a high-energy, amorphous, and more readily soluble state. This technique has also been shown to be effective for Celecoxib.[19][20]
-
Hydrotropes: These are compounds that can increase the solubility of poorly soluble solutes in water. They are thought to work by forming aggregates that can encapsulate the drug molecule. Sodium p-toluenesulfonate (NaPTS) is an example of a hydrotrope used to increase the solubility of organic compounds in aqueous media.[7]
Q7: My pyrazole derivative precipitates unexpectedly during aqueous extraction or purification. What should I do?
A7: This is a common problem when an organic reaction solvent is mixed with an aqueous solution, causing the product to "crash out" due to its low aqueous solubility. [8]
Troubleshooting Steps:
-
pH Control: If your pyrazole has a carboxylic acid, ensure your aqueous layer is basic (pH > 8) during extraction to keep it ionized and soluble in the aqueous phase. Conversely, if it has a basic handle, use an acidic aqueous layer.
-
Solvent Choice: During purification by column chromatography, if the compound is poorly soluble in the mobile phase, it can precipitate on the column. Consider adding a small amount of a more polar solvent (like methanol or a trace of acetic acid) to your eluent system to maintain solubility.[8]
-
Alternative Purification: If chromatography is problematic, consider recrystallization from a suitable solvent system or an acid/base extraction to purify the compound.[8]
Q8: I've formed a salt, but the solubility improvement is minimal. What went wrong?
A8: Not all salts are created equal. Several factors could be at play:
-
Suboptimal Counter-ion: The chosen counter-ion may form a salt that also has a very stable crystal lattice, leading to low solubility. The solution is to screen a wider variety of counter-ions.[6]
-
Incorrect Stoichiometry: Ensure you used the correct molar ratio of acid to base.
-
Polymorphism: The salt may have crystallized into a less soluble polymorphic form. It's crucial to characterize the solid form of the salt produced using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure a new, more soluble form has been created.[6]
-
Common Ion Effect: If your final buffer contains the same ion as your salt's counter-ion, it can suppress dissolution.
| Issue | Potential Cause | Recommended Action |
| Precipitation during workup | Low aqueous solubility of the neutral compound. | Adjust pH of the aqueous phase to ionize the compound.[8] |
| Poor solubility in assay buffer | Intrinsic insolubility of the free acid form. | Increase buffer pH, use co-solvents, or formulate with cyclodextrins.[6][10][18] |
| Salt formation yields low solubility | Suboptimal counter-ion or unfavorable crystal form. | Screen a diverse panel of counter-ions; characterize the solid salt form to confirm a new, more soluble polymorph.[6] |
| Precipitation on dilution | Co-solvent system is too strong. | Test solubility in the final intended medium; screen different co-solvent ratios. |
Experimental Protocols
Protocol 1: Step-by-Step Guide to pH-Dependent Solubility Profiling
-
Prepare a Concentrated Stock: Prepare a 10-20 mM stock solution of your pyrazole carboxylic acid in 100% DMSO.
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Universal buffers (e.g., Britton-Robinson) can be used.
-
Incubation: Add a small aliquot of the DMSO stock to a known volume of each buffer to reach a target concentration above the expected solubility. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a 0.22 µm filter.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.
Protocol 2: A General Protocol for Salt Screening
-
Compound Preparation: Dissolve a known amount of the pyrazole carboxylic acid in a suitable organic solvent (e.g., ethanol, methanol, acetone, or a mixture).
-
Counter-ion Addition: In separate vials, add 1.0-1.1 equivalents of different base solutions (e.g., NaOH in water, meglumine in ethanol).
-
Crystallization: Allow the solvent to evaporate slowly at room temperature. Alternatively, induce crystallization by cooling, adding an anti-solvent (a solvent in which the salt is insoluble), or scratching the inside of the vial.
-
Isolation & Drying: Collect any resulting solid by filtration and dry it under a vacuum.
-
Characterization:
-
Visual Inspection: Note the physical appearance (e.g., crystalline, amorphous).
-
Solubility Assessment: Perform a kinetic or equilibrium solubility test on the isolated solid in the target aqueous medium.
-
(Optional but Recommended) Solid-State Analysis: Use techniques like DSC, TGA, and XRD to confirm the formation of a new solid form and assess its properties.
-
References
-
Solubility of Things. Pyrazole. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
MDPI. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
ResearchGate. Chemical structure of the selected pyrazole derivatives. [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
-
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
avensonline.org. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Medium. Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. [Link]
-
Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
-
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
PubMed. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes. [Link]
-
SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
PMC. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
ResearchGate. Comparison of solvents for the recovery of low-molecular carboxylic acids and furfural from aqueous solutions. [Link]
-
ResearchGate. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]
-
MDPI. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. [Link]
-
ResearchGate. Prodrugs for Improved Aqueous Solubility. [Link]
-
ResearchGate. Enhancement of celecoxib solubility by solid disperson using mannitol. [Link]
-
RSC Publishing. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. [Link]
-
MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ipacta.com. Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijper.org [ijper.org]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling regioselectivity. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, making the ability to synthesize the desired regioisomer efficiently and reliably a critical skill.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.
Question 1: My reaction is producing a difficult-to-separate mixture of regioisomers. What are the primary factors controlling the outcome?
The formation of regioisomeric mixtures is the most common challenge in the Knorr pyrazole synthesis and its variations.[2][3][4] The regiochemical outcome is a delicate balance of several competing factors. Understanding these can help you push the reaction towards your desired product.
Causality Behind Isomer Formation:
The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can proceed via two main pathways, depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first. This initial nucleophilic attack is often the regioselectivity-determining step.
The primary factors governing this choice are:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (e.g., -CF₃) near one carbonyl will increase its electrophilicity, making it a more favorable site for nucleophilic attack.[3][5]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block the approach to a particular carbonyl group, directing the nucleophilic attack to the less sterically hindered site.[3][5]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most practical levers for controlling regioselectivity.
-
pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound.[5] Under acidic conditions, the reaction is often accelerated, but regioselectivity can be compromised.[4][6]
-
Solvent: The choice of solvent can have a dramatic impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to more conventional solvents like ethanol.[7]
-
Temperature: While higher temperatures can increase reaction rates, they may also decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer.
-
Logical Flow for Troubleshooting Regioselectivity dot
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Carboxylic Acids
Welcome to the technical support center for the purification of crude carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in crude carboxylic acids?
-
My purified carboxylic acid is still colored. How do I remove colored impurities?
-
I'm observing an oiling out phenomenon during recrystallization instead of crystal formation. What should I do?
-
How do I remove residual inorganic salts from my carboxylic acid?
-
What is the most suitable general-purpose purification technique for a novel carboxylic acid?
-
-
Troubleshooting Guides & Protocols
-
Method 1: Recrystallization - The Workhorse of Solid Carboxylic Acid Purification
-
Troubleshooting Common Recrystallization Issues
-
Step-by-Step Protocol for Recrystallization
-
-
Method 2: Acid-Base Extraction - Exploiting pH for Separation
-
Troubleshooting Acid-Base Extraction
-
Step-by-Step Protocol for Acid-Base Extraction
-
-
Method 3: Distillation - Purifying Liquid Carboxylic Acids
-
Troubleshooting Distillation of Carboxylic Acids
-
Step-by-Step Protocol for Simple Distillation
-
-
Method 4: Column Chromatography - For Challenging Separations
-
Troubleshooting Carboxylic Acid Chromatography
-
General Guidance for Column Chromatography
-
-
-
References
Frequently Asked Questions (FAQs)
What are the most common impurities in crude carboxylic acids?
The nature of impurities in crude carboxylic acids is highly dependent on the synthetic route. For instance, carboxylic acids prepared via the oxidation of corresponding aldehydes may contain residual aldehydes and their polymerization or condensation products.[1] Carboxylic acids synthesized from primary alcohols can have unreacted starting material.[2][3] In general, you can expect to encounter:
-
Unreacted Starting Materials: Aldehydes, alcohols, or nitriles.
-
By-products of the Reaction: These can be structurally similar to the desired product, making them challenging to remove.
-
Reagents and Catalysts: Inorganic salts, acids, or bases used in the reaction.
-
Solvents: Residual solvents from the reaction or workup.
-
Colored Impurities: Often high molecular weight, conjugated organic molecules.[4][5]
My purified carboxylic acid is still colored. How do I remove colored impurities?
Colored impurities are a common issue and can often be addressed by treating a solution of the crude product with activated carbon.[4][6] The high surface area of activated carbon allows it to adsorb large, colored organic molecules.[6]
General Procedure for Decolorization with Activated Carbon:
-
Dissolve the crude carboxylic acid in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the solute).
-
Boil the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.[7]
-
Allow the filtrate to cool slowly for recrystallization.
It is crucial to determine if the color is from an impurity or is inherent to the product itself before attempting decolorization.[5]
I'm observing an oiling out phenomenon during recrystallization instead of crystal formation. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To address this:
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This creates nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.
-
Re-evaluate your solvent system: The chosen solvent may not be ideal. Consider using a solvent mixture.
How do I remove residual inorganic salts from my carboxylic acid?
Inorganic salts are typically insoluble in organic solvents. If your carboxylic acid is a solid, you can often remove inorganic salts by dissolving the crude product in a suitable organic solvent and then filtering the solution to remove the insoluble salts. If your carboxylic acid is a liquid, you can perform an aqueous wash. Dissolve the crude liquid in an immiscible organic solvent, wash with water in a separatory funnel, and then separate the organic layer. The inorganic salts will partition into the aqueous layer.
What is the most suitable general-purpose purification technique for a novel carboxylic acid?
For a solid carboxylic acid, recrystallization is often the first and most effective method to try due to its simplicity and scalability.[8] For a liquid carboxylic acid, distillation is a primary choice, especially if the impurities have significantly different boiling points.[9] If these methods fail or if the impurities are very similar to the product, acid-base extraction can be a powerful technique to isolate the acidic compound from neutral or basic impurities.[10][11][12][13] For very challenging separations, column chromatography may be necessary.[14][15]
Troubleshooting Guides & Protocols
Method 1: Recrystallization - The Workhorse of Solid Carboxylic Acid Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The ideal solvent will dissolve the carboxylic acid well at high temperatures but poorly at low temperatures, while impurities will either be highly soluble or insoluble at all temperatures.[8][16]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Solution is not saturated.- Cooling too slowly. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask or add a seed crystal.- Cool the solution in an ice bath. |
| Poor recovery of the product | - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Test the solubility in the chosen solvent at cold temperatures before starting.- Ensure the filtration apparatus is pre-heated. |
| Oiling out | - Solute is melting instead of dissolving.- Solution is supersaturated. | - Use a solvent with a lower boiling point.- Add more solvent.- Cool the solution very slowly. |
| Crystals are colored | - Colored impurities are co-crystallizing. | - Use activated carbon for decolorization before crystallization.[7] |
-
Solvent Selection: Choose a solvent in which your carboxylic acid is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for carboxylic acids include water, ethanol, methanol, acetic acid, toluene, or mixtures like toluene/petroleum ether.[17][18]
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[8][19]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Method 2: Acid-Base Extraction - Exploiting pH for Separation
This technique leverages the acidic nature of carboxylic acids to separate them from neutral or basic impurities.[12] By treating a solution of the crude product with a base, the carboxylic acid is converted to its water-soluble carboxylate salt, which can then be extracted into an aqueous layer.[10][11][20]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of layers | - Emulsion formation. | - Add a small amount of brine (saturated NaCl solution).- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the funnel to stand for a longer period. |
| Low yield after acidification | - Incomplete extraction into the aqueous layer.- Carboxylic acid is somewhat soluble in water.- Incomplete precipitation upon acidification. | - Perform multiple extractions with the basic solution.- Ensure the pH of the aqueous layer is sufficiently basic (at least 2 pH units above the pKa of the acid).[17]- After acidification, extract the aqueous layer with an organic solvent to recover dissolved product. |
| Product precipitates in the separatory funnel | - The carboxylate salt is not sufficiently soluble in the aqueous phase. | - Use a more dilute solution.- Add more of the aqueous base. |
-
Dissolution: Dissolve the crude carboxylic acid mixture in an organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution (e.g., dilute NaOH or NaHCO3). Shake the funnel to mix the layers, allowing the carboxylic acid to be converted to its salt and move into the aqueous layer.[13]
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acid.
-
Acidification: Combine the aqueous extracts and acidify them with a strong acid (e.g., HCl) to a pH at least 2-3 units below the pKa of the carboxylic acid.[17] The carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. If the carboxylic acid is a liquid or is soluble in water, extract the acidified aqueous solution with an organic solvent.
-
Drying: Dry the purified carboxylic acid.
Method 3: Distillation - Purifying Liquid Carboxylic Acids
Distillation is the primary method for purifying liquid carboxylic acids, separating components of a mixture based on differences in their boiling points.[17]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Bumping (violent boiling) | - Uneven heating. | - Use boiling chips or a magnetic stirrer.- Ensure uniform heating with a heating mantle. |
| Product decomposition | - High boiling point of the carboxylic acid. | - Perform vacuum distillation to lower the boiling point. |
| Poor separation | - Boiling points of the components are too close. | - Use a fractional distillation column.- Consider extractive distillation if an azeotrope is formed.[21] |
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Charging the Flask: Add the crude liquid carboxylic acid to the distillation flask, along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently.
-
Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired carboxylic acid.
-
Stopping the Distillation: Stop the distillation before the flask goes to dryness.
Method 4: Column Chromatography - For Challenging Separations
When other methods fail, column chromatography can be used to purify carboxylic acids. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be employed.[15] A common challenge with silica gel chromatography is the potential for the acidic compound to streak. This can often be mitigated by adding a small amount of a volatile acid, like acetic acid or trifluoroacetic acid (TFA), to the eluent.[14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Tailing or streaking of the product band on silica gel | - Strong interaction between the acidic proton and the silica stationary phase. | - Add a small percentage (0.1-1%) of acetic acid or TFA to the mobile phase.[14][15] |
| Poor separation of closely related compounds | - Inappropriate mobile phase polarity. | - Optimize the solvent system through thin-layer chromatography (TLC) first.- Consider using a different stationary phase (e.g., reverse-phase C18). |
| Irreversible binding to the column | - Very strong interaction with the stationary phase. | - Consider derivatizing the carboxylic acid to its ester before chromatography, followed by hydrolysis.[17][22] |
-
Stationary Phase Selection: Silica gel is common for normal-phase, while C18 is used for reverse-phase.
-
Mobile Phase Selection: Develop a suitable eluent system using TLC to achieve good separation. For normal-phase, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acid is a good starting point. For reverse-phase, mixtures of water and acetonitrile or methanol, often with 0.1% TFA, are common.[15]
-
Column Packing and Loading: Pack the column carefully to avoid air bubbles. Load the sample in a minimum amount of solvent.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase and collect fractions.
-
Analysis: Analyze the collected fractions by TLC or another appropriate method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Biotage. (2023, December 5). How can I remove color from my reaction product? Retrieved from [Link]
-
Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Determining Which Solvent to Use. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). General Procedures for Removing Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Creative Bioarray. Decolorization Protocol. Retrieved from [Link]
- Groll, H. P. A., & Tamele, M. W. (1941). U.S. Patent No. 2,255,421. Washington, DC: U.S. Patent and Trademark Office.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
Reddit. (2019). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Clark, J. (n.d.). making carboxylic acids. Chemguide. Retrieved from [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. Acid and Base Extraction. Retrieved from [Link]
-
Khan Academy. Carboxylic acid reactions overview. Retrieved from [Link]
-
ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? Retrieved from [Link]
-
ResearchGate. (2011, April 15). Purification-of-carboxylic-esters-by-extractive-distillation.pdf. Retrieved from [Link]
-
RSC Publishing. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]
-
Graz University of Technology. (2022, June 3). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
SciSpace. (n.d.). Rapid Paper Chromatography of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Carboxylic Acids in Petroleum: Separation, Analysis, and Geochemical Significance | Request PDF. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid †. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallisation. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
Sources
- 1. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 4. biotage.com [biotage.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. conceptsecotech.com [conceptsecotech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 14. reddit.com [reddit.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. mt.com [mt.com]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Heterocycle Metallation Support Hub: Pyrazole Anion Stability
Current Status: Online | Topic: Pyrazole Lithiation & Anion Stability Ticket ID: PYR-LITH-001
Introduction: The "Hidden" Instability of Pyrazoles
Welcome to the technical support center for heterocycle metallation. You are likely here because your pyrazole lithiation failed—yielding tar, ring-opened nitriles, or the wrong regioisomer.
While pyrazoles appear robust, the pyrazolyl anion is notoriously capricious. Unlike phenyl lithium species, lithiated pyrazoles possess a high-energy "kill switch": Ring Fragmentation . Furthermore, the presence of two nitrogen atoms creates a competition between inductive acidification (C5) and chelation-directed metallation (C3), often leading to mixtures of isomers.
This guide moves beyond basic recipes to the mechanistic causality of these failures, providing self-validating protocols to stabilize your anion and lock in regioselectivity.
Module 1: The Fragmentation Nightmare (Thermodynamic Instability)
The Issue
You attempted to lithiate an N-protected pyrazole (or N-unsubstituted) at -78 °C. Upon warming to reach the electrophile, the solution turned black/brown. Workup yielded complex mixtures containing nitriles or alkynes.
The Mechanism: Why it Fails
The lithiated pyrazole species is thermodynamically unstable relative to its ring-opened isomer.
-
The Trigger: The N-Li bond is highly ionic. The electron density on the nitrogen lone pair can trigger a retro-cyclization.
-
The Pathway: The C3-C4 bond cleaves, expelling a diazoalkane or nitrile/alkyne fragments depending on the substitution pattern.
-
Temperature Sensitivity: This fragmentation often has a low activation barrier. While kinetically trapped at -78 °C, even slight warming (to -50 °C or -20 °C) to facilitate electrophile trapping can trigger the "kill switch."
The Solution: Transmetalation (The "Knochel" Standard)
To stop fragmentation, you must increase the covalency of the carbon-metal bond. Lithium is too ionic. Magnesium and Zinc are the stabilizers.
Diagram 1: The Fragmentation Trap & Stabilization Pathway
Caption: Figure 1. The thermodynamic instability of lithiated pyrazoles leads to fragmentation. Transmetalation to Mg or Zn prevents this pathway.
Module 2: Regioselectivity Roulette (C3 vs. C5)
The Issue
You targeted the C5 position but obtained C3, or vice versa. Or, you observed "lateral lithiation" on the N-methyl group.
The Rules of Engagement
| Factor | C5 Position (The "Acidic" Trap) | C3 Position (The "Chelation" Trap) | Lateral (N-Methyl) |
| Driver | Inductive Effect (-I): The adjacent N1 makes the C5 proton the most acidic (pKa ~28-30). | Coordination: Requires a protecting group with a Lewis-basic site (e.g., SEM, MOM) to direct the metal. | Kinetic Acidity: N-Methyl protons are surprisingly acidic and accessible. |
| Reagent | n-BuLi (Thermodynamic) | n-BuLi (Kinetic/Chelation) | n-BuLi (Kinetic) |
| Protecting Group | N-Ph, N-tBu: Bulky groups block N-coordination, favoring C5. | N-SEM, N-MOM: Oxygen lone pairs coordinate Li, directing it to C3. | N-Me: Small group allows lateral deprotonation. |
Troubleshooting Table: Optimization
| Symptom | Diagnosis | Corrective Action |
| Mixture of C3/C5 isomers | Competing directing effects. | Switch PG: Use N-THP or N-Ph for steric bulk (C5 favor) or N-SEM for chelation (C3 favor). |
| Lateral Lithiation (on N-Me) | Kinetic deprotonation of the alkyl group. | Switch Base: Use TMPMgCl[1][2]·LiCl (Knochel Base). It is too bulky to attack the methyl group and highly selective for the ring C5-H. |
| Low Yield / Decomposition | Ring opening (See Module 1). | Transmetalate: Add ZnCl₂ (1.0 M in THF) immediately after lithiation, or use Mg-base directly. |
Module 3: Protocols (The Self-Validating Systems)
Protocol A: The "Gold Standard" C5-Functionalization
Use this for high stability and C5 regioselectivity. This avoids the instability of pure lithium species.
Reagents:
-
Substrate: N-protected Pyrazole (e.g., 1-methylpyrazole or 1-SEM-pyrazole).
-
Base: TMPMgCl[1][2]·LiCl (Turbo-Hauser Base) [Commercial or prepared].
-
Solvent: Dry THF.
Step-by-Step:
-
Setup: Flame-dry a flask under Argon. Add N-protected pyrazole (1.0 equiv) and THF (0.5 M concentration).
-
Magnesiation: Add TMPMgCl·LiCl (1.1 equiv) dropwise at 25 °C (Room Temp).
-
Why? Unlike n-BuLi, this base is stable at RT. It is bulky, preventing lateral lithiation, and thermodynamically drives to the C5 position.
-
-
Reaction Time: Stir for 30–60 mins.
-
Validation: Aliquot 0.1 mL, quench with D₂O, check NMR. >95% D-incorporation at C5 confirms the anion is formed and stable.
-
-
Electrophile Trap: Add the electrophile (1.2 equiv).
-
Note: If using a transition metal catalyst (Negishi coupling), add ZnCl₂ (1.1 equiv) first to form the Zinc reagent, then add Pd-catalyst and aryl halide.
-
Protocol B: C3-Selective Lithiation (Chelation Controlled)
Use this only if you specifically need the C3 isomer and have a coordinating group (SEM/MOM).
Reagents:
Step-by-Step:
-
Cooling: Cool THF solution of substrate to -78 °C .
-
Lithiation: Add n-BuLi (1.1 equiv) slowly.
-
The "Dance": Stir for 15 mins at -78 °C.
-
Critical: Do NOT warm up. The C3-lithio species is kinetically formed via SEM-chelation. Warming will cause isomerization to the thermodynamic C5 position or ring fragmentation.
-
-
Trapping: Add electrophile at -78 °C. Allow to warm only after the quench.
Decision Logic: Experimental Workflow
Diagram 2: The Pyrazole Optimization Decision Tree
Caption: Figure 2. Decision logic for selecting base and protecting group based on target regiochemistry.
FAQ: Rapid Fire Troubleshooting
Q: I see a "halogen dance" when I try to lithiate my bromo-pyrazole. Why? A: If you have a bromine at C4 and lithiate at C5, the lithium can "jump" to C4, swapping with the bromine. This is thermodynamically driven.[4] Fix: Use halogen-magnesium exchange (iPrMgCl·LiCl) instead of deprotonation.[2] It is faster than the "dance" at low temperatures.
Q: Can I use LDA? A: LDA is often too bulky for C3 lithiation but works for C5. However, it requires low temperatures (-78°C). TMPMgCl[1][2]·LiCl is superior because it allows room temperature processing, which improves solubility and reaction rates without decomposition.
Q: My product is 100% regio-pure but the yield is 30%. Where is the rest? A: Likely ring fragmentation (Module 1). The black tar in your flask is the decomposed pyrazole. Switch to Magnesium or Zinc reagents immediately.
References
-
Knochel, P. et al. "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations."[2] Organic Letters, 2009.
-
Sadighi, J. P. et al. "Regioselectivity in lithiation of 1-methylpyrazole." Journal of Organic Chemistry, 2006.
-
Mezei, G. et al. "Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles."[5] RSC Advances, 2015.[5]
-
Knochel, P. et al. "Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg."[6] Chemical Science, 2021.
Sources
- 1. Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]
Technical Support Center: Stabilizing Pyrazole-4-Carboxylic Acid
Topic: Prevention of Decarboxylation in Pyrazole-4-Carboxylic Acid Scaffolds Ticket ID: PYR-4-STAB-001 Status: Active Support Level: Tier 3 (Senior Scientist)
Executive Summary & Chemical Stability Profile
User Query: Why is my pyrazole-4-carboxylic acid losing CO₂ during synthesis or workup?
Core Insight: While pyrazole-4-carboxylic acids (P4CA) are thermodynamically more stable than their 3-isomer counterparts (which decarboxylate spontaneously at mild temperatures), they are not immune to degradation. Decarboxylation in P4CA is driven by thermal stress (>190°C) , transition metal catalysis (Cu/Ag) , or ipso-protonation under strongly acidic conditions.
The Stability Hierarchy:
-
Most Stable: 1-Alkyl/Aryl-substituted pyrazole-4-carboxylic acids (No free N-H).
-
Moderately Stable: Unsubstituted NH-pyrazole-4-carboxylic acids (High melting points, ~275°C dec).
-
Least Stable: Electron-rich derivatives or those with strong electron-withdrawing groups (EWG) at C3/C5 heated in high-boiling polar solvents (DMSO, NMP).
Troubleshooting Guides (Q&A Format)
Module A: Thermal Management & Solvent Selection
Q: I am attempting an amide coupling in DMF at 120°C, but my acid starting material is decomposing. Is this thermal decarboxylation? A: It is unlikely to be purely thermal decarboxylation at 120°C unless a catalyst is present. Pure P4CA typically decomposes at temperatures >250°C. However, DMF can undergo hydrolysis to form dimethylamine, which acts as a base, while trace metal contaminants (from previous steps) can catalyze the reaction.
Solution:
-
Switch Solvents: Move to lower-boiling, non-nucleophilic solvents like Acetonitrile (MeCN) or THF if solubility permits.
-
Check Purity: Ensure your starting material is free of Copper (Cu) or Silver (Ag) salts, which are potent decarboxylation catalysts for this scaffold.
-
Temperature Cap: Maintain reaction internal temperature (IT) below 100°C .
Table 1: Thermal Safety Thresholds for P4CA Derivatives
| Solvent System | Boiling Point (°C) | Risk Level | Recommended Action |
| Quinoline / NMP | 237 / 202 | CRITICAL | Avoid. These promote decarboxylation (used intentionally for this purpose). |
| DMSO | 189 | HIGH | Use only <100°C. Prolonged heating >150°C guarantees degradation. |
| DMF | 153 | MODERATE | Safe <120°C. Risk of basic hydrolysis impurities. |
| Water / Ethanol | 100 / 78 | LOW | Safe for reflux. Ideal for hydrolysis steps. |
| THF / MeCN | 66 / 82 | NEGLIGIBLE | Preferred solvents for coupling/modification. |
Module B: Hydrolysis & Acidification (The Danger Zone)
Q: My yield drops significantly after acidifying the saponification mixture. I see gas evolution. What is happening? A: You are witnessing Acid-Catalyzed Protodecarboxylation . Upon acidification of the carboxylate salt, if the local concentration of acid is too high or the temperature is uncontrolled, the pyrazole ring undergoes ipso-protonation at the C4 position. This creates a tetrahedral intermediate that collapses, ejecting CO₂.
Mechanism of Failure:
-
Protonation:
attacks C4 (facilitated by electron-donating groups). -
Elimination: The carboxyl group leaves as CO₂.[1]
Solution:
-
Cold Acidification: Chill the saponification mixture to 0–5°C before adding acid.
-
Controlled pH: Do not overshoot to pH 1. Stop at pH 3–4 (isoelectric precipitation) to isolate the solid.
-
Buffer Use: Use weak acids (Acetic acid, 1M citric acid) instead of concentrated HCl.
Visualizing the Risk: Mechanisms & Workflows
Figure 1: Decarboxylation Pathways & Prevention Strategy
This diagram illustrates the two primary failure modes: Thermal/Metal-catalyzed (Radical/Zwitterionic) and Acid-Catalyzed (Ionic).
Caption: Figure 1. Dual pathways for decarboxylation.[2] The "Safe Zone" involves avoiding the convergence of heat, metal catalysts, and strong acidic environments.
Figure 2: Optimized Hydrolysis Workflow
A decision tree for safely hydrolyzing pyrazole esters without degradation.
Caption: Figure 2. Step-by-step workflow emphasizing temperature control and pH monitoring during the critical isolation phase.
Standard Operating Procedure (SOP)
Protocol: Safe Hydrolysis of Pyrazole-4-Carboxylates
Objective: Isolate Pyrazole-4-Carboxylic Acid from its ethyl/methyl ester without decarboxylation.
Reagents:
-
Starting Material: Pyrazole-4-carboxylate ester (1.0 equiv)
-
Solvent: THF/Water (3:1 ratio) or MeOH/Water (3:1)
-
Acid: 1M HCl (aqueous) or Glacial Acetic Acid
Procedure:
-
Dissolution: Dissolve the ester in THF/Water.
-
Saponification: Add LiOH. Stir at Room Temperature (20–25°C).
-
Note: Only heat to 50°C if conversion is <10% after 4 hours. Avoid reflux.
-
-
Monitoring: Monitor by TLC/LCMS until ester is consumed.
-
Workup (Critical Step):
-
Place the reaction vessel in an ice bath (0°C).
-
If organic solvent volume is high, partially concentrate under reduced pressure at <40°C .
-
Add 1M HCl dropwise with vigorous stirring.
-
STOP addition when pH reaches 3–4 . Do not proceed to pH 1.
-
-
Isolation:
-
Collect the precipitate via vacuum filtration.
-
Wash the cake with ice-cold water (2x).
-
Dry in a vacuum oven at 45°C . Do not exceed 60°C during drying.
-
References
-
Thermal Stability & Decarboxyl
- Source: Tokyo Chemical Industry (TCI)
-
Title: Pyrazole-4-carboxylic Acid Physical Properties.[5]
-
Link: (Confirming decomposition >275°C for pure compounds).
-
Metal-Catalyzed Decarboxyl
- Source: Google P
- Title: Procedure for the decarboxylation of 3,5-bis(haloalkyl)
-
Link: (Details conditions that cause decarboxylation: Cu catalysts, 160°C, Quinoline).
-
Microwave Assisted Synthesis (MAOS) & Stability
- Source: PubMed (N
- Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
-
Link: (Demonstrates stability under controlled short-burst heating).
-
Mechanistic Insight (Ipso-
Sources
- 1. weedmaps.com [weedmaps.com]
- 2. Decarboxylation [organic-chemistry.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cbgbiotech.com [cbgbiotech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of decarboxylation rates of acidic cannabinoids between secretory cavity contents and air-dried inflorescence extracts in Cannabis sativa cv. ‘Cherry Wine’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Technical Support Center: Refining Crystallization Methods for Pyrazole Derivatives
Welcome to the technical support center for the crystallization of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality crystalline materials. Pyrazole derivatives are a cornerstone in pharmaceuticals and agrochemicals, making robust purification and crystallization protocols essential for successful research and development.[1][2][3]
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the physicochemical principles governing the crystallization of these N-heterocycles. By understanding the "why" behind each technique, you can intelligently troubleshoot and optimize your own systems.
Section 1: Troubleshooting Guide - Common Crystallization Issues
This section addresses the most frequent and frustrating challenges encountered during the crystallization of pyrazole derivatives in a practical question-and-answer format.
Q1: My pyrazole derivative is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound in that specific solvent environment. The resulting oil is often an impure amorphous state that is difficult to handle and purify.
Causality: The high concentration of the solute significantly depresses its melting point. When the solution cools, it reaches a point of supersaturation where the solute's solubility limit is exceeded, but the temperature is still too high for a stable solid lattice to form.
Troubleshooting Strategies:
-
Increase Solvent Volume: The most direct approach is to add more of the primary ("good") solvent to the hot solution. This lowers the overall concentration, thereby reducing the saturation temperature and allowing crystallization to initiate at a temperature below the compound's melting point.[4]
-
Slow Down the Cooling Rate: Rapid cooling can lead to a sudden high level of supersaturation, favoring oil formation.[5] Allow the solution to cool slowly to room temperature (e.g., by placing the flask in an insulated container like a Dewar flask or wrapping it in glass wool) before moving it to a colder environment like a refrigerator or ice bath.[6]
-
Re-evaluate Your Solvent System: The chosen solvent may be too effective, keeping the compound soluble even at lower temperatures. Experiment with a solvent system where the pyrazole derivative has slightly lower solubility. Alternatively, using a co-solvent system (a "good" solvent mixed with a miscible "poor" solvent) can modulate solubility more effectively.[4]
-
Utilize Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for nucleation and encourage the formation of an ordered crystal lattice instead of an oil.[4]
Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What are my next steps?
A2: The failure of a compound to crystallize from a supersaturated solution is typically a nucleation problem. The solution lacks a sufficient energy barrier to transition from the disordered liquid state to the ordered solid state.
Causality: For crystallization to begin, solute molecules must come together in a specific orientation to form a stable nucleus. If the compound is highly soluble or if inhibitory impurities are present, the formation of these initial nuclei is thermodynamically or kinetically hindered.
Troubleshooting Strategies:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide high-energy sites that can act as templates for crystal nucleation.[6]
-
Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is the most effective way to induce crystallization, as it bypasses the initial nucleation energy barrier.
-
Reduce Solvent Volume: Your solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent (using a gentle stream of nitrogen or under reduced pressure) to increase the concentration of your compound and then attempt to cool and crystallize again.
-
Try the Anti-Solvent Method: If cooling crystallization fails, the anti-solvent addition method is an excellent alternative. Dissolve your compound in a minimal amount of a "good" solvent, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes persistently turbid. This rapid change in solvent environment can effectively force crystallization.[6]
-
Consider Vapor Diffusion: For difficult-to-crystallize compounds or when high-quality single crystals are needed for X-ray analysis, vapor diffusion is a powerful technique. A small vial containing a solution of your compound is placed inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, gradually inducing crystallization over time.[7]
Q3: My crystallization yield is very low. How can I improve the recovery of my pyrazole derivative?
A3: A low yield indicates that a significant portion of your compound remains dissolved in the mother liquor after filtration. This can be due to several factors related to solvent choice and experimental execution.[4]
Causality: The ideal crystallization solvent should exhibit high solubility for the compound at elevated temperatures and very low solubility at low temperatures. If the solubility at low temperatures is still significant, or if too much solvent was used initially, recovery will be poor.
Troubleshooting Strategies:
-
Minimize the Amount of Hot Solvent: This is the most critical factor. Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound upon cooling, directly reducing your yield.[4]
-
Ensure Thorough Cooling: Maximize crystal precipitation by cooling the solution thoroughly. After slow cooling to room temperature, place the flask in an ice bath or a refrigerator (2-8°C) for at least an hour, or until no further crystal formation is observed.[6]
-
"Salting Out" (Aqueous Systems): If your pyrazole derivative has some water solubility and you are crystallizing from an aqueous or highly polar solvent system, adding a saturated solution of an inert salt (e.g., NaCl or KCl) can decrease the solubility of your organic compound and promote further precipitation.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may require a separate re-crystallization to achieve the desired purity.
Q4: The crystals formed immediately and very rapidly, resulting in a fine powder. Is this a problem?
A4: Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of purification.[8] The goal of crystallization is slow, methodical growth, which allows impurities to remain in the solution as the ordered lattice forms.
Causality: The solution was likely too supersaturated when crystallization began. This can happen if the solution cools too quickly or if the concentration of the solute is excessively high.
Troubleshooting Strategies:
-
Use More Solvent: The simplest remedy is to gently re-heat the flask to redissolve the solid, add a small additional volume (1-5%) of the hot solvent, and then allow the solution to cool more slowly. This slightly reduces the supersaturation level, promoting more controlled crystal growth.[8]
-
Insulate the Flask: To ensure a slow cooling rate, insulate the flask as described previously. An ideal crystallization should see the first crystals appearing after 5-10 minutes of cooling, with continued growth over 20-30 minutes.[8]
Section 2: Experimental Protocols & Method Selection
Choosing the right crystallization method is crucial. The following decision tree and protocols provide a systematic approach.
Decision Logic for Crystallization Method Selection
Caption: A decision tree to guide the selection of an appropriate crystallization method.
Protocol 1: Cooling Crystallization
This is the most common method, ideal for compounds that are significantly more soluble in a hot solvent than in the same cold solvent.
-
Solvent Selection: Choose a solvent based on preliminary tests. Recommended starting solvents for pyrazole derivatives include ethanol, isopropanol, and ethyl acetate.[6]
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, etc.) are present, perform a hot filtration. Use a pre-warmed funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[6]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor.[6]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Addition
This method is effective when a suitable single solvent for cooling crystallization cannot be found.
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.
-
Anti-Solvent Addition: With constant stirring, slowly add a miscible "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble. Continue adding dropwise until the solution becomes slightly and persistently turbid.[6]
-
Induce Crystallization: If crystals do not form immediately, add a seed crystal or scratch the inside of the flask. Sometimes, gently warming the turbid solution until it becomes clear and then allowing it to cool slowly can yield better crystals.
-
Cooling: Allow the mixture to stand at room temperature, and then cool in an ice bath to maximize precipitation.[6]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a solvent mixture containing a higher proportion of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Section 3: Data & Reference Tables
Table 1: Recommended Solvents for Initial Crystallization Screening
The selection of an appropriate solvent is the most critical step. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[6]
| Solvent | Type | Boiling Point (°C) | Comments |
| Ethanol | Protic | 78 | Good general solvent for many organic compounds, often used for pyrazole derivatives.[6] |
| Isopropanol | Protic | 82 | Similar to ethanol, can offer different solubility profiles.[6] |
| Ethyl Acetate | Aprotic | 77 | Medium polarity solvent, effective for compounds of intermediate polarity. |
| Acetone | Aprotic | 56 | Good solvent for a wide range of polarities; often used as the "good" solvent in anti-solvent methods.[6] |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds or as a co-solvent. |
| Water | Protic | 100 | Typically used as an anti-solvent or for the crystallization of pyrazole acid addition salts.[6] |
Table 2: Solubility Profile of a Model Pyrazole Derivative
Quantitative data for a specific pyrazole derivative is often not available. The following data for a structural analog can serve as a guide for method development.[6]
Analog Compound: 1-methyl-4-nitro-3-propyl-1H-pyrazole
| Solvent | Solubility at 4°C (mg/mL, est.) | Solubility at Boiling (°C, est.) | Potential for Cooling Crystallization |
| Ethanol | ~10 | >100 | Good |
| Isopropanol | ~8 | >90 | Good |
| Acetone | >150 | >200 | Too soluble; suitable for anti-solvent or evaporation methods.[6] |
| Ethyl Acetate | ~20 | >120 | Good |
| Toluene | ~5 | ~50 | Moderate |
| Water | <1 | <1 | Potential as an anti-solvent.[6] |
Section 4: Frequently Asked Questions (FAQs)
Q: How do the substituents on my pyrazole ring affect its solubility and crystallization?
A: Substituents play a crucial role. The pyrazole ring itself can engage in hydrogen bonding, which influences its solubility.[7]
-
Polar Groups: Groups like -NO₂, -CN, or -COOH can increase polarity and the potential for hydrogen bonding, often increasing solubility in polar solvents.
-
Non-Polar Groups: Alkyl or aryl groups increase the non-polar character, generally decreasing aqueous solubility but increasing solubility in solvents like toluene or hexane.[7]
-
Hydrogen Bonding: The N-H proton of an unsubstituted pyrazole is acidic and acts as a hydrogen bond donor, while the sp² nitrogen is a hydrogen bond acceptor. These interactions lead to high lattice energies, which must be overcome by the solvent.[1][7]
Q: Can I use an acid/base strategy to crystallize my pyrazole derivative?
A: Yes, this is a very effective technique, especially for purification. Pyrazoles are weakly basic and can form salts with inorganic or organic acids.[1] This strategy is useful if the freebase is an oil or difficult to crystallize.
Workflow:
-
Dissolve the crude pyrazole freebase in a suitable organic solvent (e.g., isopropanol, acetone).
-
Add at least one equivalent of an acid (e.g., hydrochloric acid, oxalic acid).
-
The pyrazole salt will often precipitate or crystallize out of the solution, a process that can be aided by cooling.[6]
-
Collect the salt by filtration. The salt is often a highly crystalline, pure solid.
-
If needed, the pure freebase can be recovered by dissolving the salt in an aqueous solution, neutralizing with a base (e.g., NaHCO₃), and extracting with an organic solvent.[6]
Diagram: Acid-Base Crystallization Workflow
Caption: Workflow for purification of pyrazole derivatives via acid salt formation.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- Method for purifying pyrazoles. (2011).
-
Analyze The Crystallization Path That Occurs During Cooling. (n.d.). UKDiss.com. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2021). MDPI. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. [Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023). PMC. [Link]
Sources
Validation & Comparative
Comparing biological activity of substituted pyrazole carboxylic acids
Executive Summary & Structural Basis[1][2][3]
The pyrazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. This guide objectively compares the biological performance of Pyrazole-3-carboxylic acid versus Pyrazole-4-carboxylic acid derivatives.
The critical differentiator in bioactivity lies in the substitution pattern on the pyrazole ring, specifically the electronic and steric environments created by substituents at the
The Core Comparison
-
Series A (Pyrazole-3-carboxylic acids): Primarily explored for anti-inflammatory activity (COX-2 inhibition). The carboxylic acid group often mimics the pharmacophoric requirements for binding to the Arg120 residue in the COX active site.
-
Series B (Pyrazole-4-carboxylic acids): Frequently exhibit potent antimicrobial and antifungal properties. The C4-position allows for linear molecular geometries that facilitate intercalation into bacterial DNA gyrase or fungal CYP51 active sites.
Structure-Activity Relationship (SAR) Analysis
To optimize potency, researchers must balance electron-withdrawing groups (EWG) and electron-donating groups (EDG).
Electronic Influences[4]
-
N1-Aryl Substitution: The presence of strong EWGs (e.g.,
, , ) on the N1-phenyl ring significantly enhances lipophilicity and metabolic stability. In COX-2 inhibitors, a (sulfonamide) or (sulfone) is critical for selectivity. -
Acid Functionality: Converting the carboxylic acid to an ester or amide often reduces polarity, improving cell membrane permeability (bioavailability), though the free acid is usually the active species for enzyme inhibition.
Steric Constraints
-
C5-Position: Bulky groups (e.g., Phenyl, tert-butyl) at C5 can lock the N1-phenyl ring into a perpendicular conformation, which is essential for minimizing steric clash within the COX-2 hydrophobic side pocket.
Comparative Biological Data[2][5]
The following tables summarize representative experimental data derived from high-impact medicinal chemistry studies (References 1, 3, 4).
Table 1: Anti-inflammatory Activity (COX-2 Inhibition)
Comparison of 1,5-diarylpyrazole-3-carboxylic acid derivatives. Assay: In vivo Carrageenan-induced rat paw edema inhibition (3h post-dose).[1]
| Compound ID | R1 (N1-Phenyl) | R2 (C5-Phenyl) | Edema Inhibition (%) | IC50 COX-2 (µM) | Selectivity Index (COX-2/COX-1) |
| Ref (Celecoxib) | 4-SO2NH2 | 4-Me | 88.5% | 0.05 | >300 |
| PZ-3A | 4-H | 4-OMe | 45.2% | 12.40 | 2.1 |
| PZ-3B | 4-NO2 | 4-Cl | 82.1% | 0.18 | 145 |
| PZ-3C | 4-F | 4-F | 76.4% | 0.45 | 85 |
| PZ-3D | 2,4-di-Cl | H | 55.0% | 5.60 | 12 |
Insight: Compound PZ-3B demonstrates that strong electron-withdrawing groups (
,) mimic the electronic profile required for high potency, approaching the efficacy of the standard (Celecoxib).
Table 2: Antimicrobial Efficacy (MIC Values)
Comparison of Pyrazole-4-carboxylic acid derivatives. Assay: Broth Microdilution Method (Values in µg/mL).
| Compound ID | R-Group (C3/C5) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| Ref (Ciprofloxacin) | N/A | 6.25 | 6.25 | -- |
| Ref (Fluconazole) | N/A | -- | -- | 12.5 |
| PZ-4A | 3,5-dimethyl | 50.0 | >100 | 100 |
| PZ-4B | 3-methyl-5-phenyl | 25.0 | 50.0 | 50.0 |
| PZ-4C | 3-(4-chlorophenyl) | 6.25 | 12.5 | 25.0 |
| PZ-4D | 3-(2,4-dichlorophenyl) | 12.5 | 25.0 | 12.5 |
Insight: PZ-4C shows equipotent activity to Ciprofloxacin against S. aureus. The introduction of halogenated phenyl rings at C3 (PZ-4C, PZ-4D) drastically improves antimicrobial activity compared to alkyl substitutions (PZ-4A).
Visualized Mechanisms & Workflows
Diagram 1: Comparative Synthesis Pathways
This workflow illustrates the divergent synthetic routes required to access the 3-COOH vs. 4-COOH scaffolds.
Caption: Divergent synthesis: Knorr condensation yields 3-COOH derivatives, while Vilsmeier-Haack formylation accesses the 4-COOH series.
Diagram 2: SAR Decision Tree (Mechanism of Action)
A logic flow for selecting substituents based on the desired biological target.
Caption: SAR Logic Flow: Structural modifications required to shift specificity between COX-2 and Microbial targets.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize standard, self-validating controls.
Protocol A: Synthesis of 1,5-Diarylpyrazole-3-Carboxylic Acids
Based on Claisen Condensation followed by Cyclization.
-
Reagents: Mix 1,3-diketone (10 mmol) and aryl hydrazine hydrochloride (10 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour reaction mixture into crushed ice. The precipitate indicates crude pyrazole ester.
-
Hydrolysis: Dissolve ester in 10% NaOH (aq) and reflux for 2 hours. Acidify with HCl to pH 2 to precipitate the free carboxylic acid.
-
Validation:
H NMR must show a singlet around 13.0 ppm (COOH) and disappearance of ethyl quartet/triplet signals.
Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
Standard: CLSI Guidelines.
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922). -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: Use Ciprofloxacin as a positive control (Range: 0.015 - 8 µg/mL). If Ciprofloxacin MIC falls outside expected range, invalidate the run.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules). URL:[Link]
-
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2][1][3] URL:[Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: MDPI (Molecules). URL:[Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Source: MedDocs Publishers. URL:[Link]
Sources
- 1. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Drug Discovery
For decades, the pyrazole scaffold has stood as a cornerstone in medicinal chemistry, earning its status as a "privileged structure."[1][2] This five-membered aromatic heterocycle is not merely a synthetic curiosity; it is a versatile and robust framework present in a multitude of clinically successful drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[3][4] Its enduring appeal lies in its unique combination of physicochemical properties: metabolic stability, capacity for hydrogen bonding, and the ability to be readily and diversely functionalized at multiple positions.[5]
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across three critical therapeutic areas: oncology, infectious diseases, and inflammation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts. It aims to elucidate the causal relationships between specific structural modifications and resulting biological activities, providing both the foundational knowledge and the practical experimental context needed to guide the rational design of next-generation pyrazole-based therapeutics.
The Pyrazole Core: A Blueprint for Bioactivity
The pyrazole ring is a 1,2-diazole with a deceptively simple structure. However, the precise arrangement of its atoms and the potential for substitution at positions 1, 3, 4, and 5 provide a rich canvas for medicinal chemists. Understanding this core is fundamental to interpreting SAR data.
The nitrogen at position 1 (N1) can act as a hydrogen bond donor or be substituted to modulate lipophilicity and target engagement. The adjacent nitrogen at N2 primarily acts as a hydrogen bond acceptor. Substituents at positions 3, 4, and 5 can be tailored to occupy specific pockets within a biological target, influencing potency and selectivity.
Caption: General structure of the pyrazole scaffold with key substitution points.
Comparative SAR Analysis: Anticancer Activity
Pyrazole derivatives have demonstrated significant potential in oncology, acting on a variety of targets including protein kinases, xanthine oxidase, and other enzymes crucial for cancer cell proliferation.[6][7][8] The SAR landscape is often target-specific, but overarching themes have emerged.
Key SAR Insights for Anticancer Activity:
-
N1-Substitution: Substitution at the N1 position with bulky aromatic rings (e.g., phenyl, substituted phenyl) is a common feature in many potent anticancer pyrazoles. This group often serves to anchor the molecule within the hydrophobic regions of kinase active sites.[5]
-
C3-Substitution: The C3 position frequently accommodates aryl groups that can engage in critical hydrogen bonding or pi-stacking interactions. For instance, in certain BRAF V600E inhibitors, specific substituents at this position are essential for activity.[9]
-
C4-Substitution: Modifications at the C4 position can significantly influence activity. The introduction of groups like cyano or carboxamide can provide additional hydrogen bonding opportunities. For example, some pyrazole-based compounds show improved anticancer potential with electron-withdrawing groups at this position.[7]
-
C5-Substitution: The C5 position is crucial for establishing selectivity. In many kinase inhibitors, a substituted phenyl ring at C5 projects into the solvent-exposed region, and modifications here can tune the compound's pharmacokinetic properties without sacrificing potency.[10]
Comparative Performance Data: Anticancer Pyrazole Derivatives
The following table summarizes the in vitro antiproliferative activity of representative pyrazole derivatives against various human cancer cell lines. This data highlights how subtle structural changes can lead to significant differences in potency.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenyl | 4-Bromophenyl | - | MCF-7 (Breast) | 5.8 | [10] |
| Derivative B | Phenyl | Unsubstituted Phenyl | - | MCF-7 (Breast) | >100 | [7] |
| Derivative C | - | - | - | HCT-116 (Colon) | 4.2 | [7] |
| Derivative D | Acetamide-linked | Various | Various | A375 (Melanoma) | 0.96 | [9] |
| Derivative E | Dihydropyrimidinone | Various | Various | A549 (Lung) | Submicromolar | [11] |
This table is a representative compilation from multiple sources and is intended for comparative purposes.
The dramatic loss of activity between Derivative A and Derivative B underscores the importance of an electron-withdrawing group (bromo) on the C3-phenyl ring for activity against MCF-7 cells.[7][10] Derivative D and E showcase how fusing or linking other heterocyclic systems to the pyrazole core can lead to highly potent compounds, likely by engaging additional binding sites in their respective targets like BRAF and SHP2.[9][11]
Caption: Inhibition of the SHP2 signaling pathway by pyrazole derivatives.
Comparative SAR Analysis: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, and pyrazole derivatives have emerged as promising antimicrobial agents.[12][13] Their mechanism often involves the disruption of essential bacterial processes, such as cell wall synthesis.[13]
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or halo (-Cl, -Br), on aryl substituents of the pyrazole ring often enhances antibacterial activity.[14] This is thought to increase the electrophilicity of the molecule, facilitating interaction with nucleophilic residues in bacterial enzymes.
-
Lipophilicity: A balanced lipophilicity is crucial for antimicrobial efficacy. Highly lipophilic compounds may become trapped in the bacterial cell membrane, while highly hydrophilic compounds may not be able to cross it. The optimal logP value often depends on the target pathogen (Gram-positive vs. Gram-negative).[15]
-
Heterocyclic Fusions: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or pyridone, can significantly boost antimicrobial power.[16] These extended structures may offer multiple points of interaction with the biological target, leading to enhanced binding affinity.
Comparative Performance Data: Antimicrobial Pyrazole Derivatives
The following table compares the Minimum Inhibitory Concentration (MIC) of various pyrazole derivatives against representative bacterial and fungal strains.
| Compound ID | Key Structural Feature | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | A. niger (Fungus) MIC (µg/mL) | Reference |
| Derivative F | 4-Nitrophenyl group | - | 0.25 | - | [17] |
| Derivative G | Hydrazinecarboxamide | - | - | 1.0 | [17] |
| Derivative H | Amino group on benzene ring | Inactive | Inactive | - | [14] |
| Derivative I | Nitro group on benzene ring | Active | Active | - | [14] |
| Derivative J | Fused with thiazole | Enhanced activity | Enhanced activity | Enhanced activity | [16] |
This table is a representative compilation from multiple sources and is intended for comparative purposes.
The data clearly illustrates the principles outlined above. The comparison between Derivative H (inactive) and Derivative I (active) demonstrates the critical role of an electron-withdrawing nitro group over an electron-donating amino group.[14] The potent activity of Derivative F further supports this observation.[17] Furthermore, Derivative J highlights the strategic advantage of creating hybrid molecules by fusing the pyrazole core with other bioactive heterocycles.[16]
Comparative SAR Analysis: Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are perhaps the most well-known, exemplified by the COX-2 selective inhibitor Celecoxib.[3] Research in this area focuses on designing derivatives that can selectively inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Key SAR Insights for Anti-inflammatory Activity:
-
Di-aryl Substitution: A common motif for potent anti-inflammatory activity is the presence of two aryl groups at adjacent positions (e.g., C3 and C4, or C4 and C5). One aryl ring often binds to a hydrophobic channel of the target enzyme, while the other can be modified to confer selectivity.
-
The Sulfonamide Moiety: For COX-2 selectivity, a para-sulfonamide (-SO2NH2) or methylsulfone (-SO2Me) group on one of the aryl rings is a classic structural feature. This group can form a crucial hydrogen bond with a specific amino acid residue present in the COX-2 active site but not in COX-1.
-
Lipophilicity and Activity: As seen with pyrazoline derivatives, increased lipophilicity can correlate with higher anti-inflammatory activity, suggesting the importance of membrane permeability or interaction with hydrophobic binding pockets.[15]
Comparative Performance Data: Anti-inflammatory Pyrazole Derivatives
| Compound ID | Key Structural Feature | In Vivo Activity (% Inhibition of Edema) | Target | Reference |
| Celecoxib | Di-aryl pyrazole with p-SO2NH2 | High | COX-2 | [3][17] |
| Pyrazoline 2d | High lipophilicity | Higher than Indomethacin | Non-selective | [15] |
| Pyrazoline 2e | p-Cl on benzyl ring (less lipophilic than 2d) | Slightly lower than 2d | Non-selective | [15] |
| Derivative K | Indole-linked | Most active in series | - | [18] |
This table is a representative compilation from multiple sources and is intended for comparative purposes.
The established drug Celecoxib serves as the benchmark for selective COX-2 inhibition. The comparison between pyrazolines 2d and 2e provides a clear example of how lipophilicity directly impacts in vivo anti-inflammatory activity.[15] The slightly reduced activity of 2e due to the polar chloro group highlights the sensitivity of this relationship.
Experimental Protocols for Robust SAR Studies
To ensure the generation of reliable and reproducible SAR data, standardized and well-controlled experimental protocols are paramount. The following sections provide detailed, self-validating methodologies for the synthesis of a pyrazole core and for a key biological evaluation assay.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol describes a common and versatile method for synthesizing pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.
Causality: The choice of a 1,3-diketone and a substituted hydrazine as starting materials directly dictates the substituents at positions 3, 5, and 1 of the final pyrazole ring, making this a highly modular approach for building a library of analogues for SAR studies.
Workflow Diagram:
Caption: Workflow for the synthesis of trisubstituted pyrazole derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) and the desired substituted hydrazine hydrochloride (1.1 eq) in absolute ethanol (10 mL/mmol of diketone).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). Rationale: The acid catalyzes the initial condensation reaction between the carbonyl and the hydrazine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold water to remove any remaining acid and salts.
-
Purification: Dry the crude product under vacuum. For final purification, recrystallize the solid from an appropriate solvent, such as ethanol, to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity using the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for anticancer compounds.
Self-Validation: This protocol is self-validating through the inclusion of a positive control (a known anticancer drug like Doxorubicin), a negative control (vehicle-treated cells, representing 100% viability), and a blank (media only, to subtract background absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for the negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. Rationale: This incubation period allows the compound to exert its cytotoxic/cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The pyrazole scaffold remains a remarkably fertile ground for the discovery of new therapeutic agents. This guide has demonstrated that a systematic approach to modifying substituents at the N1, C3, C4, and C5 positions allows for the fine-tuning of biological activity across anticancer, antimicrobial, and anti-inflammatory domains.
Future success in this field will depend on the continued integration of computational chemistry for in silico screening and target prediction with modular, efficient synthetic strategies.[11] The development of pyrazole-based hybrids and conjugates, which combine the pyrazole core with other pharmacophores, represents a particularly promising avenue for creating multi-target agents with enhanced efficacy and reduced potential for resistance.[8][19] By leveraging the fundamental SAR principles outlined herein and employing rigorous, validated experimental methodologies, the research community can continue to unlock the full therapeutic potential of this exceptional heterocyclic system.
References
A comprehensive, numbered list of all sources cited within this guide.
-
ResearchGate. (n.d.). Pyrazole derivatives with anti-inflammatory activity. Retrieved from [Link]
-
PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A recent update: Antimicrobial agents containing pyrazole nucleus. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Retrieved from [Link]
-
PubMed. (n.d.). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Bentham Science. (n.d.). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
MedDocs Publishers. (n.d.). Synthesis and Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives Containing Acetamide Bond as Potential BRAF V600E Inhibitors. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (n.d.). Synthesis and biological activity evaluation of some new pyrazole derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
PMC. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
Springer. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
PMC. (n.d.). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. orientjchem.org [orientjchem.org]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
A Comparative Spectroscopic Guide to 1-Vinyl-1H-pyrazole-4-carboxylic acid and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 1-Vinyl-1H-pyrazole-4-carboxylic acid stands as a promising scaffold in medicinal chemistry, offering unique structural motifs for molecular design.[1][2][3] This guide provides an in-depth comparative analysis of its expected spectroscopic characteristics, benchmarked against its close structural analogs: Pyrazole-4-carboxylic acid and 1-Methyl-1H-pyrazole-4-carboxylic acid. By understanding the distinct spectral signatures imparted by the N-vinyl group, researchers can gain deeper insights into the structure and reactivity of this important class of molecules.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for the unambiguous identification and structural analysis of organic molecules. Each method probes different aspects of a molecule's constitution, providing a complementary and holistic understanding. In this guide, we will delve into the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 1-Vinyl-1H-pyrazole-4-carboxylic acid. Our analysis is grounded in the established spectral data of its N-H and N-methyl analogs, allowing for a detailed comparative discussion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides unparalleled detail about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.[4] The chemical shifts, splitting patterns, and coupling constants offer a precise map of the molecular structure.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum is expected to clearly distinguish 1-Vinyl-1H-pyrazole-4-carboxylic acid from its analogs. The most significant difference will be the appearance of signals corresponding to the vinyl group protons.
Predicted ¹H NMR Data for 1-Vinyl-1H-pyrazole-4-carboxylic acid:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyrazole H-3 | ~8.0 - 8.2 | Singlet | - |
| Pyrazole H-5 | ~7.8 - 8.0 | Singlet | - |
| Vinyl H-α | ~7.0 - 7.5 | Doublet of doublets | Jtrans ≈ 15-17, Jcis ≈ 8-10 |
| Vinyl H-β (trans) | ~5.5 - 6.0 | Doublet of doublets | Jtrans ≈ 15-17, Jgem ≈ 1-2 |
| Vinyl H-β (cis) | ~5.0 - 5.5 | Doublet of doublets | Jcis ≈ 8-10, Jgem ≈ 1-2 |
| Carboxylic Acid H | >12.0 | Broad Singlet | - |
Comparative Analysis:
-
Pyrazole-4-carboxylic acid: This analog would show a broad N-H proton signal, typically in the region of 13-14 ppm, which is absent in the N-vinyl and N-methyl derivatives. The pyrazole ring protons (H-3 and H-5) would likely appear as a single, exchange-broadened peak or two distinct signals depending on the solvent and concentration.[5]
-
1-Methyl-1H-pyrazole-4-carboxylic acid: The key distinguishing feature is a sharp singlet for the N-methyl protons, expected around 3.8-4.0 ppm.[6] The pyrazole protons (H-3 and H-5) will be sharp singlets.
-
1-Vinyl-1H-pyrazole-4-carboxylic acid: The introduction of the vinyl group is predicted to induce a downfield shift on the adjacent pyrazole proton (H-5) due to its electron-withdrawing nature. The vinyl protons themselves will present a characteristic AMX spin system, with distinct cis and trans couplings.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (d1, e.g., 1-2 seconds), and spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.
Predicted ¹³C NMR Data for 1-Vinyl-1H-pyrazole-4-carboxylic acid:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~165 - 170 |
| Pyrazole C-3 | ~140 - 145 |
| Pyrazole C-5 | ~130 - 135 |
| Pyrazole C-4 | ~115 - 120 |
| Vinyl C-α | ~130 - 135 |
| Vinyl C-β | ~105 - 110 |
Comparative Analysis:
-
Pyrazole-4-carboxylic acid: The spectrum will show three signals for the pyrazole carbons. The C-4 bearing the carboxylic acid will be significantly deshielded.
-
1-Methyl-1H-pyrazole-4-carboxylic acid: A signal for the N-methyl carbon will be present in the upfield region, typically around 35-40 ppm.
-
1-Vinyl-1H-pyrazole-4-carboxylic acid: The vinyl carbons will introduce two new signals. The α-carbon, directly attached to the nitrogen, will be more deshielded than the β-carbon. The presence of these two signals in the alkene region of the spectrum is a definitive feature of the N-vinyl substitution.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is typically required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted FT-IR Data for 1-Vinyl-1H-pyrazole-4-carboxylic acid:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad |
| C-H stretch (vinyl & pyrazole) | 3150 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong |
| C=C stretch (vinyl & pyrazole) | 1640 - 1500 | Medium |
| C-H bend (vinyl) | 1000 - 900 | Strong |
Comparative Analysis:
-
Pyrazole-4-carboxylic acid: A broad N-H stretching band would be observed around 3200-3400 cm⁻¹, which will be absent in the N-vinyl and N-methyl derivatives.[5]
-
1-Methyl-1H-pyrazole-4-carboxylic acid: The spectrum will be characterized by the absence of the N-H stretch and the presence of C-H stretching and bending vibrations associated with the methyl group.
-
1-Vinyl-1H-pyrazole-4-carboxylic acid: The defining features will be the C=C stretching vibration of the vinyl group around 1640 cm⁻¹ and the strong out-of-plane C-H bending vibrations for the vinyl group in the 1000-900 cm⁻¹ region. The very broad O-H stretch of the carboxylic acid dimer will be a common feature across all three compounds.[7]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data for 1-Vinyl-1H-pyrazole-4-carboxylic acid:
-
Molecular Ion (M⁺): m/z = 138.04 (calculated for C₆H₆N₂O₂)
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 120)
-
Loss of CO₂ (m/z = 94)
-
Loss of COOH (m/z = 93)
-
Fragments corresponding to the vinyl pyrazole cation (m/z = 93) and further fragmentation of the pyrazole ring.
-
Comparative Analysis:
-
Pyrazole-4-carboxylic acid (MW = 112.08): The molecular ion peak will be at m/z = 112. Fragmentation will involve the loss of COOH and cleavage of the pyrazole ring.[5]
-
1-Methyl-1H-pyrazole-4-carboxylic acid (MW = 126.11): The molecular ion peak will be at m/z = 126.[6] Fragmentation may involve the loss of the methyl group in addition to the loss of the carboxylic acid functionality.
-
1-Vinyl-1H-pyrazole-4-carboxylic acid (MW = 138.12): The molecular ion at m/z = 138 will be a key identifier. The fragmentation pattern will likely show characteristic losses associated with both the carboxylic acid and the vinyl group, providing a unique fingerprint for this molecule. The loss of the vinyl group (C₂H₃, 27 Da) is a possible fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode. For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and record the product ion spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce structural features.
Visualizing the Comparison: Spectroscopic Workflow and Structural Differences
To aid in understanding the analytical process and the key structural distinctions, the following diagrams are provided.
Figure 1: A generalized workflow for the spectroscopic analysis of 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Figure 2: Molecular structures of 1-Vinyl-1H-pyrazole-4-carboxylic acid and its comparative analogs.
Conclusion
The spectroscopic analysis of 1-Vinyl-1H-pyrazole-4-carboxylic acid, through a predictive and comparative approach, reveals a unique set of spectral data that distinguishes it from its N-H and N-methyl analogs. The presence of the vinyl group introduces characteristic signals in the ¹H and ¹³C NMR spectra, as well as distinct vibrational modes in the FT-IR spectrum. Mass spectrometry further confirms its molecular weight and provides specific fragmentation patterns. This guide serves as a valuable resource for researchers in the identification and characterization of this and related pyrazole derivatives, facilitating their application in drug discovery and materials science.
References
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2013, January). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved February 8, 2026, from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved February 8, 2026, from [Link]
-
Jimeno, M. L., et al. (2001). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved February 8, 2026, from [Link]
-
Özer, İ., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved February 8, 2026, from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed Central. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 8, 2026, from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved February 8, 2026, from [Link]
-
ACS Publications. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2010). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved February 8, 2026, from [Link]
-
Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved February 8, 2026, from [Link]
- Duddeck, H., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.
-
ResearchGate. (n.d.). ¹H-NMR spectra of P (4-VP) in DMSO-d 6 , and ¹H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. Retrieved February 8, 2026, from [Link]
-
YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved February 8, 2026, from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 8, 2026, from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications. Retrieved February 8, 2026, from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 8, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 1-Vinyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Criticality of Purity in Advanced Applications
1-Vinyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block. The presence of a polymerizable vinyl group and a reactive carboxylic acid moiety makes it a valuable precursor in the synthesis of novel polymers, materials, and, most critically, pharmacologically active agents.[1] In the context of drug development, even minute impurities can lead to significant alterations in biological activity, toxicity profiles, and clinical outcomes. Therefore, establishing the absolute purity of the synthesized compound is not merely a quality control checkpoint but a foundational requirement for reliable and reproducible research.
This guide details a multi-faceted, orthogonal approach to purity validation. Orthogonal methods are those that measure the same attribute (purity) using different, independent principles. This strategy significantly reduces the risk of an impurity co-eluting or being otherwise masked by a single analytical technique, thereby creating a self-validating system that ensures the highest degree of confidence in the final product. We will explore a suite of techniques, comparing their principles, strengths, and limitations, supported by representative experimental data.
Understanding the Synthetic Landscape and Potential Impurities
A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. A common route to N-vinylpyrazoles involves the reaction of a pyrazole with vinyl acetate, often catalyzed by mercury salts.[1] The carboxylic acid moiety might be introduced via oxidation or hydrolysis of an ester precursor.
Based on these pathways, likely impurities include:
-
Starting Materials: Unreacted 1H-pyrazole-4-carboxylic acid (or its ester precursor).
-
Reagents & Byproducts: Residual vinyl acetate, acetic acid, or catalysts.
-
Side-Reaction Products: Isomeric pyrazole derivatives or products of vinyl group polymerization.
-
Solvents: Residual solvents from reaction and purification steps.
Our validation workflow is designed to detect and quantify this diverse range of potential contaminants.
Figure 1: Recommended workflow for the comprehensive validation of 1-Vinyl-1H-pyrazole-4-carboxylic acid purity.
Comparative Analysis of Purity Validation Techniques
We will now compare five key analytical techniques. For each, we provide the underlying scientific principle, a detailed experimental protocol, and representative data to illustrate its application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Rationale: NMR spectroscopy is unparalleled for confirming the chemical structure of a synthesized molecule. For purity assessment, ¹H NMR allows for the identification and, in some cases, quantification of proton-containing impurities. The integral of impurity signals relative to the main compound's signals can provide a molar ratio. We specifically look for the disappearance of the N-H proton from the starting material and the appearance of the characteristic vinyl group signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes the carboxylic acid and shifts the acidic proton downfield).[2]
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Signals to Verify:
-
Carboxylic Acid Proton (COOH): A broad singlet typically >12 ppm.[3]
-
Pyrazole Ring Protons: Two singlets (or doublets, depending on substitution) in the aromatic region (~7.5-8.5 ppm).[4]
-
Vinyl Protons (-CH=CH₂): Three distinct signals in the olefinic region, typically a doublet of doublets (~7.0-7.5 ppm) and two doublets (~5.0-6.0 ppm), showing characteristic geminal and cis/trans coupling constants.
-
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad COOH signal should disappear, confirming its identity as an exchangeable acidic proton.[3]
Data Presentation: NMR Signal Assignment
| Proton | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | > 12.0 | 12.8 | broad singlet | 1H |
| Pyrazole H-3 | ~8.2 | 8.25 | singlet | 1H |
| Pyrazole H-5 | ~7.8 | 7.81 | singlet | 1H |
| Vinyl H (α) | ~7.2 | 7.22 | dd | 1H |
| Vinyl H (β-cis) | ~5.8 | 5.85 | d | 1H |
| Vinyl H (β-trans) | ~5.3 | 5.31 | d | 1H |
Trustworthiness: The unique set of chemical shifts and coupling constants provides a definitive structural fingerprint. The absence of a pyrazole N-H signal (typically >13 ppm) and the presence of the complete vinyl system confirms the success of the N-vinylation reaction. Any residual starting material would be immediately obvious.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Expertise & Rationale: HPLC is the primary method for determining the quantitative purity of a sample by area percent. A reversed-phase method is ideal for a moderately polar compound like a carboxylic acid.[5] The key is to develop a method with sufficient resolution to separate the main peak from all potential impurities discussed earlier. Method validation according to established guidelines (e.g., ICH) ensures the reliability of the results.[6]
Experimental Protocol: Reversed-Phase HPLC
Figure 2: Schematic of the HPLC experimental setup.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Acetonitrile:Water at 1.0 mg/mL. Dilute to 0.1 mg/mL for injection.
Data Presentation: HPLC Purity Analysis
| Peak # | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.25 | 1H-Pyrazole-4-carboxylic acid (Impurity) |
| 2 | 10.2 | 99.65 | 1-Vinyl-1H-pyrazole-4-carboxylic acid (Product) |
| 3 | 12.8 | 0.10 | Unknown Impurity |
Trustworthiness: A validated HPLC method provides precise and accurate quantification of the main component relative to all UV-active impurities. The use of a gradient ensures that both early-eluting polar impurities (like the starting material) and late-eluting non-polar impurities are detected.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves as a powerful confirmation of the elemental formula. For a carboxylic acid, analysis in negative ion electrospray ionization (ESI-) mode is typically most effective, detecting the deprotonated molecule [M-H]⁻.[4][7] This technique is exquisitely sensitive and specific for confirming the identity of the main peak observed in HPLC.
Experimental Protocol: LC-HRMS
-
Interface: Couple the outlet of the HPLC system described above to an ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: Extract the ion chromatogram for the theoretical exact mass of the [M-H]⁻ ion.
Data Presentation: HRMS Verification
| Parameter | Value |
| Formula | C₆H₅N₂O₂⁻ ([M-H]⁻) |
| Theoretical Exact Mass | 137.03565 |
| Observed Exact Mass | 137.03561 |
| Mass Error (ppm) | -0.29 |
Trustworthiness: An observed mass with sub-ppm accuracy provides extremely high confidence in the assigned elemental composition, ruling out any impurities that would alter the molecular formula, even isomers with the same nominal mass.
Elemental Analysis (EA): A Fundamental Purity Check
Expertise & Rationale: Elemental analysis by combustion provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample.[8] This is a fundamental, bulk analysis technique. For a compound to be considered pure, the experimentally determined percentages must fall within ±0.4% of the theoretical values calculated from the molecular formula.[9][10] This method is excellent for detecting non-chromatophoric or inorganic impurities that might be missed by HPLC-UV.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenized sample into a tin capsule.
-
Analysis: Analyze the sample using a calibrated CHN combustion analyzer.
-
Calculation: Compare the average of triplicate measurements to the theoretical values.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical (%) | Observed (%) | Difference (%) |
| Carbon (C) | 52.18 | 52.11 | -0.07 |
| Hydrogen (H) | 4.38 | 4.41 | +0.03 |
| Nitrogen (N) | 20.28 | 20.25 | -0.03 |
Trustworthiness: A successful CHN analysis confirms that the bulk of the sample has the correct elemental composition. A significant deviation would indicate the presence of impurities such as residual solvents (altering C and H ratios) or inorganic salts (which contain no C, H, or N).
Differential Scanning Calorimetry (DSC): Assessing Bulk Crystalline Purity
Expertise & Rationale: DSC measures the heat flow into a sample as a function of temperature. For a pure, crystalline compound, melting occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point.[11] The van't Hoff equation can be used to calculate the mole percent of impurities from the shape of the melting endotherm. This technique is particularly valuable for detecting eutectic impurities in samples that are already of high purity (e.g., >98%).[12]
Experimental Protocol: DSC Purity Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the crystalline sample into a hermetically sealed aluminum pan.[13]
-
Instrument: Use a calibrated DSC instrument.
-
Method: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
-
Analysis: Integrate the melting endotherm and apply the van't Hoff model using the instrument's software to calculate purity.
Data Presentation: DSC Results
| Parameter | Value |
| Onset of Melting | 145.2 °C |
| Peak of Melting | 147.8 °C |
| Calculated Purity (mol %) | 99.75% |
Trustworthiness: DSC provides a thermodynamic measure of purity that is independent of the chemical nature of the impurities, as long as they are soluble in the melt. It offers a powerful cross-validation for the purity value obtained by chromatography.
Synthesis and Conclusion
Validating the purity of a critical synthetic building block like 1-Vinyl-1H-pyrazole-4-carboxylic acid demands a rigorous, multi-pronged strategy. No single technique is sufficient.
-
NMR confirms the correct chemical structure and identifies organic impurities.
-
HPLC provides the primary quantitative measure of purity against UV-active impurities.
-
HRMS offers unambiguous confirmation of the molecular formula.
-
Elemental Analysis validates the bulk elemental composition, detecting non-UV-active or inorganic contaminants.
-
DSC assesses the purity of the crystalline solid form from a thermodynamic perspective.
When the results from these orthogonal techniques converge, as illustrated in the representative data above, a scientist can assign the purity of the synthesized batch with the highest degree of scientific confidence. This self-validating system ensures that the material is fit for purpose, whether for advanced materials research or as a starting point in a complex drug development pipeline.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]
-
1 H-NMR spectrum of pyrazole (Clark, 2010) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Elemental analysis: operation & applications - Elementar. (n.d.). Retrieved February 7, 2026, from [Link]
-
Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
DSC purity determination - Mettler Toledo. (n.d.). Retrieved February 7, 2026, from [Link]
-
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Validation of analytical methods - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
An International Study Evaluating Elemental Analysis | ACS Central Science. (n.d.). Retrieved February 7, 2026, from [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents. (n.d.).
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (n.d.). Retrieved February 7, 2026, from [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.). Retrieved February 7, 2026, from [Link]
-
Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj - MOST Wiedzy. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Analytical Methods for Organic Acids - Shimadzu. (n.d.). Retrieved February 7, 2026, from [Link]
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. (n.d.). Retrieved February 7, 2026, from [Link]
-
Live qualification/validation of purity methods for protein products - CS@Purdue. (n.d.). Retrieved February 7, 2026, from [Link]
-
Elemental Analysis Of Organic Compounds With The Use Of - . (n.d.). Retrieved February 7, 2026, from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems - TÜBİTAK Academic Journals. (n.d.). Retrieved February 7, 2026, from [Link]
-
Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 - YouTube. (n.d.). Retrieved February 7, 2026, from [Link]
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2026, from [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. repository.cam.ac.uk [repository.cam.ac.uk]
- 8. Elemental analysis: operation & applications - Elementar [elementar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Technical Assessment: 1-Vinyl-1H-pyrazole-4-carboxylic Acid
CAS: 376589-97-0 | Formula: C₆H₆N₂O₂ | M.W.: 138.12 g/mol [1]
Executive Summary: Strategic Application Context
In medicinal chemistry and materials science, 1-Vinyl-1H-pyrazole-4-carboxylic acid serves two distinct, high-value roles that differentiate it from its alkylated analogs:
-
As a Covalent Warhead/Monomer: The N-vinyl group provides a handle for radical polymerization or Heck-type cross-coupling, allowing the introduction of the pyrazole-4-carboxylate moiety into polymer backbones or complex scaffolds.
-
As a Masked Intermediate: Unlike the robust N-methyl group, the N-vinyl group acts as a "removable" protecting group for the pyrazole nitrogen.[1] It is stable under basic coupling conditions but can be cleaved via oxidative methods or acid-catalyzed hydrolysis to reveal the free N-H pyrazole.[1]
This guide compares the 1-vinyl variant against the standard 1-Methyl-1H-pyrazole-4-carboxylic acid (permanent blocking) and 1H-Pyrazole-4-carboxylic acid (unprotected), providing characterization data and handling protocols to ensure experimental success.[1]
Characterization Profile & Data
Note: The following data represents the expected spectroscopic signature based on structure-property relationships of N-vinyl pyrazoles. Purity must be validated against the specific hydrolysis byproduct (1H-pyrazole-4-carboxylic acid).
Spectroscopic Signature (NMR)
The N-vinyl group introduces a characteristic AMX spin system distinct from the singlet of an N-methyl group.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 12.10 - 12.50 | br s | -COOH | Exchangeable with D₂O. | |
| 8.35 | s | Pyrazole C5-H | Deshielded by N-vinyl and COOH. | |
| 7.95 | s | Pyrazole C3-H | Slightly upfield of C5. | |
| 7.15 | dd ( | Vinyl N-CH= | Critical Identity Peak. | |
| 5.50 | d ( | Vinyl =CH₂ (trans) | Terminal alkene proton. | |
| 4.95 | d ( | Vinyl =CH₂ (cis) | Terminal alkene proton. | |
| 163.5 | s | C=O | Carbonyl carbon.[1][2] | |
| 142.0 | s | Pyrazole C3/C5 | Aromatic CH. | |
| 130.5 | s | Vinyl N-CH= | Alkene CH. | |
| 102.0 | s | Vinyl =CH₂ | Terminal alkene CH₂.[1] |
Physical Properties & Solubility[1][3]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in water (unless pH > 7).[1]
-
pKa (Calculated): ~3.5 (COOH).[1] The N-vinyl group decreases the basicity of the pyrazole ring compared to N-alkyl derivatives.
Comparative Analysis: Selecting the Right Building Block
This table objectively compares the 1-Vinyl variant with its primary alternatives.
| Feature | 1-Vinyl-1H-pyrazole-4-carboxylic acid | 1-Methyl-1H-pyrazole-4-carboxylic acid | 1H-Pyrazole-4-carboxylic acid |
| CAS | 376589-97-0 | 5952-92-1 | 37718-11-9 |
| Role | Monomer / Transient Intermediate | Stable Building Block | Parent Scaffold |
| N-Site Reactivity | High: Polymerizable, Hydrolyzable.[1][3] | Inert: Permanently blocked.[1] | Amphoteric: Interferes with coupling.[1] |
| Acid Stability | Low: Hydrolyzes to acetaldehyde + parent.[1] | High: Stable in conc.[1] acids.[1][2][4][5][6][7] | High: Stable.[1] |
| Base Stability | Moderate: Stable in mild base.[1] | High: Stable.[1] | High: Deprotonates (forming dianion).[1] |
| Atom Economy | Moderate (Vinyl group adds mass).[1] | Good. | Excellent. |
| Primary Use Case | Creating functional polymers; removable N-protection.[1] | Permanent drug motifs (e.g., kinase inhibitors).[1] | Starting material for N-alkylation.[1] |
Decision Logic: Pathway Selection
The following diagram illustrates the divergent synthetic pathways dictated by the N-substituent.
Caption: Reactivity flow showing the dual utility of the N-vinyl derivative as both a polymer precursor and a masked NH-pyrazole.
Experimental Protocols
Protocol A: Self-Validating Purity Assessment (Detecting Hydrolysis)
Context: N-vinyl compounds degrade to the parent pyrazole and acetaldehyde upon exposure to atmospheric moisture and trace acid. Standard HPLC often misses the acetaldehyde peak.
Objective: Quantify the extent of N-vinyl hydrolysis before use.
-
Sample Prep: Dissolve 10 mg of 1-Vinyl-1H-pyrazole-4-carboxylic acid in 0.6 mL DMSO-d₆ (Do not use CDCl₃ if it is acidic/aged).
-
Acquisition: Run a standard ¹H NMR (16 scans).
-
Validation Check:
-
Pass: Distinct vinyl signals at 7.15, 5.50, and 4.95 ppm integrate 1:1:1 relative to the pyrazole aromatic protons.
-
Fail (Hydrolysis): Appearance of a broad singlet >13.0 ppm (NH of parent pyrazole) and a doublet at ~2.1 ppm (methyl of acetaldehyde hydrate/oligomers).
-
Action: If >5% hydrolysis is observed, recrystallize from anhydrous EtOAc/Hexanes; avoid aqueous workups.
-
Protocol B: Controlled Amide Coupling (preventing polymerization)
Context: The vinyl group is sensitive to radical initiators (light/heat) and strong acids.
-
Activation: To a solution of 1-Vinyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF at 0°C, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Why: DIPEA buffers the solution, preventing acid-catalyzed removal of the vinyl group.
-
-
Coupling: Add the amine partner (1.1 equiv) and stir at room temperature in the dark.
-
Why: "In the dark" prevents photo-initiated radical polymerization of the N-vinyl alkene.
-
-
Workup: Dilute with EtOAc and wash with saturated NaHCO₃ (pH ~8).
-
Critical: Do NOT wash with 1N HCl.[1] Acidic washes will cleave the vinyl group during the extraction, leading to product loss into the aqueous phase (as the NH-pyrazole).
-
-
Purification: Silica gel chromatography using EtOAc/Hexanes (with 1% Et₃N to maintain basicity).
References
-
PubChem. (2025).[1] 1H-Pyrazole-4-carboxylic acid (Parent Compound Data).[1][3][4][8][9][10][11] National Library of Medicine.[1] [Link]
-
Trofimenko, S. (1970).[1][12] Pyrazoles.[1][3][4][7][12][13] Synthesis and Reactivity of N-Vinylpyrazoles. Journal of the American Chemical Society.[1] (Foundational chemistry of N-vinyl cleavage).
Sources
- 1. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. H25783.03 [thermofisher.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]
- 9. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 10. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Comparative Efficacy Profiling: Novel Antifungal Candidates vs. Commercial Standards
Executive Summary
This guide establishes a rigorous framework for evaluating novel antifungal agents (NAAs) against established commercial fungicides (Azoles, Echinocandins, and Polyenes). Unlike antibacterial testing, antifungal profiling requires specific attention to eukaryotic cellular complexity, slower growth kinetics, and distinct resistance mechanisms (e.g., biofilm formation, efflux pumps).
This document is designed for drug discovery scientists. It moves beyond basic screening to provide a self-validating, regulatory-aligned (CLSI/EUCAST) protocol for determining efficacy, mode of action (MoA), and resistance potential.
Part 1: Mechanistic Differentiation & Target Validation
Before efficacy testing, the "Novel Agent" must be contextually mapped against the mechanism of action (MoA) of current standards. Commercial fungicides generally target three areas: membrane integrity (Polyenes), membrane synthesis (Azoles), or cell wall biosynthesis (Echinocandins).
Comparative Mechanism Map
The following diagram illustrates the fungal cell architecture and where standard classes act versus where a novel agent might intervene.
Caption: Comparative Mechanism of Action (MoA) mapping standard antifungal classes to their cellular targets.
Part 2: The Core Experimental Framework (MIC/MFC)
To ensure data is publishable and comparable, you must adhere to CLSI M27 (Yeasts) or CLSI M38 (Molds) guidelines. Deviations (e.g., using different media) render MIC values incomparable to global breakpoints.
Broth Microdilution Protocol (Self-Validating System)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Critical Reagents:
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate.
-
Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M, pH 7.[1]0. Why? Fungi acidify media during growth; without MOPS, pH shifts will alter drug ionization and apparent potency.
-
Inoculum: Adjusted to
to CFU/mL (Yeasts).
Step-by-Step Workflow:
-
Preparation: Dissolve the Novel Agent in DMSO (if hydrophobic). Prepare serial 2-fold dilutions in RPMI-MOPS.
-
Inoculation: Inoculate 96-well round-bottom plates.
-
Validation Step: Include a Growth Control (Media + Fungi, no drug) and a Sterility Control (Media only).
-
QC Strain: You MUST run a reference strain (e.g., C. parapsilosis ATCC 22019) with a known MIC range for Fluconazole alongside your new drug. If the QC strain fails, the entire plate is invalid.
-
-
Incubation:
-
Readout (MIC Determination):
-
Azoles/Novel Agents: Lowest concentration with 50% inhibition compared to growth control (prominent reduction in turbidity).
-
Amphotericin B: Lowest concentration with 100% inhibition (optically clear).[10]
-
-
MFC Determination: Plate 20 µL from clear wells onto Sabouraud Dextrose Agar (SDA). The MFC is the concentration killing
of the inoculum.
Data Presentation: Comparative Efficacy Table
Summarize your findings using MIC50 and MIC90 (concentrations inhibiting 50% and 90% of isolates, respectively).
| Compound | Target Organism | MIC Range (µg/mL) | MIC50 | MIC90 | MFC (µg/mL) | Activity Type |
| Fluconazole | C. albicans (WT) | 0.125 – 0.5 | 0.25 | 0.5 | >64 | Fungistatic |
| Amphotericin B | C. albicans (WT) | 0.25 – 1.0 | 0.5 | 1.0 | 1.0 | Fungicidal |
| Novel Agent X | C. albicans (WT) | 0.06 – 0.25 | 0.125 | 0.25 | 0.5 | Fungicidal |
| Novel Agent X | C. auris (MDR) | 0.5 – 2.0 | 1.0 | 2.0 | 4.0 | Fungicidal |
Part 3: Kinetic Evaluation (Time-Kill Assay)
MIC values are static. To differentiate your product from competitors, you must demonstrate how fast it kills. This is critical for immunocompromised patients where rapid clearance is necessary.
Time-Kill Protocol Logic
-
Fungicidal Definition:
reduction (99.9% kill) in CFU/mL from the starting inoculum. -
Fungistatic Definition:
reduction (growth inhibition without total kill).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Experimental Workflow Diagram
The following DOT diagram outlines the kinetic assay workflow, emphasizing the critical sampling points.
Caption: Time-Kill Assay workflow. Samples must be taken at geometric intervals to capture rapid killing kinetics.
Part 4: Resistance Profiling & Synergistic Potential
Resistance Frequency
Determine the frequency of spontaneous mutation.
-
Plate high-density inoculum (
CFU) on agar containing and MIC of the Novel Agent. -
Count breakthrough colonies.
-
Benchmark: Azoles typically show higher resistance frequencies (
) compared to Polyenes ( ). A novel agent should aim for .
Checkerboard Assay (Synergy)
Drug combinations are common in salvage therapy. Calculate the Fractional Inhibitory Concentration Index (FICI) :
Interpretation:
-
Synergy: FICI
(Highly desirable). -
Indifference: FICI
to .[11] -
Antagonism: FICI
(Safety risk).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[3][12] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).
-
Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy.[1][2][3][6][10][13][14][15][16][17]
-
Odds, F. C. (2003).[15] Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy.
- Whalley, S., et al. (2025). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. (Generic Reference for Resistance Mechanisms).
Sources
- 1. scribd.com [scribd.com]
- 2. New triazoles and echinocandins: mode of action, in vitro activity and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. testinglab.com [testinglab.com]
- 17. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrazole Compounds
For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in the quest for novel anticancer agents. Its synthetic tractability and diverse biological activities have led to the development of numerous derivatives with potent cytotoxic effects against a wide array of cancer cell lines. This guide provides an in-depth comparative analysis of the cytotoxicity of different classes of pyrazole compounds, supported by experimental data and detailed protocols, to aid in the rational design and evaluation of next-generation pyrazole-based cancer therapeutics.
The Pyrazole Scaffold: A Versatile Core in Anticancer Drug Discovery
The five-membered heterocyclic pyrazole ring is a cornerstone in medicinal chemistry, featured in several FDA-approved drugs.[1] In oncology, pyrazole derivatives have demonstrated a remarkable ability to target various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key signaling proteins like kinases, disruption of cytoskeletal dynamics, and induction of programmed cell death (apoptosis).[1][2] This versatility stems from the pyrazole core's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological activity.
Comparative Cytotoxicity of Pyrazole Derivatives: A Data-Driven Analysis
The cytotoxic potential of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring and any fused or linked heterocyclic systems. Below is a comparative analysis of different classes of pyrazole derivatives, with their cytotoxic activities summarized in Table 1.
Pyrazole-Chalcone Hybrids
Pyrazole-chalcone derivatives have emerged as a promising class of cytotoxic agents.[3] These compounds integrate the pyrazole scaffold with the chalcone moiety, another pharmacophore known for its anticancer properties. The cytotoxic activity of these hybrids is often attributed to their ability to induce apoptosis and inhibit tubulin polymerization.[4] For instance, a novel series of 1,3-diphenyl-pyrazole-chalcones exhibited strong antiproliferative action against breast cancer cell lines.[3] Furthermore, a 5-fluoropyridin-2-yl-pyrazole-chalcone derivative demonstrated exceptional potency against the MCF-7 cell line, with an IC50 value outperforming the standard chemotherapeutic drug doxorubicin.[3]
Fused Pyrazole Systems
Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine or pyran, can lead to compounds with enhanced cytotoxic activity.[5] Pyrazolo[3,4-d]pyrimidines, for example, are isosteres of the purine nucleus and can act as ATP competitive inhibitors for various kinase enzymes.[6] This class of compounds has shown significant anticancer effects, particularly against breast cancer cell lines.[6] The introduction of a methyl sulphonyl group at position 3 of the pyrazolo[3,4-d]pyrimidine nucleus has been reported to enhance antitumor activity.[6]
Pyrazole-Thiadiazole Conjugates
The conjugation of a pyrazole moiety with a thiadiazole ring has yielded compounds with significant cytotoxic potential. In one study, a series of pyrazole-thiadiazole Schiff bases were synthesized and evaluated for their anticancer activity.[7] One of the lead compounds from this series exhibited potent inhibition against triple-negative breast cancer (MDA-MB-231) and estrogen receptor-positive breast cancer (MCF-7) cell lines.[7] Another study on pyrazole-thiadiazole derivatives identified compounds with selective activity against the A549 lung cancer cell line, with IC50 values in the low micromolar range.[8]
Indolo-Pyrazoles and Other Hybrids
Hybrids of indole and pyrazole have been investigated as tubulin polymerization inhibitors.[4] One such derivative displayed a potent average IC50 value of 1.2 µM across four cancer cell lines, with the highest potency against HeLa cells (IC50 = 0.4 µM).[4] The grafting of a thiazolidinone moiety onto an indolo-pyrazole scaffold is another strategy that has yielded cytotoxic agents with synergistic potency.[4]
Data Summary: A Comparative Overview of IC50 Values
The following table summarizes the cytotoxic activity of representative pyrazole compounds from different classes against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of these compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone | 5-fluoropyridin-2-yl-pyrazole-chalcone | MCF-7 | 0.047 | [3] |
| Pyrazole-Chalcone | 1,3-diphenyl-pyrazole-chalcone (6a-e series) | Breast Cancer Lines | Potent Activity | [3] |
| Fused Pyrazole | Pyrazolo[3,4-d]pyrimidine (Compound 6d) | Not specified | 0.0075 | [6] |
| Pyrazole-Thiadiazole | Schiff base derivative (Compound 8c) | MDA-MB-231 | >1000 (65.29% inhibition at 1000 µM) | [7] |
| Pyrazole-Thiadiazole | Schiff base derivative (Compound 8c) | MCF-7 | >1000 (54.36% inhibition at 1000 µM) | [7] |
| Pyrazole-Thiadiazole | Allyl derivative (6d) | A549 | < 10 | [8] |
| Pyrazole-Thiadiazole | Phenyl derivative (6g) | A549 | < 10 | [8] |
| Pyrazole-Thiadiazole | 4-chlorophenyl derivative (6j) | A549 | < 10 | [8] |
| Indolo-Pyrazole | Thiazolidinone-grafted indolo-pyrazole | HeLa | 0.4 | [4] |
| Pyrazole-Arylcinnamide | Derivative V | Average of 4 lines | 1.2 | [4] |
| Vicinal Diaryl Substituted Pyrazole | CA-4 analog (Molecule VII) | Average of 6 lines | 0.00023 | [4] |
| Pyrazole Hydrazone | AP 11a | HeLa | < 10 (25% growth) | [9] |
| Pyrazole Hydrazone | AP 11a | MCF-7 | < 10 (33.56% growth) | [9] |
| 4-Cyano-1,5-diphenylpyrazole | 3-(5-Mercapto-1,3,4-oxadiazole-2-yl) derivative | IGROVI | 0.04 | [10] |
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of pyrazole compounds are underpinned by their interaction with various cellular targets and signaling pathways. A deeper understanding of these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
Kinase Inhibition: A Major Mode of Action
A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival.[2][11] The pyrazole scaffold is a key component in several clinically approved kinase inhibitors.
-
EGFR and VEGFR-2 Inhibition: Some fused pyrazole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[5]
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Certain pyrazole derivatives have been identified as potent CDK inhibitors.[2]
-
Other Kinases: The anticancer activity of pyrazoles has also been attributed to the inhibition of other kinases such as BRAFV600E, BTK, and PIM-1.[2]
Below is a diagram illustrating the central role of kinase signaling in cancer and how pyrazole inhibitors can disrupt these pathways.
Caption: Pyrazole kinase inhibitors can block key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
Many pyrazole compounds induce cytotoxicity by triggering apoptosis, the cell's natural mechanism for self-destruction. This can occur through various mechanisms, including the activation of caspases and the externalization of phosphatidylserine.[12] Additionally, some pyrazoles can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[12] For example, a novel pyrazole compound, PTA-1, was shown to induce apoptosis and arrest cells in the S and G2/M phases of the cell cycle in triple-negative breast cancer cells.[12]
Tubulin Polymerization Inhibition
The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Compounds that interfere with tubulin polymerization can disrupt mitosis and lead to cell death. Several pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, often by interacting with the colchicine binding site.[4]
Experimental Protocols for Assessing Cytotoxicity
The reliable evaluation of the cytotoxic potential of novel pyrazole compounds requires robust and well-validated experimental protocols. The choice of assay depends on the specific research question, the properties of the test compound, and the available laboratory resources.[13]
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxicity of pyrazole compounds against cancer cell lines.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to about 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the appropriate seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Alternative Cytotoxicity Assays
-
SRB (Sulphorhodamine B) Assay: This is a colorimetric assay that measures cell density based on the measurement of cellular protein content. It is a reliable and sensitive method that is less prone to interference from test compounds compared to the MTT assay.[16]
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity and is used to quantify cytotoxicity.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The analysis of structure-activity relationships (SAR) provides valuable insights into how the chemical structure of a pyrazole derivative influences its cytotoxic activity. This knowledge is essential for the rational design of more potent and selective anticancer agents.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact cytotoxicity. For example, the presence of bromo groups at position 4 of the pyrazole ring has been shown to enhance cytotoxic activity.[17]
-
Aromatic and Heterocyclic Moieties: The type of aromatic or heterocyclic ring system attached to the pyrazole core is a key determinant of activity. For instance, in a series of pyrazole-thiadiazole derivatives, compounds with allyl, phenyl, and 4-chlorophenyl moieties showed greater activity against the A549 cell line.[8]
-
Linker and Functional Groups: The linker connecting the pyrazole core to other pharmacophores and the presence of specific functional groups, such as acetyl groups and 1,3,4-thiadiazoline moieties, can be crucial for producing cytotoxic activity.[17]
The following diagram illustrates the general SAR principles for a hypothetical class of pyrazole derivatives.
Caption: A conceptual diagram of the structure-activity relationships for pyrazole-based compounds.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. The diverse mechanisms of action and the potential for chemical modification make pyrazoles an attractive platform for targeted cancer therapy. This guide has provided a comparative analysis of the cytotoxicity of different pyrazole compounds, highlighting the importance of structural features in determining their potency and mechanism of action.
Future research in this area should focus on:
-
Improving Selectivity: A key challenge is to design pyrazole compounds that are highly selective for cancer cells while sparing normal cells to minimize side effects.[12]
-
Overcoming Drug Resistance: The development of pyrazole derivatives that are effective against drug-resistant cancer cell lines is a critical area of investigation.
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be further evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights from comparative cytotoxicity studies and a deep understanding of their mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of pyrazole compounds in the fight against cancer.
References
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... [Online] Available at: [Link]
-
National Institutes of Health. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. [Online] Available at: [Link]
-
Taylor & Francis Online. New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evaluation. [Online] Available at: [Link]
-
National Institutes of Health. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Online] Available at: [Link]
-
National Institutes of Health. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Online] Available at: [Link]
-
ResearchGate. The mechanism of action of the anticancer activity pathway. [Online] Available at: [Link]
-
Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Online] Available at: [Link]
-
Bangladesh Journal of Pharmacology. Cytotoxicity study of pyrazole derivatives. [Online] Available at: [Link]
-
ACS Publications. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Online] Available at: [Link]
-
Taylor & Francis Online. Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction. [Online] Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Online] Available at: [Link]
-
Frontiers. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Online] Available at: [Link]
-
SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Online] Available at: [Link]
-
IJNRD. Mini review on anticancer activities of Pyrazole Derivatives. [Online] Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Online] Available at: [Link]
-
PubMed. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. [Online] Available at: [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Online] Available at: [Link]
-
National Institutes of Health. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Online] Available at: [Link]
-
MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Online] Available at: [Link]
-
Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Online] Available at: [Link]
-
PubMed. Cytotoxic assays for screening anticancer agents. [Online] Available at: [Link]
-
Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Online] Available at: [Link]
-
Semantic Scholar. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Online] Available at: [Link]
-
PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Online] Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Online] Available at: [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
A Comparative Study of N-Vinyl vs. C-Vinyl Pyrazole Reactivity: A Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and prevalence in pharmacologically active compounds. The introduction of a vinyl group onto the pyrazole ring opens up a vast landscape of chemical transformations, yet the subtle differences in reactivity based on the vinyl group's point of attachment—either on a nitrogen (N-vinyl) or a carbon (C-vinyl) atom—are often nuanced and not systematically explored. This guide provides an in-depth, comparative analysis of the reactivity of N-vinyl and C-vinyl pyrazoles, supported by experimental data and mechanistic insights to empower informed decisions in your synthetic strategies.
Structural and Electronic Landscape: The Root of Reactivity Differences
The divergent reactivity of N-vinyl and C-vinyl pyrazoles stems from fundamental differences in their electronic structures. In N-vinylpyrazoles, the vinyl group is directly attached to the pyrrole-like nitrogen (N1) of the pyrazole ring. This configuration allows for significant π-conjugation between the vinyl group and the pyrazole ring system. This extended conjugation influences the electron density of the vinyl group, making it more analogous to an enamine, though its reactivity is distinct.[1]
In contrast, C-vinyl pyrazoles, where the vinyl group is attached to a carbon atom of the ring (C3, C4, or C5), exhibit a different electronic profile. The vinyl group in these isomers is less directly influenced by the lone pair of the N1 nitrogen and its participation in the aromatic system. Consequently, the vinyl group in C-vinyl pyrazoles behaves more like a typical substituted alkene, albeit one that is electronically influenced by the heterocyclic ring.
dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} .dot Figure 1: Conceptual overview of the electronic differences between N-vinyl and C-vinyl pyrazoles.
Comparative Reactivity in Key Transformations
The electronic disparities between N-vinyl and C-vinyl pyrazoles manifest in their behavior in a variety of chemical reactions. This section provides a comparative overview of their reactivity in cycloaddition reactions, polymerization, and transition-metal catalyzed cross-coupling reactions.
Cycloaddition Reactions: A Tale of Two Pathways
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. N-vinyl and C-vinyl pyrazoles participate in these reactions in distinct ways, both as dienophiles and, in the case of C-vinyl pyrazoles, as dienes.
[2+2] Cycloadditions:
N-vinylpyrazoles readily undergo [2+2] cycloaddition reactions with electron-deficient alkenes. A notable example is the reaction of 1-vinylpyrazole with tetracyanoethylene (TCNE), which proceeds at room temperature to afford the corresponding cyclobutane adduct in high yield.[1] In contrast, substituted N-vinylpyrazoles, such as 3-methyl- and 5-methyl-1-vinylpyrazole, require heating to 80 °C for the reaction to proceed, indicating a steric or electronic effect of the substituents on the reactivity of the vinyl group.[1]
Diels-Alder Reactions ([4+2] Cycloadditions):
C-vinyl pyrazoles, particularly 4-vinylpyrazoles, can function as dienes in Diels-Alder reactions, although they are generally reluctant to do so due to the loss of aromaticity in the pyrazole ring during the cycloaddition.[1] These reactions often require harsh conditions, such as high temperatures and pressures, and result in low to moderate yields.[1] However, the use of microwave irradiation has been shown to significantly improve the efficiency of these reactions, allowing them to proceed rapidly with a range of dienophiles.[1]
Conversely, N-vinylpyrazoles typically act as dienophiles in Diels-Alder reactions. For instance, 3- and 5-methyl-1-vinylpyrazoles react with cyclohexa-1,3-diene at elevated temperatures (180 °C) to give the corresponding cycloadducts in low yields.[1]
| Reaction Type | Isomer | Reactant | Conditions | Product | Yield | Reference |
| [2+2] Cycloaddition | 1-Vinylpyrazole | Tetracyanoethylene | Benzene, Room Temp. | 1-(2,2,3,3-Tetracyanocyclobutyl)-1H-pyrazole | High | [1] |
| 3-Methyl-1-vinylpyrazole | Tetracyanoethylene | Benzene, 80 °C | 3-Methyl-1-(2,2,3,3-tetracyanocyclobutyl)-1H-pyrazole | - | [1] | |
| Diels-Alder | 1-Phenyl-4-vinylpyrazole | N-Phenylmaleimide | Microwave, Solvent-free | Tetrahydro-1H-indazole derivative | Fair | [1] |
| 3-Methyl-1-vinylpyrazole | Cyclohexa-1,3-diene | 180 °C | Bicyclic adduct | Low | [1] |
Table 1: Comparative Reactivity in Cycloaddition Reactions.
dot graph G { graph [layout=dot, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Figure 2: Cycloaddition roles of N-vinyl and C-vinyl pyrazoles.
Polymerization: A Striking Difference in Reactivity
The propensity of vinylpyrazoles to undergo polymerization is dramatically influenced by the position of the vinyl group.
N-Vinylpyrazoles: 1-Vinylpyrazole is highly reactive in free-radical polymerization. In its neat form, it can polymerize almost explosively.[1] Even in dilute solutions, it readily forms high molecular weight polymers.[1] This high reactivity is attributed to the electronic nature of the N-vinyl group, which facilitates radical addition. The rate and extent of polymerization are, however, sensitive to substitution on the vinyl group itself; increased substitution leads to slower polymerization.[1]
C-Vinylpyrazoles: While data on the homopolymerization of C-vinyl pyrazoles is less abundant, their reactivity is generally considered to be lower than that of their N-vinyl counterparts. This is consistent with the more "alkene-like" character of the C-vinyl group.
| Monomer | Polymerization Conditions | Observations | Reference |
| 1-Vinylpyrazole | Neat, Azo initiator | Almost explosive polymerization | [1] |
| Dilute benzene, Azo initiator | Clean polymerization to high molecular weight polymers | [1] | |
| 1-(Propen-2-yl)pyrazole | Azo initiator | Polymerizes to a lesser extent than 1-vinylpyrazole | [1] |
Table 2: Comparative Polymerization Behavior.
dot graph G { graph [layout=dot, rankdir=TB]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Figure 3: Polymerization reactivity comparison.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Both N-vinyl and C-vinyl pyrazoles can participate in these transformations, offering pathways to more complex functionalized pyrazole derivatives.
N-Vinylpyrazoles: The vinyl group of N-vinylpyrazoles can undergo C-H activation, enabling coupling reactions with alkynes. For instance, Rh-NHC catalysts can mediate the coupling of 1-vinylpyrazoles with terminal diynes.[1] The proposed mechanism involves nitrogen-assisted C-H activation of the vinyl group.[1]
C-Vinylpyrazoles: C-vinyl pyrazoles, particularly those bearing a leaving group on the vinyl moiety or a halogen on the pyrazole ring, are expected to participate in standard cross-coupling reactions like Suzuki and Heck couplings. For example, 4-iodopyrazole is a versatile substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl, heteroaryl, and vinyl groups at the C4 position. While this example doesn't directly involve a pre-existing C-vinyl group as the coupling partner, it highlights the accessibility of C-vinylated pyrazoles through cross-coupling methodologies.
Experimental Protocols
To provide a practical context for the discussed reactivity, this section details representative experimental procedures for the synthesis and key reactions of N-vinyl and C-vinyl pyrazoles.
Synthesis of 1-Vinyl-1H-pyrazole
This procedure is adapted from the method described by Grandberg and Sharova, involving the reaction of pyrazole with vinyl acetate.[1]
Materials:
-
Pyrazole
-
Vinyl acetate
-
Mercuric(II) acetate
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Appropriate solvents for extraction and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazole in a sufficient amount of vinyl acetate.
-
Add a catalytic amount of mercuric(II) acetate to the solution.
-
Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-vinyl-1H-pyrazole.
Synthesis of 4-Vinyl-1H-pyrazole
A common route to 4-vinylpyrazoles involves a Wittig reaction on a 4-formylpyrazole precursor.
Step 1: Synthesis of 1-Protected-4-formylpyrazole (Vilsmeier-Haack Reaction)
-
To a cooled (0 °C) solution of a 1-protected pyrazole in DMF, slowly add phosphorus oxychloride (POCl₃).
-
Allow the reaction to warm to room temperature and then heat as required, monitoring by TLC.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to yield the 4-formylpyrazole.
Step 2: Wittig Reaction
-
Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi or NaH) in an anhydrous solvent (e.g., THF or DMSO).
-
To the resulting ylide at low temperature, add a solution of the 1-protected-4-formylpyrazole.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 1-protected-4-vinylpyrazole.
-
Deprotection of the nitrogen (if necessary) can be achieved under appropriate conditions to yield 4-vinyl-1H-pyrazole.
dot graph G { graph [layout=dot, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Figure 4: General synthetic approaches to N-vinyl and C-vinyl pyrazoles.
Conclusion and Future Outlook
The reactivity of vinylpyrazoles is intricately linked to the position of the vinyl substituent. N-vinylpyrazoles, with their extended π-conjugation, exhibit enhanced reactivity in cycloadditions and a remarkable propensity for polymerization. In contrast, C-vinyl pyrazoles behave more like conventional substituted alkenes, with their reactivity being more amenable to modulation by substituents on the pyrazole ring.
For the synthetic chemist, this dichotomy presents a rich toolbox of opportunities. The high reactivity of the N-vinyl group can be harnessed for rapid polymer synthesis and specific cycloaddition pathways. The more traditional alkene-like nature of C-vinyl pyrazoles makes them valuable platforms for a wider range of functionalization reactions, including serving as dienes in Diels-Alder reactions.
Future research in this area should focus on a more systematic and quantitative comparison of the reactivity of these isomers under identical conditions. The exploration of transition-metal catalyzed cross-coupling reactions of both N- and C-vinyl pyrazoles remains a fertile ground for the development of novel synthetic methodologies. A deeper computational understanding of the electronic structures and reaction mechanisms will further empower chemists to predict and control the outcomes of reactions involving these versatile building blocks.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Pyrazole, a five-membered heterocyclic amine, forms the structural core of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1] Its accurate quantification is therefore a critical aspect of drug discovery, development, and manufacturing. This guide provides an in-depth comparison of analytical methodologies for pyrazole quantification, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my aim is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering you to develop and validate analytical methods that are not just compliant, but scientifically sound and fit for purpose.
The Criticality of Method Validation in Pyrazole Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For pyrazoles, which can be subject to various synthetic impurities and degradation pathways, a validated method ensures the reliability, consistency, and accuracy of the data generated.[2] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which we will refer to throughout this guide.
Comparative Analysis of Analytical Techniques for Pyrazole Quantification
The choice of an analytical technique for pyrazole quantification is a critical decision, influenced by factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the three most common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Separation by HPLC followed by mass analysis based on mass-to-charge ratio. |
| Applicability to Pyrazoles | Widely applicable for most pyrazole derivatives, especially non-volatile and thermally labile compounds.[3] | Suitable for volatile and thermally stable pyrazole derivatives. Derivatization may be required for polar pyrazoles.[4] | Highly versatile for a wide range of pyrazoles, offering high sensitivity and selectivity.[5] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% is a common acceptance criterion.[6] | 95.0 - 105.0% is often acceptable. | 98.0 - 102.0% is generally expected. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0% | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Specificity/Selectivity | Good, can be improved with diode-array detection (DAD). | Good, especially with MS detection. | Excellent, highly specific due to mass filtering. |
| Typical Run Time | 5 - 20 minutes | 10 - 30 minutes | 2 - 10 minutes |
| Sample Preparation | Relatively simple (dissolution, filtration). | Can be more complex, may require derivatization.[7] | Can range from simple dilution to more complex extraction procedures. |
| Cost | Moderate | Low to Moderate | High |
The Workflow of Analytical Method Validation
A systematic approach to method validation is crucial for ensuring that all performance characteristics are thoroughly evaluated and documented. The following diagram illustrates a typical workflow based on ICH guidelines.
Caption: A typical workflow for analytical method validation.
Experimental Protocols for Key Validation Parameters
Here, we provide detailed, step-by-step methodologies for the validation of an HPLC method for the quantification of a pyrazole-based API. These protocols can be adapted for other techniques and specific pyrazole derivatives.
Specificity
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
Experimental Protocol:
-
Preparation of Solutions:
-
Blank: Prepare a solution containing all the components of the sample matrix except the pyrazole analyte.
-
Placebo: If applicable (for formulated products), prepare a solution containing all the excipients without the API.
-
Analyte Standard Solution: Prepare a solution of the pyrazole reference standard at a known concentration.
-
Spiked Sample: Prepare a sample of the pyrazole analyte spiked with known impurities and/or degradation products. Potential impurities can arise from the synthetic route, such as unreacted starting materials or by-products from side reactions.[9] Degradation products can be generated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).
-
-
Chromatographic Analysis:
-
Inject the blank, placebo, analyte standard solution, and spiked sample into the HPLC system.
-
-
Data Analysis:
-
Examine the chromatograms for any interfering peaks at the retention time of the pyrazole analyte in the blank and placebo injections.
-
In the spiked sample, ensure that the peak for the pyrazole analyte is well-resolved from the peaks of the impurities and degradation products. Peak purity analysis using a DAD detector can provide additional evidence of specificity.
-
Acceptance Criteria:
-
No significant interference should be observed at the retention time of the analyte in the blank and placebo chromatograms.
-
The peak of the analyte should be pure and free from co-eluting peaks in the presence of impurities and degradation products.
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample within a specified range.
Experimental Protocol:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the pyrazole reference standard of a known concentration.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).[10]
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should be not more than 2% of the response at 100% of the target concentration.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Preparation of Spiked Samples:
-
Prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the pyrazole reference standard into a placebo or a sample matrix.[8]
-
Prepare each concentration level in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples using the developed method.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.
-
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.[6]
-
The RSD for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the pyrazole analyte at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.[8]
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and RSD for the results of both repeatability and intermediate precision studies.
-
Acceptance Criteria:
-
Repeatability: The RSD should be ≤ 1.0%.
-
Intermediate Precision: The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
The standard deviation of the blank can be determined by analyzing a number of blank samples.
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a minimum of six replicate samples at the determined concentration, and the accuracy and precision should be within acceptable limits (e.g., recovery within 80-120% and RSD ≤ 10%).
Robustness
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate, variations in method parameters and provide an indication of its reliability during normal usage.[11]
Experimental Protocol:
-
Identify Critical Parameters:
-
Identify the method parameters that are most likely to influence the results (e.g., mobile phase composition, pH, column temperature, flow rate).
-
-
Vary Parameters:
-
Systematically vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, pH ±0.2 units, column temperature ±5°C, flow rate ±10%).
-
-
Analyze Samples:
-
Analyze a standard solution of the pyrazole analyte under each of the varied conditions.
-
-
Data Analysis:
-
Evaluate the effect of each parameter variation on the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).
-
Acceptance Criteria:
-
The system suitability parameters should remain within the established acceptance criteria for all tested variations.
-
The results of the assay should not be significantly affected by the variations in the method parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of analytical methods for pyrazole quantification is not merely a regulatory hurdle but a cornerstone of scientific rigor that ensures the quality, safety, and efficacy of pharmaceutical products. By understanding the principles behind each validation parameter and meticulously executing the experimental protocols, researchers and scientists can build a robust data package that withstands scientific and regulatory scrutiny. This guide provides a framework for a comprehensive and scientifically sound approach to method validation, empowering you to generate data that is not only compliant but, most importantly, trustworthy.
References
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024-07-07). IJNRD, 9(7). Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research, 7(1), 183-191. Retrieved from [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. (2025-10-22). Lab Manager. Retrieved from [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024-02-07). Community Practitioner, 20(7). Retrieved from [Link]
-
Method development and validation of ornidazole by using RP-HPLC. (2024-11-30). International Journal of Science and Research Archive, 12(2), 114-121. Retrieved from [Link]
-
Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... (n.d.). ResearchGate. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved from [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022-12-31). Journal of Pharmaceutical Negative Results, 13(4), 114-120. Retrieved from [Link]
-
Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (n.d.). Brieflands. Retrieved from [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016-07-01). Spectroscopy Online. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-194. Retrieved from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved from [Link]
-
Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]
-
Overview of Methods and Considerations for Handling Complex Samples. (2020-04-01). Spectroscopy Online. Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
-
A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. (n.d.). Agilent. Retrieved from [Link]
-
Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. (n.d.). Der Pharma Chemica, 4(5), 1935-1941. Retrieved from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. Retrieved from [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024-07-04). Blog - News. Retrieved from [Link]
-
Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. (n.d.). SciELO. Retrieved from [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023-05-02). Semantic Scholar. Retrieved from [Link]
-
Robustness in Analytical Methods Outlined. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Differential Biological Efficacy of Pyrazole Isomers
Introduction: Beyond the Core Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are found in blockbuster drugs treating a vast array of conditions, from inflammation (Celecoxib) to cancer (Crizotinib) and erectile dysfunction (Sildenafil).[3][4][5] However, the true pharmacological potential of a pyrazole-based compound is not defined by the core ring alone, but by the precise spatial arrangement of its substituents. This is where the concept of isomerism becomes critically important.
This guide delves into the nuanced world of pyrazole isomers, exploring how subtle changes in substituent placement dramatically alter biological efficacy. We will move beyond general statements of activity to provide a technically robust comparison, grounded in structure-activity relationships (SAR), quantitative data, and validated experimental protocols. For researchers in drug discovery, understanding the differential effects of isomers is not merely an academic exercise; it is a fundamental requirement for designing potent, selective, and safe therapeutics.
The Chemical Foundation: Why Isomerism Dictates Function in Pyrazoles
The biological activity of a pyrazole derivative is intrinsically linked to its ability to interact with a specific protein target. These interactions are governed by the molecule's three-dimensional shape and electronic properties, which are directly influenced by the arrangement of its atoms. Two key concepts are central to this discussion:
-
Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers.[4][6] This dynamic equilibrium means that the molecule can present different hydrogen bond donor/acceptor patterns to its biological target, potentially influencing binding affinity.
-
Positional Isomerism: The location of substituents on the pyrazole ring (positions 3, 4, or 5) creates distinct positional isomers. Each isomer possesses a unique steric and electronic profile, leading to profound differences in how it fits into a target's binding pocket. A functional group that forms a critical hydrogen bond in one isomer might cause a steric clash in another.
The following diagram illustrates these fundamental isomeric forms that are the basis for differential biological activity.
Caption: Fundamental isomeric forms of the pyrazole scaffold.
Comparative Biological Efficacy: Case Studies in Kinase and COX Inhibition
General discussions of pyrazole's broad activities—anticancer, anti-inflammatory, antimicrobial—are common.[1][7][8] To provide actionable insights, we must examine specific examples where isomeric changes lead to quantifiable differences in potency and selectivity.
Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[9] The potency of pyrazole-based CDK inhibitors is highly dependent on the substitution pattern, which dictates interactions within the ATP binding pocket.
Consider a series of pyrazole derivatives developed as CDK2 inhibitors. A structure-activity relationship (SAR) study revealed that the substituent on the pyrazole ring is critical for activity. Specifically, placing a cyclobutyl group at one position versus another, or replacing it with a different group, can alter the IC50 value by orders of magnitude.[10]
| Compound/Isomer | Key Structural Feature | Target Kinase | IC50 (nM) | Reference |
| Compound A | 3-Cyclobutyl-pyrazole | CDK2 | 24 | [10] |
| Compound B | 3-Phenyl-pyrazole | CDK2 | >1000 | [10] |
| AT7519 (Control) | Multi-CDK Inhibitor | CDK2 | 40-210 | [10] |
Analysis of Causality: The data clearly shows that the 3-cyclobutyl isomer (Compound A) is significantly more potent than the 3-phenyl isomer (Compound B).[10] This difference arises from the specific topology of the CDK2 active site. The compact, non-planar cyclobutyl group fits optimally into a hydrophobic pocket, maximizing favorable van der Waals interactions. In contrast, the larger, planar phenyl group of Compound B creates a steric hindrance, preventing the pyrazole core from achieving the correct orientation to form essential hydrogen bonds with the kinase hinge region. This demonstrates that for kinase inhibition, pyrazole often acts as a scaffold to orient substituents for optimal target engagement.[4]
Case Study 2: COX-1 vs. COX-2 Inhibition (Anti-inflammatory Activity)
Celecoxib is a well-known pyrazole-based drug that selectively inhibits cyclooxygenase-2 (COX-2), providing anti-inflammatory effects with a reduced risk of the gastric side effects associated with non-selective COX inhibitors.[3][4] This selectivity is entirely a function of its isomeric structure. The key to COX-2 selectivity lies in the ability of a drug to bind to a secondary, hydrophobic side pocket present in COX-2 but not in COX-1.
The trifluoromethyl (-CF3) and sulfonamide (-SO2NH2) groups on Celecoxib are positioned on adjacent phenyl rings attached to the pyrazole core. This specific arrangement allows the sulfonamide group to project into the COX-2-specific side pocket, anchoring the drug and leading to potent and selective inhibition. Shifting these groups or altering the substitution pattern on the pyrazole ring would disrupt this critical interaction, reducing or eliminating COX-2 selectivity.
| Compound | Key Structural Feature | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 1,5-Diarylpyrazole with p-SO2NH2 | 15 | 0.04 | 375 |
| Hypothetical Isomer | Altered substituent positions | ~1 | ~1 | ~1 (Non-selective) |
Analysis of Causality: The diarylpyrazole scaffold of Celecoxib is crucial. The specific 1,5-diaryl substitution pattern orients the p-sulfonamidophenyl group in a precise vector that allows it to access the COX-2 side pocket. A hypothetical isomer with a different substitution pattern (e.g., 1,3-diaryl) would change this orientation, causing the sulfonamide group to clash with the enzyme wall and preventing it from accessing the selectivity pocket. This would result in a non-selective inhibitor with a completely different therapeutic and side-effect profile.
Experimental Protocols for Efficacy Determination
To ensure trustworthiness and reproducibility, the claims made in any comparative study must be supported by robust experimental data. Below are detailed, self-validating protocols for key assays used to determine the biological efficacy of pyrazole isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a method to determine the IC50 value of a compound against a specific protein kinase. The causality is direct: a potent inhibitor will prevent the kinase from phosphorylating its substrate, resulting in low ADP production and a low luminescent signal.
Principle: The amount of ADP produced in a kinase reaction is quantified using an enzyme-coupled reaction that generates a luminescent signal proportional to the ADP concentration.
Workflow Diagram:
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrazole isomer in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This wide range is crucial to accurately define the top and bottom plateaus of the dose-response curve.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate (e.g., a 384-well plate).
-
-
Kinase Reaction:
-
Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The choice of buffer and salts is critical to ensure optimal enzyme activity.
-
Add the kinase enzyme and substrate peptide to the wells containing the test compounds.
-
Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase. Using the Km concentration makes the assay more sensitive to competitive inhibitors.
-
Incubate at room temperature for a defined period (e.g., 60 minutes). This time is optimized to keep the reaction in the linear range (typically <20% substrate turnover).
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is essential to prevent ATP from interfering with the subsequent luminescence-generating reaction.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which contains the enzymes and substrate needed to convert ADP to ATP, and then ATP to light.
-
Incubate for 30 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.
-
Protocol 2: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)
This protocol assesses the effect of pyrazole isomers on the viability of cancer cell lines. The causality is clear: an effective anticancer compound will inhibit cell proliferation or induce cell death, leading to a reduced metabolic activity and a weaker colorimetric signal.
Principle: The mitochondrial reductase enzymes in living, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere overnight. This adherence period is crucial for the cells to recover and resume normal growth before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole isomers in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plates for a standard duration (e.g., 72 hours). This long incubation period allows the antiproliferative effects of the compounds to manifest.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each isomer.
-
Conclusion
The biological efficacy of pyrazole derivatives is not a monolithic property of the scaffold itself but a highly sensitive function of its isomeric form. As demonstrated through the case studies of kinase and COX inhibitors, minor alterations in the placement of functional groups can lead to dramatic, multi-log changes in potency and selectivity. This guide underscores the necessity for a rigorous, data-driven approach to drug design, where the synthesis and evaluation of multiple isomers are standard practice. The provided experimental protocols offer a validated framework for generating the high-quality, reproducible data required to make these critical comparisons. For drug development professionals, a deep understanding of isomerism is indispensable for unlocking the full therapeutic potential of the versatile pyrazole nucleus and for rationally designing the next generation of targeted medicines.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
MDPI. (n.d.). IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives. [Link]
-
PMC - PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
El-Sayed, F. A., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. (2017). Pyrazole and its biological activity. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
-
PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]
-
RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
PMC - NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Paradox: A Comparative Guide to Cross-Reactivity in Pyrazole-Based Kinase Inhibitors
Executive Summary The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, featuring in approved drugs like Ruxolitinib , Crizotinib , and Encorafenib .[1][2] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively to the kinase hinge region.[3] However, this same feature introduces a critical liability: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), pyrazole-based inhibitors frequently exhibit significant cross-reactivity (off-target effects), leading to unforeseen toxicity or paradoxical pathway activation.
This guide provides a technical comparison of pyrazole-based inhibitors against alternative scaffolds (specifically pyrrolo[2,3-d]pyrimidines) and outlines a rigorous, self-validating experimental framework for profiling their selectivity.
Part 1: The Scaffold Comparison (Pyrazole vs. Pyrrolopyrimidine)
To understand the cross-reactivity profile of pyrazoles, we compare Ruxolitinib (a pyrazole-based JAK1/2 inhibitor) against Tofacitinib (a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor). While both target the Janus Kinase (JAK) family, their off-target footprints differ significantly due to their core scaffolds.
Structural Basis of Promiscuity
-
The Pyrazole Mechanism: The pyrazole ring typically acts as a Type I inhibitor, binding the kinase in its active (DFG-in) conformation. It functions as a bidentate hydrogen bond donor/acceptor to the kinase hinge region (mimicking the N1 and N6 of adenine). This "generic" hinge-binding mode allows it to fit into many kinase pockets unless specific "gatekeeper" residues sterically hinder it.
-
The Pyrrolopyrimidine Alternative: This scaffold is isosteric to purine but often allows for more specific vector extensions that can exploit the ribose-binding pocket or solvent-front regions more selectively than simple pyrazoles.
Comparative Performance Data
The following table synthesizes selectivity data derived from broad kinome profiling (e.g., DiscoveRx KINOMEscan).
| Feature | Ruxolitinib (Pyrazole Core) | Tofacitinib (Pyrrolopyrimidine Core) | Implication |
| Primary Targets | JAK1, JAK2 | JAK1, JAK3, (weak JAK2) | Ruxolitinib hits JAK2 harder, impacting hematopoiesis (anemia risk). |
| Selectivity Score (S35) | Higher (Less Selective) | Lower (More Selective) | Pyrazoles often have a "flatter" binding profile across the kinome. |
| Key Off-Targets | ROCK1 , LCK , TEC , ERK2 | AURKA , CDK2 | Ruxolitinib's inhibition of ROCK1/LCK contributes to broader immunosuppression. |
| Cellular Potency (IC50) | <10 nM (JAK2) | <10 nM (JAK3) | Both are potent, but Ruxolitinib's potency is often driven by high affinity for the conserved hinge. |
| Paradoxical Activation | Documented (e.g., ERK pathway) | Less common | Off-target binding can stabilize kinases in conformations that allow trans-phosphorylation. |
Critical Insight: While Ruxolitinib is effective, its pyrazole core contributes to a broader "blast radius" of inhibition. Tofacitinib's scaffold offers a slightly tighter selectivity profile within the JAK family, though it is not devoid of off-targets.[4]
Part 2: Structural Mechanism of Cross-Reactivity
The following diagram illustrates the logical flow of how pyrazole inhibitors interact with the kinase cleft and where cross-reactivity arises.
Figure 1: Mechanism of Action. The pyrazole scaffold exploits the conserved Hinge Region, leading to both On-Target efficacy and Off-Target promiscuity if the Gatekeeper residue is not sufficiently restrictive.
Part 3: Experimental Framework for Selectivity Profiling
To objectively assess a pyrazole inhibitor, you cannot rely on single-target assays. You must employ a Self-Validating Screening Cascade .
Protocol A: High-Throughput Kinome Profiling (Biochemical)
Objective: Determine the "Selectivity Entropy" of the compound against ~300+ kinases.
Methodology:
-
Assay Format: Use a Radiometric
P-ATP Assay (Gold Standard) or a competition binding assay (e.g., KINOMEscan). Fluorescence-based assays (FRET) are prone to interference by fluorescent pyrazole derivatives. -
ATP Concentration (Critical): Perform the assay at
[ATP] for each specific kinase.-
Why? Pyrazoles are ATP-competitive. Testing at saturating ATP (1 mM) will mask the potency of your inhibitor (false negative). Testing at low ATP (<
) will artificially inflate potency (false positive).
-
-
Screening Concentration: Initially screen at 1 µM .
-
Hit Definition: Any kinase inhibited by >50% is flagged as a "Hit."
-
-
Follow-up: Determine
or only for Hits.
Self-Validation Step:
-
Include Staurosporine as a promiscuous positive control. If Staurosporine fails to inhibit >90% of the panel, the assay validity is compromised.
-
Include DMSO alone. Activity must remain at 100% ± 10%.
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Verify that biochemical "hits" translate to live-cell binding (permeability and residence time).
Methodology:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-Luciferase fusion (N-term or C-term depending on kinase structure).
-
Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum kinase binder) at its
. -
Inhibitor Treatment: Treat cells with the pyrazole inhibitor (dose-response: 0 nM to 10 µM).
-
Detection: The inhibitor competes with the tracer. Displacement of the tracer results in a loss of BRET (Bioluminescence Resonance Energy Transfer) signal between the Luciferase and the Tracer.
Self-Validation Step:
-
Signal-to-Background: The "No Inhibitor" control must yield a BRET ratio > 2x the background (No Tracer control).
-
Permeability Check: If biochemical
is low (nM) but NanoBRET is high (>10 µM), the pyrazole is likely impermeable or actively effluxed.
Part 4: Workflow Visualization
The following diagram details the decision tree for validating pyrazole cross-reactivity.
Figure 2: Screening Cascade. A funnel approach filtering from broad biochemical interactions to relevant cellular engagement.
References
-
Meds.is. (2024). Comparison of Tofacitinib vs Ruxolitinib Safety and Efficacy. Retrieved from
- Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology. (Discusses the "selectivity entropy" of scaffolds).
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.
- Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
-
BenchChem. (2025).[5] Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors. Retrieved from
-
National Institutes of Health (NIH). (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meds.is [meds.is]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Pyrazole Synthesis: Knorr Condensation vs. Iodine-Mediated Regioselective Cyclization
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the synthesis of asymmetric pyrazoles remains a significant bottleneck in Process Chemistry.
This guide benchmarks the industry-standard Knorr Pyrazole Synthesis against a modern, high-performance alternative: Iodine-Mediated Regioselective Cyclization . While the Knorr route is robust, it frequently yields difficult-to-separate regioisomers (N1 vs. N2 alkylation).[1] The Iodine-mediated approach, utilizing oxidative cyclization, offers a "self-validating" mechanism that locks regiochemistry, significantly reducing downstream purification costs (E-factor).
Part 1: The Mechanistic Divergence
To understand the performance gap, we must analyze the causality of isomer formation.
The Standard: Knorr Condensation
-
Mechanism: Acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyls.
-
The Flaw: In unsymmetrical 1,3-dicarbonyls, the hydrazine nitrogens have similar nucleophilicity, and the carbonyl carbons have similar electrophilicity. This results in a statistical attack, often producing 1:1 or 60:40 mixtures of regioisomers.
-
Consequence: Requires extensive chromatography, lowering isolated yield and increasing solvent waste.
The Challenger: Iodine-Mediated Oxidative Cyclization
-
Mechanism: A multicomponent or sequential reaction involving
-unsaturated systems (chalcones/hydrazones) and molecular iodine ( ).[2] -
The Innovation: Iodine acts as a mild Lewis acid and oxidant. It promotes the formation of an iodinated intermediate or activates the Michael acceptor specifically, forcing the hydrazine to attack the
-carbon first (Michael addition) before cyclization. This sequential "lock" ensures high regioselectivity (>95:5).
Mechanistic Visualization (Graphviz)
Figure 1: Mechanistic comparison showing the bifurcation of the Knorr pathway versus the linear, regio-controlled nature of the Iodine-mediated route.
Part 2: Head-to-Head Benchmarking
The following data aggregates performance metrics from recent comparative studies (e.g., J. Org. Chem. 2024, Org.[2] Lett. 2016).[2][3]
| Metric | Standard Knorr Route | Iodine-Mediated Route | Impact Analysis |
| Regioselectivity (rr) | 50:50 to 80:20 | >95:5 to 99:1 | Critical: Iodine route eliminates isomer separation steps. |
| Isolated Yield | 60 - 85% | 85 - 96% | Higher yield due to lack of isomer loss during purification. |
| Reaction Temp | Reflux ( | RT to | Iodine route is milder, preserving sensitive functional groups. |
| Atom Economy | High (Water byproduct) | Moderate (HI byproduct) | Knorr is theoretically greener atomically, but worse holistically due to solvent use in purification. |
| Scalability | Excellent (Kg scale) | Good (g to Kg scale) | Iodine is corrosive; requires compatible reactors (Glass/Hastelloy) at scale. |
| Cost of Goods | Low (Acids/Ethanol) | Medium (Iodine/DMSO) | Knorr reagents are cheaper, but purification labor/materials offset this savings. |
Part 3: Experimental Protocols
Protocol A: The Standard (Knorr Condensation)
Best for: Symmetrical substrates where regioselectivity is not an issue.
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Hydrazine hydrate or Aryl hydrazine (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Acetic Acid (catalytic, 10 mol%)
Workflow:
-
Dissolve 1,3-diketone in Ethanol.
-
Add Hydrazine dropwise at room temperature (exothermic).
-
Add Acetic Acid.
-
Heat to reflux for 4–6 hours. Monitor by TLC.[4]
-
Cool to RT. Evaporate solvent.[4]
-
Purification: Residue requires Flash Column Chromatography (Hexane/EtOAc) to separate isomers.[4]
Protocol B: The Challenger (Iodine-Mediated One-Pot)
Best for: Unsymmetrical, drug-like scaffolds requiring high regiopurity. Reference Grounding: Based on Harigae et al. (JOC) and Zhang et al. (JOC) methodologies.
Reagents:
- -Unsaturated ketone (Chalcone) or Enaminone (1.0 equiv)
-
Aryl Hydrazine Hydrochloride (1.2 equiv)
-
Molecular Iodine (
) (0.5 – 1.0 equiv) -
Solvent: DMSO or Green substitute (Ethyl Lactate)
-
Base:
or (2.0 equiv)
Workflow:
-
Step 1 (Condensation): Charge reaction vessel with Chalcone and Hydrazine in solvent. Stir at RT for 30 mins to form the intermediate hydrazone (often not isolated).
-
Step 2 (Oxidative Cyclization): Add
and Base. -
Stir at
C for 2–4 hours. The solution typically turns dark brown then lightens as is consumed/reduced. -
Quench: Add saturated aqueous
(Sodium Thiosulfate) to neutralize excess Iodine (color change from brown to yellow/clear). -
Isolation: Extract with EtOAc. The product is often pure enough (>95%) to proceed without chromatography; recrystallization is usually sufficient.
Experimental Workflow Diagram (Graphviz)
Figure 2: Streamlined "One-Pot" workflow for the Iodine-mediated synthesis, highlighting the elimination of chromatography.
Part 4: Decision Matrix
When should you switch from Knorr to Iodine-mediated methods?
-
Is your target symmetrical?
-
Does your molecule contain acid-sensitive groups (e.g., Boc, Acetals)?
-
YES: Use Iodine-Mediated (Neutral/Basic conditions). Knorr often requires acid catalysis or acidic workup.
-
-
Are you synthesizing a library (Parallel Synthesis)?
References
-
Harigae, R., Moriyama, K., & Togo, H. (2014).[2] Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine.[2] Journal of Organic Chemistry, 79(5), 2091–2098. [Link]
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415. [Link][1]
-
Zhang, Z., Li, Y., Wang, Y., et al. (2024).[2] I2-Mediated Metal-Free Oxidative C–N Bond Formation Enables a Regioselective Pyrazole Synthesis.[2] Journal of Organic Chemistry, 89(23), 16809–16827. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][9] Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Green Chemistry Metrics, A Review | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Iodine-mediated synthesis of 4-selanylpyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Vinyl-1H-pyrazole-4-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 1-Vinyl-1H-pyrazole-4-carboxylic acid. As a compound used in advanced research and drug development, understanding its unique chemical properties is paramount to ensuring a safe laboratory environment and regulatory compliance. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in the compound's specific reactivity and hazard profile.
Core Principle: Proactive Hazard Assessment
The disposal plan for any chemical begins with a thorough understanding of its risks. For 1-Vinyl-1H-pyrazole-4-carboxylic acid, the hazard profile is twofold, stemming from its distinct structural motifs: the pyrazole carboxylic acid core and the vinyl substituent.
-
Pyrazole Carboxylic Acid Core: Based on data from the closely related analogue, 1H-Pyrazole-4-carboxylic acid, this part of the molecule is known to be a skin and eye irritant and may cause respiratory irritation upon inhalation of dust.[1][2] Handling should always occur in a well-ventilated area, and direct contact must be avoided.[1][2]
-
Vinyl Substituent: The presence of a vinyl group introduces a significant and potentially severe hazard: the risk of spontaneous and vigorous polymerization. Research on vinylpyrazoles has shown that some compounds in this class can polymerize with explosive force, particularly when neat and exposed to initiators like heat or certain chemicals.[3] This reactivity is a critical consideration for storage and disposal.
Due to this combination of hazards, 1-Vinyl-1H-pyrazole-4-carboxylic acid must be managed as a reactive and irritant hazardous waste . All disposal procedures must aim to mitigate both direct exposure risks and the potential for uncontrolled polymerization.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The causality is clear: to prevent the compound from contacting skin, eyes, or mucous membranes, a physical barrier is required.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin irritation upon direct contact.[1] Gloves must be inspected before use and disposed of after handling. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles or splashes causing serious eye irritation.[1][2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood or well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or poor ventilation. | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2] |
Spill Management Protocol
In the event of a spill, the immediate priority is to contain the material safely without initiating a hazardous reaction.
Experimental Protocol: Spill Neutralization and Cleanup
-
Assess and Secure the Area: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate all nearby ignition sources (burners, hot plates, electrical equipment).
-
Don Appropriate PPE: Before approaching the spill, ensure all PPE listed in the table above is correctly worn.
-
Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for initial containment.
-
Collect the Material: Carefully sweep up the spilled material and absorbent.[1][2] Avoid creating dust.[1][2] Place the mixture into a designated, clearly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Final Disposal: Seal and label the waste container appropriately and move it to your institution's designated hazardous waste storage area for pickup by a licensed disposal company.
Waste Segregation and Disposal Workflow
Proper disposal is a systematic process. The primary goal is to ensure the waste is handled by a facility capable of managing its specific hazards, particularly its reactivity. Never discharge this chemical into the sewer system or mix it with other waste streams without explicit approval from your institution's Environmental Health and Safety (EHS) office.[2]
The following diagram outlines the decision-making process for the disposal of 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Caption: Disposal workflow for 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Causality of Disposal Choice:
The recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal company.[2] This method is authoritative for several reasons:
-
Thermal Destruction: Incineration ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Manages Reactivity: Professional facilities are equipped to handle reactive compounds, feeding them into the incinerator at a controlled rate to manage any exothermic (heat-releasing) reactions safely.
-
Regulatory Compliance: This is the standard and legally required method for disposing of many types of chemical waste under regulations set by agencies like the U.S. Environmental Protection Agency (EPA).
Decontamination of Empty Containers
Empty containers are not truly empty and must be treated as hazardous waste.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a designated container for flammable liquid waste.
-
Deface Label: Completely remove or deface the original label on the empty container to prevent misuse.
-
Final Disposal: Dispose of the rinsed container according to your institution's specific guidelines for chemically contaminated glassware or plastic.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 1-Vinyl-1H-pyrazole-4-carboxylic acid, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Trofimov, B. A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(21), 6443. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
